molecular formula C18H17N3O5S2 B10830081 M435-1279

M435-1279

Cat. No.: B10830081
M. Wt: 419.5 g/mol
InChI Key: MVQJFYRZMPKNIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M435-1279 is a useful research compound. Its molecular formula is C18H17N3O5S2 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H17N3O5S2

Molecular Weight

419.5 g/mol

IUPAC Name

4-hydroxy-2-oxo-N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-b]pyridine-3-carboxamide

InChI

InChI=1S/C18H17N3O5S2/c19-28(25,26)10-7-5-9(6-8-10)20-16(23)14-15(22)13-11-3-1-2-4-12(11)27-18(13)21-17(14)24/h5-8H,1-4H2,(H,20,23)(H2,19,25,26)(H2,21,22,24)

InChI Key

MVQJFYRZMPKNIV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)NC(=O)C(=C3O)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

Foundational & Exploratory

M435-1279: A Technical Guide to its Mechanism of Action as a UBE2T Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M435-1279 is a novel small molecule inhibitor of the ubiquitin-conjugating enzyme E2 T (UBE2T).[1][2][3][4][5] Its mechanism of action centers on the inhibition of UBE2T-mediated ubiquitination and subsequent proteasomal degradation of the scaffolding protein Receptor for Activated C Kinase 1 (RACK1). This stabilization of RACK1 leads to the suppression of hyperactivated Wnt/β-catenin signaling, a pathway implicated in the progression of various cancers, including gastric and glioblastoma. Preclinical studies have demonstrated the potential of this compound as a therapeutic agent by inhibiting tumor growth in vitro and in vivo. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its effects on cellular signaling, quantitative data from key experiments, and detailed experimental protocols.

Core Mechanism of Action

This compound directly targets and inhibits the enzymatic activity of UBE2T. UBE2T is a ubiquitin-conjugating enzyme that has been shown to play a crucial role in gastric cancer by promoting the ubiquitination and degradation of RACK1, independent of an E3 ligase. The loss of RACK1, a key component of the β-catenin destruction complex, leads to the accumulation and nuclear translocation of β-catenin, resulting in the hyperactivation of the Wnt signaling pathway and promoting cancer progression.

This compound intervenes in this process by binding to UBE2T and preventing it from ubiquitinating RACK1. This inhibitory action stabilizes RACK1 protein levels, thereby restoring the function of the β-catenin destruction complex and suppressing the aberrant Wnt/β-catenin signaling. The downstream effects include reduced expression of Wnt target genes, such as Ki-67 and β-catenin itself, leading to the inhibition of cancer cell proliferation and tumor growth.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
IC50 GES-1 (normal gastric mucosa)16.8 μM
HGC27 (gastric cancer)11.88 μM
MKN45 (gastric cancer)6.93 μM
AGS (gastric cancer)7.76 μM
Binding Affinity (KD) UBE2T50.5 μM

Table 2: In Vivo Efficacy of this compound

Animal ModelDosage and AdministrationOutcomeReference
BALB/C nude mice with MKN45 xenografts5 mg/kg/day, intratumor injection for 18 daysSlowed tumor growth, increased RACK1 expression, decreased Ki-67 and β-catenin expression

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

M435_1279_Pathway cluster_normal Normal Wnt/β-catenin Signaling cluster_cancer Hyperactivated Wnt/β-catenin Signaling in Cancer cluster_treatment Effect of this compound Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1, RACK1) Dsh->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation & Ubiquitination Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF Wnt_Target_Genes Wnt Target Genes UBE2T_cancer UBE2T RACK1_cancer RACK1 UBE2T_cancer->RACK1_cancer Ubiquitination Destruction_Complex_cancer Dysfunctional Destruction Complex Proteasome_cancer Proteasome RACK1_cancer->Proteasome_cancer Degradation beta_catenin_cancer β-catenin beta_catenin_nucleus β-catenin (nucleus) beta_catenin_cancer->beta_catenin_nucleus Translocation TCF_LEF_cancer TCF/LEF beta_catenin_nucleus->TCF_LEF_cancer Wnt_Target_Genes_cancer Increased Transcription of Wnt Target Genes TCF_LEF_cancer->Wnt_Target_Genes_cancer M435_1279 This compound UBE2T_treated UBE2T M435_1279->UBE2T_treated Inhibition RACK1_stabilized Stabilized RACK1 Destruction_Complex_restored Restored Destruction Complex RACK1_stabilized->Destruction_Complex_restored beta_catenin_treated β-catenin Destruction_Complex_restored->beta_catenin_treated Phosphorylation & Ubiquitination Proteasome_treated Proteasome beta_catenin_treated->Proteasome_treated Degradation

Caption: this compound inhibits UBE2T, stabilizing RACK1 and restoring β-catenin degradation.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the primary research describing the characterization of this compound.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer and non-cancerous cell lines.

Cell_Viability_Workflow start Start seed_cells Seed cells (HGC27, AGS, MKN45, GES-1) in 96-well plates start->seed_cells treat_cells Treat cells with varying concentrations of This compound (0, 2, 4, 8, 16, 31 μM) seed_cells->treat_cells incubate_48h Incubate for 48 hours treat_cells->incubate_48h add_mtt Add MTT solution to each well incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan crystals incubate_4h->add_dmso read_absorbance Measure absorbance at 490 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Gastric cancer cell lines (HGC27, AGS, MKN45) and a normal gastric mucosal cell line (GES-1) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: The cells are then treated with this compound at various concentrations (e.g., 0, 2, 4, 8, 16, 31 μM) in fresh medium.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

In Vitro Ubiquitination Assay

This assay is performed to assess the effect of this compound on the ubiquitination of RACK1.

Protocol:

  • Cell Transfection: HEK293T cells are co-transfected with plasmids encoding Flag-tagged RACK1, HA-tagged ubiquitin, and Myc-tagged UBE2T.

  • Treatment: After 24 hours, the transfected cells are treated with this compound (11.88 μM) or a vehicle control (DMSO) for an additional 48 hours.

  • Cell Lysis: The cells are harvested and lysed in a buffer containing protease and deubiquitinase inhibitors.

  • Immunoprecipitation: The cell lysates are incubated with anti-Flag antibody-conjugated beads overnight at 4°C to immunoprecipitate RACK1.

  • Washing: The beads are washed multiple times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE loading buffer and then separated by SDS-PAGE. The ubiquitination of RACK1 is detected by Western blotting using an anti-HA antibody. The total amount of immunoprecipitated RACK1 is detected using an anti-Flag antibody.

In Vivo Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse model.

Xenograft_Workflow start Start implant_cells Subcutaneously implant MKN45 cells into BALB/C nude mice start->implant_cells tumor_growth Allow tumors to grow to 75-100 mm³ implant_cells->tumor_growth randomize_mice Randomize mice into treatment and control groups tumor_growth->randomize_mice treat_mice Administer this compound (5 mg/kg/day, intratumor) or vehicle control for 18 days randomize_mice->treat_mice monitor_tumor Measure tumor volume and body weight regularly treat_mice->monitor_tumor euthanize_mice Euthanize mice at the end of the study monitor_tumor->euthanize_mice excise_tumors Excise tumors for further analysis euthanize_mice->excise_tumors analyze_tumors Analyze tumors for protein expression (RACK1, Ki-67, β-catenin) by IHC excise_tumors->analyze_tumors end End analyze_tumors->end

Caption: Workflow for the in vivo evaluation of this compound in a xenograft mouse model.

Protocol:

  • Animal Model: Six-week-old male BALB/C nude mice are used for the study.

  • Cell Implantation: MKN45 gastric cancer cells are suspended in PBS and subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Randomization: When the tumors reach a volume of approximately 75-100 mm³, the mice are randomly assigned to a treatment group and a control group.

  • Treatment: The treatment group receives intratumoral injections of this compound at a dose of 5 mg/kg/day for 18 consecutive days. The control group receives injections of the vehicle.

  • Monitoring: Tumor volume and body weight are measured every three days. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Endpoint and Analysis: At the end of the treatment period, the mice are euthanized, and the tumors are excised, weighed, and processed for immunohistochemical analysis of RACK1, Ki-67, and β-catenin expression.

Conclusion

This compound is a promising UBE2T inhibitor with a well-defined mechanism of action that involves the stabilization of RACK1 and the subsequent suppression of the Wnt/β-catenin signaling pathway. The preclinical data demonstrate its potential as a therapeutic agent for cancers with aberrant Wnt signaling. This technical guide provides a comprehensive overview of the core mechanism, quantitative efficacy, and detailed experimental protocols for this compound, serving as a valuable resource for researchers and drug development professionals in the field of oncology. Further investigation into the clinical utility of this compound is warranted.

References

M435-1279: A Technical Guide to a Novel UBE2T Inhibitor for Gastric Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of M435-1279, a novel and specific inhibitor of the Ubiquitin Conjugating Enzyme E2 T (UBE2T). UBE2T has been identified as a key player in the progression of gastric cancer through its role in the hyperactivation of the Wnt/β-catenin signaling pathway. This compound offers a promising therapeutic strategy by selectively targeting UBE2T, thereby preventing the degradation of the scaffolding protein RACK1 and suppressing tumor growth. This document details the mechanism of action, quantitative efficacy, and the experimental protocols utilized in the characterization of this compound.

Core Mechanism of Action

This compound functions by directly inhibiting the enzymatic activity of UBE2T.[1][2][3] This inhibition prevents the UBE2T-mediated ubiquitination and subsequent proteasomal degradation of the Receptor for Activated C Kinase 1 (RACK1).[1][2] RACK1 is a crucial component of the β-catenin destruction complex. By stabilizing RACK1, this compound effectively restores the function of this complex, leading to the phosphorylation and degradation of β-catenin. As a result, the nuclear translocation of β-catenin is blocked, and the transcription of Wnt target genes, which are responsible for cell proliferation and survival, is suppressed.

Signaling Pathway

G cluster_inhibition This compound Inhibition cluster_ubiquitination Ubiquitination & Degradation cluster_wnt Wnt/β-catenin Pathway This compound This compound UBE2T UBE2T This compound->UBE2T RACK1 RACK1 UBE2T->RACK1 Ubiquitination Proteasome Proteasome RACK1->Proteasome Degradation Destruction_Complex β-catenin Destruction Complex RACK1->Destruction_Complex Stabilizes Ub Ubiquitin beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation & Degradation beta_catenin_nuclear Nuclear β-catenin beta_catenin->beta_catenin_nuclear Translocation TCF_LEF TCF/LEF beta_catenin_nuclear->TCF_LEF Activation Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation

Caption: UBE2T/Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Quantitative Data

In Vitro Efficacy
Cell LineDescriptionIC50 (µM)Reference
HGC27Human Gastric Cancer11.88
MKN45Human Gastric Cancer6.93
AGSHuman Gastric Cancer7.76
GES-1Human Gastric Mucosal Epithelial16.8
Binding Affinity
TargetMethodKD (µM)Reference
UBE2TSurface Plasmon Resonance50.5
In Vivo Efficacy
Animal ModelTreatmentDosageOutcomeReference
BALB/c Nude Mice with MKN45 XenograftsThis compound5 mg/kg/day (intratumor) for 18 daysSlowed tumor growth, increased RACK1 expression, decreased Ki-67 and β-catenin expression

Experimental Protocols

Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on gastric cancer cell lines.

Methodology:

  • Cell Culture: Human gastric cancer cell lines (HGC27, AGS, MKN45) and a normal human gastric mucosal epithelial cell line (GES-1) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: The following day, cells were treated with various concentrations of this compound (ranging from 0 to 31 µM) for 48 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance at 490 nm was measured using a microplate reader.

  • Analysis: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the log concentration of this compound.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a gastric cancer xenograft model.

Methodology:

  • Animal Model: Six-week-old male BALB/c nude mice were used for the study.

  • Tumor Inoculation: 5 x 106 MKN45 cells were suspended in 100 µL of PBS and subcutaneously injected into the right flank of each mouse.

  • Tumor Growth: Tumors were allowed to grow until they reached a volume of approximately 75-100 mm3.

  • Treatment Groups: Mice were randomly assigned to a control group (vehicle) and a treatment group (this compound).

  • Drug Administration: The treatment group received intratumoral injections of this compound at a dose of 5 mg/kg/day for 18 consecutive days. The control group received vehicle injections.

  • Tumor Measurement: Tumor volume was measured every three days using a caliper and calculated using the formula: Volume = (length x width2) / 2.

  • Endpoint: At the end of the treatment period, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry for RACK1, Ki-67, and β-catenin).

G cluster_setup Model Preparation cluster_treatment Treatment Phase (18 days) cluster_analysis Endpoint Analysis Inject MKN45 cells\n(5x10^6) subcutaneously\ninto BALB/c nude mice Inject MKN45 cells (5x10^6) subcutaneously into BALB/c nude mice Allow tumors to reach\n75-100 mm^3 Allow tumors to reach 75-100 mm^3 Inject MKN45 cells\n(5x10^6) subcutaneously\ninto BALB/c nude mice->Allow tumors to reach\n75-100 mm^3 Randomize mice into\nControl and Treatment groups Randomize mice into Control and Treatment groups Allow tumors to reach\n75-100 mm^3->Randomize mice into\nControl and Treatment groups Administer this compound (5 mg/kg/day)\nintratumorally to Treatment group Administer this compound (5 mg/kg/day) intratumorally to Treatment group Randomize mice into\nControl and Treatment groups->Administer this compound (5 mg/kg/day)\nintratumorally to Treatment group Administer Vehicle to\nControl group Administer Vehicle to Control group Randomize mice into\nControl and Treatment groups->Administer Vehicle to\nControl group Measure tumor volume\nevery 3 days Measure tumor volume every 3 days Administer this compound (5 mg/kg/day)\nintratumorally to Treatment group->Measure tumor volume\nevery 3 days Euthanize mice and\nexcise tumors Euthanize mice and excise tumors Measure tumor volume\nevery 3 days->Euthanize mice and\nexcise tumors Administer Vehicle to\nControl group->Measure tumor volume\nevery 3 days Weigh tumors and\nperform IHC for\nRACK1, Ki-67, β-catenin Weigh tumors and perform IHC for RACK1, Ki-67, β-catenin Euthanize mice and\nexcise tumors->Weigh tumors and\nperform IHC for\nRACK1, Ki-67, β-catenin

Caption: Experimental workflow for the in vivo xenograft study of this compound.

In Vitro Ubiquitination Assay

Objective: To determine the effect of this compound on the ubiquitination of RACK1.

Methodology:

  • Cell Transfection: HGC27 cells were co-transfected with plasmids expressing HA-tagged ubiquitin and Flag-tagged RACK1.

  • Inhibitor Treatment: After 24 hours, the cells were treated with this compound (11.88 µM) for 48 hours.

  • Proteasome Inhibition: To allow for the accumulation of ubiquitinated proteins, the cells were treated with the proteasome inhibitor MG132 (20 µM) for 6 hours before harvesting.

  • Cell Lysis: Cells were lysed in RIPA buffer containing protease and deubiquitinase inhibitors.

  • Immunoprecipitation: Cell lysates were incubated with anti-Flag antibody-conjugated agarose beads overnight at 4°C to immunoprecipitate RACK1.

  • Washing: The beads were washed extensively with lysis buffer to remove non-specific binding proteins.

  • Elution: The immunoprecipitated proteins were eluted by boiling in SDS-PAGE sample buffer.

  • Western Blotting: The eluted proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with an anti-HA antibody to detect ubiquitinated RACK1. The membrane was also probed with an anti-Flag antibody to confirm equal immunoprecipitation of RACK1.

Conclusion

This compound is a potent and specific inhibitor of UBE2T that demonstrates significant anti-cancer activity in gastric cancer models. Its mechanism of action, which involves the stabilization of RACK1 and subsequent suppression of the Wnt/β-catenin signaling pathway, presents a novel and targeted approach for the treatment of gastric cancers with aberrant Wnt signaling. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound.

References

M435-1279: A Novel Inhibitor of the Wnt/β-catenin Pathway for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt/β-catenin signaling pathway, a critical regulator of cellular processes, is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention. This document provides a comprehensive technical overview of M435-1279, a novel small molecule inhibitor that modulates this pathway. This compound acts as an inhibitor of the ubiquitin-conjugating enzyme E2T (UBE2T), thereby preventing the degradation of the scaffolding protein Receptor for Activated C Kinase 1 (RACK1). This action stabilizes the β-catenin destruction complex, leading to the suppression of Wnt/β-catenin signaling. This guide details the mechanism of action of this compound, presents its quantitative biological activity, and provides detailed protocols for key experimental assays relevant to its study.

Introduction to the Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is a highly conserved signal transduction cascade that plays a pivotal role in embryonic development, tissue homeostasis, and adult stem cell maintenance.[1][2][3][4] Dysregulation of this pathway is a hallmark of numerous human diseases, most notably cancer.

In the "off-state," a destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.

Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of target genes that promote cell proliferation and survival.

This compound: Mechanism of Action

This compound is a recently identified small molecule inhibitor of the Wnt/β-catenin signaling pathway. Its mechanism of action is distinct from many other Wnt pathway inhibitors. This compound targets UBE2T, a ubiquitin-conjugating enzyme. In certain pathological contexts, such as gastric cancer, UBE2T mediates the ubiquitination and subsequent degradation of RACK1. RACK1 is a scaffolding protein that plays a crucial role in the assembly and function of the β-catenin destruction complex.

By inhibiting UBE2T, this compound prevents the degradation of RACK1. The stabilized RACK1 enhances the function of the β-catenin destruction complex, leading to increased phosphorylation and degradation of β-catenin. This, in turn, suppresses the hyperactivation of the Wnt/β-catenin signaling pathway and inhibits the progression of cancers driven by this pathway.

Signaling Pathway Diagram

Wnt_Pathway_M435_1279 cluster_off Wnt 'Off' State cluster_destruction Destruction Complex cluster_on Wnt 'On' State (Hyperactivated) cluster_inhibition Intervention by this compound Axin Axin GSK3b GSK3β Axin->GSK3b APC APC APC->GSK3b beta_catenin_p p-β-catenin GSK3b->beta_catenin_p CK1 CK1 CK1->beta_catenin_p RACK1 RACK1 RACK1->Axin Proteasome Proteasome beta_catenin_p->Proteasome Degradation Wnt Wnt FZD FZD Wnt->FZD Dsh Dsh FZD->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh cluster_destruction cluster_destruction Dsh->cluster_destruction Inhibition UBE2T UBE2T UBE2T->RACK1 Ubiquitination & Degradation beta_catenin_nuc β-catenin TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes M435_1279 This compound M435_1279->UBE2T Inhibition beta_catenin β-catenin beta_catenin->beta_catenin_p beta_catenin->beta_catenin_nuc Accumulation & Nuclear Translocation

Caption: Mechanism of this compound in the Wnt/β-catenin pathway.

Quantitative Data for this compound

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

In Vitro Activity of this compound
Cell LineDescriptionAssay TypeEndpointValueReference
GES-1Human Gastric EpithelialCell Viability (MTT)IC5016.8 µM
HGC27Human Gastric CancerCell Viability (MTT)IC5011.88 µM
MKN45Human Gastric CancerCell Viability (MTT)IC506.93 µM
AGSHuman Gastric CancerCell Viability (MTT)IC507.76 µM
UBE2TRecombinant ProteinMicroscale Thermophoresis (MST)Kd50.5 µM
In Vivo Activity of this compound
Animal ModelDosing RegimenObserved EffectsReference
BALB/c nude mice with MKN45 xenografts5 mg/kg/day, intratumor injection for 18 daysSlowed tumor growth, increased RACK1 expression, decreased Ki-67 and β-catenin expression

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HGC27, AGS, MKN45) and a control cell line (e.g., GES-1)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Microscale Thermophoresis (MST) Assay

This protocol is used to determine the binding affinity of this compound to its target protein, UBE2T.

Materials:

  • Purified, fluorescently labeled UBE2T protein

  • This compound

  • Assay buffer (e.g., PBS with 0.05% Tween-20)

  • MST instrument (e.g., Monolith NT.115)

  • Capillaries

Procedure:

  • Prepare a series of 16 dilutions of this compound in the assay buffer. The concentration range should span the expected Kd value (e.g., from 31 nM to 500 µM).

  • Prepare a solution of fluorescently labeled UBE2T at a constant concentration in the assay buffer.

  • Mix the labeled UBE2T solution with each dilution of this compound in a 1:1 ratio.

  • Incubate the mixtures at room temperature for 10 minutes.

  • Load the samples into the MST capillaries.

  • Measure the thermophoresis of the samples in the MST instrument.

  • Analyze the data using the instrument's software to determine the dissociation constant (Kd).

In Vivo Ubiquitination Assay

This protocol is used to assess the effect of this compound on the ubiquitination of RACK1 in cells.

Materials:

  • Cell line of interest (e.g., HGC27)

  • Plasmids encoding His-tagged ubiquitin and Flag-tagged RACK1

  • Transfection reagent

  • This compound

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer (containing deubiquitinase inhibitors)

  • Ni-NTA agarose beads

  • Antibodies against Flag and ubiquitin

  • Western blot reagents

Procedure:

  • Co-transfect cells with plasmids encoding His-ubiquitin and Flag-RACK1.

  • Treat the transfected cells with this compound or vehicle control for the desired time.

  • Add a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of treatment to allow ubiquitinated proteins to accumulate.

  • Lyse the cells in a denaturing lysis buffer.

  • Incubate the cell lysates with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Analyze the eluted proteins by Western blotting using an anti-Flag antibody to detect ubiquitinated RACK1. An anti-ubiquitin antibody can be used as a positive control.

Immunoprecipitation and Western Blotting

This protocol is used to analyze the protein levels of β-catenin and RACK1 in cells treated with this compound.

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer

  • Primary antibodies against β-catenin, RACK1, and a loading control (e.g., GAPDH)

  • Protein A/G agarose beads

  • Secondary antibodies

  • Western blot reagents

Procedure:

  • Treat cells with this compound or vehicle control.

  • Lyse the cells and quantify the protein concentration.

  • For immunoprecipitation, incubate a portion of the cell lysate with the primary antibody (e.g., anti-RACK1) overnight at 4°C.

  • Add Protein A/G agarose beads and incubate for another 1-2 hours.

  • Wash the beads to remove non-specific binding.

  • Elute the immunoprecipitated proteins.

  • For Western blotting, separate the proteins from the cell lysates or the immunoprecipitated samples by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the appropriate primary antibodies.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence detection system.

Logical and Experimental Workflows

This compound Target Validation and Characterization Workflow

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies a Cell-based screening for Wnt/β-catenin inhibitors b Identification of this compound a->b c Determine IC50 in cancer cell lines (MTT Assay) b->c d Identify direct binding target (UBE2T) b->d f Confirm mechanism: Inhibition of RACK1 ubiquitination (In Vivo Ubiquitination Assay) b->f h Establish tumor xenograft model (e.g., MKN45 cells) c->h e Quantify binding affinity (MST Assay) d->e g Assess downstream effects: β-catenin levels (Western Blot) f->g g->h i Treat with this compound h->i j Monitor tumor growth i->j k Analyze protein expression in tumors (IHC/Western Blot) i->k

Caption: A logical workflow for the discovery and characterization of this compound.

Conclusion

This compound represents a promising therapeutic candidate for cancers with hyperactivated Wnt/β-catenin signaling. Its unique mechanism of action, targeting the UBE2T-RACK1 axis, offers a novel strategy for modulating this critical oncogenic pathway. The data presented in this guide provide a solid foundation for further preclinical and clinical development of this compound and related compounds. The detailed experimental protocols offer a practical resource for researchers aiming to investigate its biological effects. Continued research into the efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential.

References

In-Depth Technical Guide: M435-1279 and the Stabilization of RACK1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of M435-1279, a novel small molecule inhibitor, and its role in the stabilization of the scaffolding protein Receptor for Activated C Kinase 1 (RACK1). This document details the mechanism of action, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Concept: this compound Mediated RACK1 Stabilization

This compound is an inhibitor of the ubiquitin-conjugating enzyme E2 T (UBE2T).[1][2] Its primary mechanism of action involves preventing the UBE2T-mediated ubiquitination and subsequent proteasomal degradation of RACK1.[1][3][4] This inhibition leads to an accumulation and stabilization of RACK1, which in turn suppresses the hyperactivation of the Wnt/β-catenin signaling pathway, a critical cascade implicated in the progression of various cancers, including gastric cancer.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: In Vitro Efficacy of this compound in Gastric Cancer Cell Lines

Cell LineDescriptionIC50 (μM)Citation
HGC27Human gastric cancer11.88
MKN45Human gastric cancer6.93
AGSHuman gastric cancer7.76
GES-1Human normal gastric epithelial16.8

Table 2: Binding Affinity of this compound

Binding PartnerTechniqueDissociation Constant (Kd)Citation
UBE2TMicroscale Thermophoresis (MST)50.5 μM

Table 3: In Vivo Efficacy of this compound

Animal ModelDosing RegimenOutcomeCitation
BALB/c nude mice with MKN45 xenografts5 mg/kg/day, intratumor injection for 18 daysSlowed tumor growth, increased RACK1 expression, decreased Ki-67 and β-catenin expression

Signaling Pathway

The following diagram illustrates the Wnt/β-catenin signaling pathway and the point of intervention by this compound.

Wnt_Pathway Wnt/β-catenin Signaling Pathway and this compound Intervention cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dsh Dsh Frizzled->Dsh activates LRP56 LRP5/6 DestructionComplex Destruction Complex Dsh->DestructionComplex inhibits GSK3b GSK3β Axin Axin APC APC beta_catenin β-catenin DestructionComplex->beta_catenin phosphorylates Ub Ubiquitin beta_catenin->Ub ubiquitination beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates to nucleus Proteasome Proteasome Ub->Proteasome degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes activates RACK1 RACK1 RACK1->DestructionComplex stabilizes UBE2T UBE2T UBE2T->RACK1 ubiquitinates for degradation M435_1279 This compound M435_1279->UBE2T inhibits

Caption: this compound inhibits UBE2T, stabilizing RACK1 and the β-catenin destruction complex.

Detailed Experimental Protocols

The following are detailed protocols for key experiments cited in the study of this compound. These protocols are synthesized from publicly available information and standard laboratory procedures.

Cell Viability (MTT) Assay

This protocol is for determining the IC50 of this compound in gastric cancer cell lines.

Materials:

  • Gastric cancer cell lines (e.g., HGC27, AGS, MKN45) and a normal gastric epithelial cell line (GES-1).

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS).

  • This compound stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well plates.

  • Multichannel pipette.

  • Plate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in complete growth medium from a concentrated stock. The final concentrations should range from 0 to 31 µM (e.g., 0, 2, 4, 8, 16, 31 µM).

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

RACK1 Ubiquitination Assay (Immunoprecipitation)

This protocol is to assess the effect of this compound on the ubiquitination of RACK1.

Materials:

  • Gastric cancer cells (e.g., HGC27).

  • This compound.

  • Proteasome inhibitor (e.g., MG132).

  • Lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors.

  • Anti-RACK1 antibody for immunoprecipitation.

  • Anti-ubiquitin antibody for Western blotting.

  • Protein A/G agarose beads.

  • SDS-PAGE gels and Western blotting apparatus.

Procedure:

  • Culture HGC27 cells to 70-80% confluency.

  • Treat the cells with this compound (e.g., 11.88 µM) for 48 hours. In the last 4-6 hours of incubation, add a proteasome inhibitor (e.g., 20 µM MG132) to allow for the accumulation of ubiquitinated proteins.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysates with an anti-RACK1 antibody overnight at 4°C with gentle rotation.

  • Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads three to five times with lysis buffer.

  • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated RACK1.

  • The membrane can be stripped and re-probed with an anti-RACK1 antibody to confirm equal loading of immunoprecipitated RACK1.

RACK1 Stability Assay (Cycloheximide Chase)

This protocol is to determine the effect of this compound on the stability of the RACK1 protein.

Materials:

  • Gastric cancer cells.

  • This compound.

  • Cycloheximide (CHX) stock solution.

  • Lysis buffer.

  • Anti-RACK1 antibody for Western blotting.

  • Anti-β-actin or other loading control antibody.

Procedure:

  • Culture cells and treat with this compound or vehicle control for 24-48 hours.

  • Add cycloheximide (a protein synthesis inhibitor, e.g., 50-100 µg/mL) to the culture medium.

  • Collect cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

  • Prepare protein lysates and determine protein concentration.

  • Perform Western blotting with an anti-RACK1 antibody to detect the levels of RACK1 at each time point.

  • Probe the same blot with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

  • Quantify the band intensities and plot the RACK1 protein level as a percentage of the level at time 0. This will allow for the determination of the RACK1 half-life in the presence and absence of this compound.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for assessing the impact of this compound on RACK1 stabilization and its downstream effects.

Experimental_Workflow start Start cell_culture Culture Gastric Cancer Cells start->cell_culture treatment Treat with this compound (various concentrations) cell_culture->treatment mtt_assay Cell Viability (MTT Assay) treatment->mtt_assay protein_extraction Protein Extraction treatment->protein_extraction chx_chase Cycloheximide Chase Assay treatment->chx_chase ic50 Determine IC50 mtt_assay->ic50 in_vivo In Vivo Xenograft Study ic50->in_vivo ip_ub Immunoprecipitation (anti-RACK1) protein_extraction->ip_ub wb_ub Western Blot (anti-Ubiquitin) ip_ub->wb_ub ub_analysis Analyze RACK1 Ubiquitination wb_ub->ub_analysis ub_analysis->in_vivo wb_rack1 Western Blot (anti-RACK1) chx_chase->wb_rack1 stability_analysis Analyze RACK1 Stability (Half-life) wb_rack1->stability_analysis stability_analysis->in_vivo tumor_analysis Tumor Growth and Biomarker Analysis in_vivo->tumor_analysis end End tumor_analysis->end

Caption: Workflow for evaluating this compound's effect on RACK1 stabilization and function.

References

Chemical structure of M435-1279

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to M435-1279: A Novel UBE2T Inhibitor for Gastric Cancer Therapy

Introduction

This compound is a novel small molecule inhibitor of the Ubiquitin-Conjugating Enzyme E2 T (UBE2T).[1][2][3] Dysregulation of the Wnt/β-catenin signaling pathway is a critical factor in the progression of several cancers, including gastric cancer.[4] this compound has emerged as a promising therapeutic candidate by virtue of its ability to suppress the hyperactivation of this pathway. It achieves this by preventing the UBE2T-mediated degradation of the Receptor for Activated C Kinase 1 (RACK1), a key negative regulator of Wnt/β-catenin signaling.[1] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, biological activity, and experimental protocols associated with this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

PropertyValue
Molecular Formula C18H17N3O5S2
Molecular Weight 419.47 g/mol
CAS Number 1359431-16-5
Appearance Solid
Purity ≥98%

Mechanism of Action

This compound's primary mechanism of action is the inhibition of UBE2T, an enzyme implicated in the ubiquitination and subsequent proteasomal degradation of specific protein substrates. In the context of gastric cancer, elevated levels of UBE2T lead to the degradation of RACK1. RACK1 functions as a scaffold protein that negatively regulates the Wnt/β-catenin signaling pathway. The degradation of RACK1 results in the hyperactivation of this pathway, promoting cancer progression.

This compound directly binds to UBE2T, inhibiting its enzymatic activity. This inhibition prevents the ubiquitination of RACK1, leading to its accumulation in the cell. Increased levels of RACK1, in turn, suppress the Wnt/β-catenin signaling cascade, resulting in decreased expression of downstream target genes like β-catenin and Ki-67, which are involved in cell proliferation.

G cluster_0 Normal Wnt/β-catenin Signaling Regulation cluster_1 Inhibition by this compound UBE2T UBE2T Degradation Degradation UBE2T->Degradation promotes RACK1 RACK1 Wnt_beta_catenin Wnt/β-catenin Signaling RACK1->Wnt_beta_catenin inhibits Progression Gastric Cancer Progression Wnt_beta_catenin->Progression promotes Degradation->RACK1 targets M435_1279 This compound UBE2T_inhibited UBE2T M435_1279->UBE2T_inhibited inhibits RACK1_stabilized RACK1 (Accumulates) UBE2T_inhibited->RACK1_stabilized stabilizes Wnt_beta_catenin_suppressed Wnt/β-catenin Signaling (Suppressed) RACK1_stabilized->Wnt_beta_catenin_suppressed suppresses Progression_inhibited Gastric Cancer Progression (Inhibited) Wnt_beta_catenin_suppressed->Progression_inhibited inhibits

Caption: Signaling pathway of this compound in inhibiting gastric cancer progression.

Biological Activity

In Vitro Activity

This compound has demonstrated significant growth inhibitory effects on various gastric cancer cell lines.

Cell LineDescriptionIC50 (μM)
HGC27Human gastric cancer11.88
AGSHuman gastric adenocarcinoma7.76
MKN45Human gastric cancer6.93
GES-1Human gastric epithelial16.8
Binding Affinity

This compound exhibits direct binding to its target, UBE2T.

Target ProteinBinding Affinity (KD)
UBE2T50.5 μM
In Vivo Activity

In a preclinical animal model, this compound has shown efficacy in slowing tumor growth.

Animal ModelTumor TypeDosage and AdministrationOutcome
BALB/C nude miceMKN45 xenograft5 mg/kg/day; intratumor injection for 18 daysSlowed tumor growth; increased RACK1 expression; decreased Ki-67 and β-catenin expression

Experimental Protocols

In Vitro Cell Viability Assay
  • Cell Lines: HGC27, AGS, and MKN45 human gastric cancer cells.

  • Treatment: Cells were treated with this compound at concentrations ranging from 0 to 31 μM (e.g., 0, 2, 4, 8, 16, 31 μM) for 48 hours.

  • Analysis: Cell viability was assessed to determine the half-maximal inhibitory concentration (IC50) for each cell line.

In Vivo Antitumor Activity
  • Animal Model: BALB/C nude mice were subcutaneously injected with MKN45 cells to establish a xenograft model.

  • Treatment Initiation: When tumors reached a volume of 75-100 mm³, the mice were randomized into treatment and control groups.

  • Drug Administration: this compound was administered via intratumor injection at a dose of 5 mg/kg/day for 18 consecutive days.

G start Start injection Subcutaneous injection of MKN45 cells into BALB/C nude mice start->injection tumor_growth Tumor growth to 75-100 mm³ injection->tumor_growth randomization Randomization of mice into control and treatment groups tumor_growth->randomization treatment Intratumor injection of This compound (5 mg/kg/day) for 18 days randomization->treatment Treatment Group control Vehicle control injection randomization->control Control Group monitoring Tumor growth monitoring treatment->monitoring control->monitoring endpoint Endpoint: Tumor excision and protein expression analysis monitoring->endpoint

References

M435-1279: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M435-1279 is a novel small molecule inhibitor of the ubiquitin-conjugating enzyme E2 T (UBE2T).[1] Its discovery has significant implications for the development of targeted therapies for cancers characterized by aberrant Wnt/β-catenin signaling, particularly gastric cancer.[1] this compound functions by preventing the UBE2T-mediated ubiquitination and subsequent degradation of the scaffolding protein Receptor for Activated C Kinase 1 (RACK1).[1] This stabilization of RACK1 leads to the suppression of the Wnt/β-catenin pathway, thereby inhibiting cancer progression. This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its quantitative data.

Discovery

This compound was identified through a screening process of the Chemdiv and SPECS small molecular compounds libraries. The screening was designed to find a compound that could target the catalytic cysteine 86 residue of UBE2T.[1] This targeted approach led to the identification of this compound as a potent inhibitor of UBE2T.

Chemical Synthesis

The detailed chemical synthesis protocol for this compound is not publicly available in the primary research literature. The compound was identified from commercial libraries, and its synthesis is likely proprietary.

Chemical Properties

PropertyValue
Molecular Formula C₁₈H₁₇N₃O₅S₂
Molecular Weight 419.47 g/mol
CAS Number 1359431-16-5

Quantitative Data

In Vitro Efficacy

The following table summarizes the in vitro activity of this compound against various gastric cancer cell lines.

Cell LineDescriptionIC₅₀ (µM)
HGC27Human gastric cancer11.88
MKN45Human gastric cancer6.93
AGSHuman gastric cancer7.76
GES-1Human gastric epithelial16.8

Data extracted from Yu et al., 2021.

Binding Affinity

The binding affinity of this compound to its target, UBE2T, was determined by surface plasmon resonance (SPR).

ParameterValue
Binding Constant (K D) 50.5 µM

Data extracted from Yu et al., 2021.

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a xenograft mouse model using MKN45 gastric cancer cells.

Treatment GroupDosageTumor Growth Inhibition
This compound5 mg/kg/daySignificant slowing of tumor growth

Data extracted from Yu et al., 2021.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is based on the methodology described in the primary research for this compound.

Materials:

  • Gastric cancer cell lines (HGC27, MKN45, AGS) and normal gastric epithelial cells (GES-1)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • This compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 2, 4, 8, 16, 31 µM) for 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated) cells. The IC₅₀ value is determined from the dose-response curve.

In Vivo Xenograft Mouse Model

This protocol is a representation of the in vivo studies conducted on this compound.

Materials:

  • BALB/c nude mice (4-6 weeks old)

  • MKN45 human gastric cancer cells

  • Matrigel

  • This compound solution (for injection)

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of 5 x 10⁶ MKN45 cells in 100 µL of a 1:1 mixture of medium and Matrigel into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (approximately 100 mm³).

  • Randomly assign the mice to a control group and a treatment group.

  • Administer this compound (5 mg/kg/day) or a vehicle control via intratumoral injection for a specified period (e.g., 18 days).

  • Measure the tumor volume every few days using calipers (Volume = 0.5 × length × width²).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for RACK1, Ki-67, and β-catenin).

Signaling Pathway and Experimental Workflow Visualizations

This compound Mechanism of Action

M435_1279_Mechanism UBE2T UBE2T RACK1 RACK1 UBE2T->RACK1 Ubiquitinates M435_1279 This compound M435_1279->UBE2T Inhibits Proteasome Proteasomal Degradation RACK1->Proteasome Targeted for Wnt_Signal Wnt/ β-catenin Signaling RACK1->Wnt_Signal Suppresses GC_Progression Gastric Cancer Progression Wnt_Signal->GC_Progression Promotes

Caption: Mechanism of this compound in the UBE2T-RACK1-Wnt/β-catenin signaling axis.

Experimental Workflow for In Vitro Evaluation

In_Vitro_Workflow start Start cell_culture Cell Culture (HGC27, MKN45, AGS, GES-1) start->cell_culture treatment Treatment with this compound (Varying Concentrations) cell_culture->treatment mtt_assay MTT Assay (48h incubation) treatment->mtt_assay data_analysis Data Analysis (Absorbance Measurement) mtt_assay->data_analysis ic50 Determine IC50 Values data_analysis->ic50 end End ic50->end

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

References

M435-1279: A Technical Guide to its Target Binding Affinity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M435-1279 is a small molecule inhibitor of the UBE2T (Ubiquitin Conjugating Enzyme E2 T).[1][2][3] By targeting UBE2T, this compound prevents the ubiquitination and subsequent degradation of the Receptor for Activated C Kinase 1 (RACK1).[1][3] This action leads to the inhibition of hyperactivated Wnt/β-catenin signaling, a pathway critically implicated in the progression of various cancers, including gastric cancer. This document provides a comprehensive overview of the binding affinity of this compound, its mechanism of action, and the experimental data supporting its activity.

Target Binding Affinity

This compound directly binds to the UBE2T enzyme. The binding affinity has been quantified, demonstrating a direct interaction between the inhibitor and its target.

Parameter Value Target Method
KD50.5 μMUBE2TNot Specified

Table 1: Binding Affinity of this compound to UBE2T. The dissociation constant (KD) indicates the binding affinity of this compound to its target, UBE2T.

In Vitro Efficacy: Cell Viability

The inhibitory action of this compound on the Wnt/β-catenin pathway translates to anti-proliferative effects in cancer cell lines. The half-maximal inhibitory concentration (IC50) has been determined in several gastric cancer cell lines and a normal gastric epithelial cell line.

Cell Line Cell Type IC50 (μM)
GES-1Normal Gastric Epithelial16.8
HGC27Gastric Cancer11.88
MKN45Gastric Cancer6.93
AGSGastric Cancer7.76

Table 2: IC50 Values of this compound in Human Cell Lines. The data demonstrates the cytotoxic and growth-inhibitory effects of this compound on gastric cancer cells.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

This compound functions by modulating the Wnt/β-catenin signaling pathway through its inhibition of UBE2T. In a state of pathway hyperactivation, UBE2T mediates the degradation of RACK1. By inhibiting UBE2T, this compound stabilizes RACK1 levels, which in turn suppresses the aberrant Wnt/β-catenin signaling.

G cluster_inhibition This compound Action cluster_pathway Wnt/β-catenin Pathway Modulation M435 This compound UBE2T UBE2T M435->UBE2T inhibits RACK1 RACK1 UBE2T->RACK1 mediates degradation Wnt Wnt/β-catenin Hyperactivation RACK1->Wnt suppresses Progression Gastric Cancer Progression Wnt->Progression

Caption: Signaling pathway of this compound action.

Experimental Protocols

The following are summaries of the experimental methodologies used to characterize this compound.

Cell Viability Assay
  • Cell Lines: HGC27, AGS, MKN45, and GES-1 cells.

  • Procedure:

    • Cells were seeded in 96-well plates.

    • After overnight incubation, cells were treated with varying concentrations of this compound (e.g., 0, 2, 4, 8, 16, 31 μM or 0, 4, 8, 12, 16, 20 μM).

    • Cells were incubated for 48 hours.

    • Cell viability was assessed using a standard method such as MTT or CCK-8 assay.

    • The IC50 values were calculated from the dose-response curves.

In Vivo Xenograft Model
  • Animal Model: BALB/C nude mice with MKN45 cell xenografts.

  • Procedure:

    • MKN45 cells were subcutaneously injected into the mice.

    • When tumors reached a volume of 75–100 mm³, the mice were randomized into treatment and control groups.

    • This compound was administered via intratumoral injection at a dosage of 5 mg/kg/day for 18 days.

    • Tumor growth was monitored throughout the study.

    • At the end of the study, tumors were excised and analyzed for the expression of RACK1, Ki-67, and β-catenin proteins via immunohistochemistry.

G cluster_invitro In Vitro cluster_invivo In Vivo seeding Seed Cells (HGC27, AGS, MKN45, GES-1) treatment Treat with this compound (0-31 µM) seeding->treatment incubation Incubate (48 hours) treatment->incubation assay Cell Viability Assay (e.g., MTT) incubation->assay calc Calculate IC50 assay->calc injection Inject MKN45 Cells into Nude Mice growth Tumor Growth (75-100 mm³) injection->growth admin Administer this compound (5 mg/kg/day, 18 days) growth->admin monitoring Monitor Tumor Growth admin->monitoring analysis Analyze Tumor Tissue (RACK1, Ki-67, β-catenin) monitoring->analysis

Caption: Experimental workflow for in vitro and in vivo studies.

Conclusion

This compound is a promising inhibitor of UBE2T with a demonstrated ability to disrupt the Wnt/β-catenin signaling pathway. Its direct binding to UBE2T and subsequent effects on cancer cell proliferation, both in vitro and in vivo, highlight its potential as a therapeutic agent. Further investigation into its binding kinetics and the development of more detailed experimental protocols will be crucial for its continued development.

References

M435-1279: A Technical Guide to a Novel UBE2T Inhibitor for Wnt/β-Catenin Signaling Pathway Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M435-1279 (CAS Number: 1359431-16-5) is a small molecule inhibitor of the UBE2T (Ubiquitin Conjugating Enzyme E2 T).[1][2][3] This compound has emerged as a significant tool for investigating the role of the Wnt/β-catenin signaling pathway in oncogenesis, particularly in gastric cancer.[1][4] this compound functions by preventing the UBE2T-mediated ubiquitination and subsequent degradation of the scaffolding protein RACK1 (Receptor for Activated C Kinase 1). The stabilization of RACK1 leads to the suppression of the hyperactivated Wnt/β-catenin signaling cascade, presenting a promising therapeutic strategy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols for its investigation.

Mechanism of Action

This compound exerts its biological effects through a precise molecular mechanism targeting the ubiquitin-proteasome system and its intersection with a critical oncogenic signaling pathway.

1.1. Inhibition of UBE2T and Stabilization of RACK1

This compound is a direct inhibitor of UBE2T, an E2 ubiquitin-conjugating enzyme. In the context of gastric cancer, elevated levels of UBE2T lead to the ubiquitination of the RACK1 protein. This ubiquitination marks RACK1 for proteasomal degradation. By inhibiting UBE2T, this compound prevents this degradation, leading to the stabilization and accumulation of RACK1.

1.2. Suppression of the Wnt/β-catenin Signaling Pathway

RACK1 is a crucial negative regulator of the Wnt/β-catenin signaling pathway. It is a component of the β-catenin destruction complex, which also includes Axin, APC (Adenomatous Polyposis Coli), and GSK3β (Glycogen Synthase Kinase 3β). By stabilizing this complex, RACK1 facilitates the phosphorylation and subsequent degradation of β-catenin.

In the presence of high UBE2T activity, RACK1 is degraded, leading to the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes (e.g., c-Myc, Cyclin D1) that drive cell proliferation and tumor progression.

This compound, by stabilizing RACK1, restores the function of the β-catenin destruction complex, thereby suppressing the hyperactivation of the Wnt/β-catenin pathway.

Signaling Pathway Diagram

M435_1279_Pathway Mechanism of Action of this compound cluster_inhibition This compound Action cluster_ubiquitination Ubiquitination & Degradation cluster_wnt Wnt/β-catenin Pathway M435_1279 This compound UBE2T UBE2T M435_1279->UBE2T inhibits RACK1 RACK1 UBE2T->RACK1 ubiquitinates Proteasome Proteasome RACK1->Proteasome degradation Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β) RACK1->Destruction_Complex stabilizes Ub Ubiquitin beta_catenin_cyto β-catenin (cytoplasm) Destruction_Complex->beta_catenin_cyto promotes degradation beta_catenin_nuc β-catenin (nucleus) beta_catenin_cyto->beta_catenin_nuc translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF activates Target_Genes Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes transcription

Caption: this compound inhibits UBE2T, stabilizing RACK1 and the β-catenin destruction complex.

Pharmacological Data

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
IC₅₀ HGC27 (gastric cancer)11.88 µM
MKN45 (gastric cancer)6.93 µM
AGS (gastric cancer)7.76 µM
GES-1 (normal gastric mucosa)16.8 µM
K_d_ UBE2T50.5 µM

Table 2: In Vivo Activity of this compound

Animal ModelTreatmentOutcomeReference
BALB/c nude mice with MKN45 xenografts5 mg/kg/day, intratumor injection for 18 daysSlowed tumor growth, increased RACK1 expression, decreased Ki-67 and β-catenin expression.

Experimental Protocols

The following are representative protocols for key experiments to evaluate the activity of this compound. These are based on standard methodologies and the information available from the primary literature.

3.1. Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound in cancer cell lines.

Experimental Workflow

Cell_Viability_Workflow Cell Viability Assay Workflow A Seed cells in 96-well plates B Treat with varying concentrations of this compound A->B C Incubate for 48 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

  • Gastric cancer cell lines (e.g., HGC27, MKN45, AGS) and a normal gastric mucosal cell line (e.g., GES-1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 2, 4, 8, 16, 32 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

3.2. In Vivo Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • BALB/c nude mice (4-6 weeks old)

  • MKN45 gastric cancer cells

  • Matrigel

  • This compound

  • Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)

  • Calipers

  • Syringes and needles

Procedure:

  • Cell Implantation: Harvest MKN45 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor the mice for tumor growth. When the tumors reach a volume of approximately 100 mm³, randomize the mice into treatment and control groups (n=6-8 per group).

  • Treatment Administration: Prepare a formulation of this compound for intratumoral injection (e.g., 5 mg/kg). Administer the this compound formulation or the vehicle control directly into the tumors daily for 18 days.

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (length × width²)/2.

  • Endpoint and Analysis: At the end of the treatment period, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., Western blotting for RACK1, β-catenin, and Ki-67). Compare the tumor growth rates and final tumor weights between the treatment and control groups.

3.3. In Vivo Ubiquitination Assay

This protocol is for assessing the effect of this compound on the ubiquitination of RACK1 in cells.

Materials:

  • HGC27 cells

  • Plasmids encoding HA-tagged ubiquitin and Flag-tagged RACK1

  • Transfection reagent

  • This compound

  • MG132 (proteasome inhibitor)

  • Lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors

  • Anti-Flag antibody conjugated to agarose beads

  • Antibodies for Western blotting: anti-HA, anti-Flag, anti-RACK1

Procedure:

  • Transfection: Co-transfect HGC27 cells with plasmids encoding HA-ubiquitin and Flag-RACK1 using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the cells with this compound (e.g., 11.88 µM) or vehicle (DMSO) for 24 hours. In the last 4-6 hours of treatment, add MG132 (10 µM) to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with anti-Flag agarose beads overnight at 4°C with gentle rotation to immunoprecipitate Flag-RACK1.

  • Washing: Wash the beads three times with lysis buffer.

  • Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Probe the membrane with an anti-HA antibody to detect ubiquitinated RACK1. Subsequently, probe the same membrane with an anti-Flag or anti-RACK1 antibody to confirm the immunoprecipitation of RACK1. Analyze the input lysates to confirm the expression of the transfected proteins.

Conclusion

This compound is a valuable research tool for studying the UBE2T-RACK1-Wnt/β-catenin signaling axis. Its specific mechanism of action and demonstrated efficacy in preclinical models of gastric cancer highlight its potential as a lead compound for the development of novel cancer therapeutics. The data and protocols presented in this guide are intended to facilitate further research into the biological activities and therapeutic applications of this compound.

References

Yu Z, et al. A novel UBE2T inhibitor suppresses Wnt/β-catenin signaling hyperactivation and gastric cancer progression by blocking RACK1 ubiquitination. Oncogene. 2021 Feb;40(5):1027-1042. MedchemExpress. This compound | UBE2T Inhibitor. Selleck Chemicals. This compound | Wnt/beta-catenin inhibitor. MOLNOVA. This compound | 1359431-16-5. Spandidos Publications. Ubiquitin-conjugating enzymes as potential biomarkers and therapeutic targets for digestive system cancers (Review).

References

M435-1279: A Novel UBE2T Inhibitor for Sensitizing Glioblastoma to Temozolomide Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors, largely due to its resistance to conventional therapies like temozolomide (TMZ). Recent research has identified the ubiquitin-conjugating enzyme E2 T (UBE2T) as a key player in promoting TMZ resistance in GBM. The novel small molecule inhibitor, M435-1279, targets UBE2T, leading to the inhibition of the Wnt/β-catenin signaling pathway and subsequently sensitizing GBM cells to TMZ. This technical guide provides a comprehensive overview of the role of this compound in glioblastoma, detailing its mechanism of action, summarizing key preclinical data, and outlining experimental protocols for further investigation.

Introduction to UBE2T and this compound in Glioblastoma

Glioblastoma is characterized by poor prognosis and high rates of recurrence, with chemoresistance being a major therapeutic hurdle.[1] The ubiquitin-conjugating enzyme E2 T (UBE2T) has been identified as a significant contributor to the malignant progression of various tumors, including GBM.[1] Overexpression of UBE2T in GBM is associated with resistance to the standard-of-care chemotherapeutic agent, temozolomide (TMZ).[1][2]

This compound is a novel, specific inhibitor of UBE2T.[3] Its primary mechanism of action involves the inhibition of the Wnt/β-catenin signaling pathway, which is hyperactivated in many cancers and contributes to tumor progression and drug resistance. By targeting UBE2T, this compound represents a promising strategy to overcome TMZ resistance in glioblastoma.

Mechanism of Action of this compound

This compound functions by preventing the UBE2T-mediated degradation of the Receptor for Activated C Kinase 1 (RACK1). RACK1 is a scaffold protein that negatively regulates the Wnt/β-catenin signaling pathway. In the presence of high UBE2T levels, RACK1 is ubiquitinated and targeted for degradation, leading to the hyperactivation of Wnt/β-catenin signaling. This results in the nuclear translocation of β-catenin and the subsequent upregulation of its downstream target genes, including the anti-apoptotic protein survivin and the transcription factor c-Myc, both of which contribute to TMZ resistance.

By inhibiting UBE2T, this compound stabilizes RACK1, which in turn suppresses the Wnt/β-catenin pathway. This leads to decreased levels of nuclear β-catenin, survivin, and c-Myc, thereby restoring the sensitivity of glioblastoma cells to TMZ-induced apoptosis.

Signaling Pathway Diagram

M435_1279_Pathway cluster_0 Normal/M435-1279 Treated State cluster_1 Glioblastoma (High UBE2T) State M435_1279 This compound UBE2T_norm UBE2T M435_1279->UBE2T_norm RACK1_norm RACK1 UBE2T_norm->RACK1_norm | (inhibition of degradation) Wnt_norm Wnt/β-catenin Signaling RACK1_norm->Wnt_norm beta_catenin_norm β-catenin (cytoplasmic) Wnt_norm->beta_catenin_norm (degradation) TMZ_sens_norm TMZ Sensitivity beta_catenin_norm->TMZ_sens_norm leads to UBE2T_high UBE2T (High) RACK1_low RACK1 (degraded) UBE2T_high->RACK1_low (degradation) Wnt_high Wnt/β-catenin Signaling (Active) beta_catenin_nuc β-catenin (nuclear) Wnt_high->beta_catenin_nuc cMyc_survivin c-Myc, Survivin beta_catenin_nuc->cMyc_survivin upregulates TMZ_res TMZ Resistance cMyc_survivin->TMZ_res

Figure 1: Mechanism of this compound in glioblastoma.

Preclinical Data Summary

The efficacy of this compound has been evaluated in preclinical models of glioblastoma, demonstrating its potential as a chemosensitizing agent.

In Vitro Studies

In vitro experiments using the human glioblastoma cell lines U251 and U87 have shown that this compound can effectively increase the sensitivity of these cells to TMZ.

Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines

Assay TypeCell LinesTreatment ConditionsKey FindingsReference
Cell Viability (CCK-8) U251, U87This compound (0-100 µM) for 48hDose-dependent decrease in cell viability.
Cell Viability (CCK-8) U251, U87This compound (10 µM) for 24-96hTime-dependent decrease in cell viability.
Combination Therapy (CCK-8) U251, U87TMZ (0-800 µM) +/- this compound (5 µM) for 72hThis compound significantly enhanced the growth-suppressive effect of TMZ.
Colony Formation Assay U251, U87TMZ and/or this compoundCombined treatment with this compound and TMZ led to reduced colony formation compared to TMZ alone.
In Vivo Studies

A xenograft mouse model was utilized to assess the in vivo efficacy of this compound in combination with TMZ.

Table 2: In Vivo Efficacy of this compound in a Glioblastoma Xenograft Model

Animal ModelTumor TypeTreatment GroupsKey FindingsReference
Xenograft Mouse Model GlioblastomaControl, TMZ alone, this compound + TMZCombined treatment with this compound and TMZ resulted in superior tumor growth suppression compared to TMZ alone.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments to study the effects of this compound in glioblastoma.

Cell Culture
  • Cell Lines: Human glioblastoma cell lines U251 and U87 MG.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK-8)

This protocol assesses the effect of this compound on the viability of glioblastoma cells.

CCK8_Workflow start Seed GBM cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat with this compound (various concentrations) and/or TMZ incubation1->treatment incubation2 Incubate for specified time (e.g., 48h, 72h) treatment->incubation2 add_cck8 Add 10 µL CCK-8 solution to each well incubation2->add_cck8 incubation3 Incubate for 1-4h add_cck8->incubation3 measure Measure absorbance at 450 nm incubation3->measure

Figure 2: Workflow for CCK-8 cell viability assay.
  • Cell Seeding: Plate U251 or U87 cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 2, 5, 10, 20, 50, 100 µM) and/or TMZ (e.g., 0, 10, 25, 50, 100, 200, 400, 800 µM).

  • Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Colony Formation Assay

This assay evaluates the long-term effect of this compound on the proliferative capacity of glioblastoma cells.

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Treatment: After 24 hours, treat the cells with this compound and/or TMZ at the desired concentrations.

  • Incubation: Culture the cells for 10-14 days, replacing the medium with fresh treatment-containing medium every 3 days.

  • Staining:

    • Wash the colonies with Phosphate-Buffered Saline (PBS).

    • Fix the colonies with 4% paraformaldehyde for 15 minutes.

    • Stain with 0.1% crystal violet for 20 minutes.

  • Quantification: Wash the plates with water, air dry, and count the number of colonies (typically >50 cells).

Western Blotting

This technique is used to detect the protein levels of UBE2T and components of the Wnt/β-catenin pathway.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against UBE2T, β-catenin, c-Myc, survivin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

WesternBlot_Workflow start Protein Extraction and Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection

Figure 3: General workflow for Western blotting.
In Vivo Glioblastoma Xenograft Model

This protocol describes the establishment of an intracranial glioblastoma model in immunodeficient mice to evaluate the in vivo efficacy of this compound.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old).

  • Cell Preparation: Harvest U251 or U87 cells and resuspend them in sterile, serum-free medium or PBS at a concentration of 1 x 10^5 to 1 x 10^6 cells in a small volume (e.g., 2-5 µL).

  • Intracranial Injection:

    • Anesthetize the mouse and secure it in a stereotactic frame.

    • Create a burr hole in the skull over the desired injection site (e.g., the striatum).

    • Slowly inject the cell suspension into the brain parenchyma.

  • Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques (e.g., bioluminescence imaging if using luciferase-expressing cells) or by observing clinical signs.

  • Treatment:

    • Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, TMZ alone, this compound + TMZ).

    • Administer treatments via an appropriate route (e.g., oral gavage for TMZ, intraperitoneal or intravenous injection for this compound). Dosing regimens should be optimized, for example, TMZ at 25-50 mg/kg for 5 consecutive days and this compound at a clinically relevant dose.

  • Efficacy Evaluation: Monitor tumor volume and the overall survival of the mice. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry, Western blotting).

Conclusion and Future Directions

This compound is a promising UBE2T inhibitor that has demonstrated the ability to sensitize glioblastoma cells to temozolomide in preclinical models. Its mechanism of action through the inhibition of the UBE2T/RACK1/Wnt/β-catenin signaling axis provides a strong rationale for its further development. Future studies should focus on optimizing the in vivo dosing and delivery of this compound, exploring its efficacy in a wider range of patient-derived glioblastoma models, and identifying potential biomarkers to predict treatment response. The combination of this compound with TMZ represents a potential therapeutic strategy to overcome chemoresistance and improve outcomes for patients with glioblastoma.

References

Methodological & Application

Application Notes and Protocols for M435-1279, a Novel UBE2T Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

M435-1279 is a potent and specific inhibitor of the Ubiquitin-Conjugating Enzyme E2 T (UBE2T).[1][2][3] It functions by blocking the UBE2T-mediated ubiquitination and subsequent degradation of the scaffold protein RACK1 (Receptor for Activated C Kinase 1).[1][2] This inhibition leads to the suppression of hyperactivated Wnt/β-catenin signaling, a pathway critically implicated in the progression of various cancers, particularly gastric cancer. These application notes provide detailed protocols for the in vitro use of this compound to study its effects on cell viability and ubiquitination.

Physicochemical and Biological Properties

PropertyValueReference
CAS Number 1359431-16-5
Molecular Formula C₁₈H₁₇N₃O₅S₂
Molecular Weight 419.47 g/mol
Target UBE2T
Binding Affinity (Kd) 50.5 μM (for UBE2T)
Solubility In DMSO: ≥ 50 mg/mL (119.20 mM)
Storage Stock solution: -80°C (6 months); -20°C (1 month). Protect from light.

Quantitative In Vitro Data

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound in various gastric cancer cell lines and a normal gastric epithelial cell line after 48 hours of treatment.

Cell LineCell TypeIC₅₀ Value (μM)Reference
HGC27Human Gastric Cancer11.88
MKN45Human Gastric Cancer6.93
AGSHuman Gastric Cancer7.76
GES-1Human Gastric Epithelial16.8

Signaling Pathway Diagram

M435_1279_Pathway This compound Mechanism of Action cluster_inhibition Inhibition by this compound cluster_ubiquitination Ubiquitination Process cluster_degradation Protein Degradation cluster_wnt Wnt/β-catenin Signaling M435_1279 This compound UBE2T UBE2T M435_1279->UBE2T inhibits RACK1 RACK1 UBE2T->RACK1 mediates ubiquitination RACK1_Ub RACK1-Ub RACK1->RACK1_Ub beta_catenin_destruction β-catenin Destruction Complex RACK1->beta_catenin_destruction stabilizes Ub Ubiquitin Ub->RACK1 Proteasome Proteasome RACK1_Ub->Proteasome leads to degradation beta_catenin β-catenin beta_catenin_destruction->beta_catenin promotes degradation Wnt_target_genes Wnt Target Genes (e.g., c-myc) beta_catenin->Wnt_target_genes activates Cell_Proliferation Cancer Progression Wnt_target_genes->Cell_Proliferation drives

Caption: this compound inhibits UBE2T, preventing RACK1 degradation and suppressing Wnt signaling.

Experimental Protocols

Cell Viability MTT Assay

This protocol is to determine the effect of this compound on the viability of adherent gastric cancer cells. The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • Gastric cancer cell lines (e.g., HGC27, MKN45, AGS)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol Workflow:

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed approximately 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 20 mM). From this stock, prepare serial dilutions in complete growth medium to achieve final desired concentrations (e.g., 0, 2, 4, 8, 16, 31 µM). The final DMSO concentration should be less than 0.1% to avoid solvent toxicity.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, protected from light.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Reading: Incubate the plate at room temperature in the dark for 2 hours. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the IC₅₀ value.

In Vitro Ubiquitination Assay (Immunoprecipitation-based)

This protocol is designed to assess the effect of this compound on the ubiquitination of RACK1 in cells.

Materials:

  • Gastric cancer cells (e.g., HGC27)

  • This compound

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer (e.g., RIPA buffer) containing protease and deubiquitinase inhibitors (e.g., NEM, PMSF)

  • Primary antibodies: anti-RACK1, anti-Ubiquitin

  • Protein A/G agarose beads

  • SDS-PAGE and Western blot reagents

Protocol Workflow:

Caption: Workflow for the in vitro ubiquitination assay.

Procedure:

  • Cell Culture and Treatment: Culture HGC27 cells to 70-80% confluency. Treat the cells with the desired concentration of this compound (e.g., 11.88 µM) for 48 hours. In the last 4-6 hours of incubation, add a proteasome inhibitor like MG132 (10 µM) to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and deubiquitinase inhibitors. Scrape the cells and collect the lysate.

  • Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford assay.

  • Immunoprecipitation (IP): a. Incubate a sufficient amount of cell lysate (e.g., 500-1000 µg of protein) with an anti-RACK1 antibody for 4 hours to overnight at 4°C with gentle rotation. b. Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer to remove non-specific binding.

  • Elution: Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blotting: a. Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. c. Incubate the membrane with an anti-Ubiquitin antibody overnight at 4°C. d. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: A decrease in the high molecular weight smear (polyubiquitinated RACK1) in the this compound-treated sample compared to the control indicates inhibition of RACK1 ubiquitination. The membrane can be stripped and re-probed for RACK1 as a loading control for the immunoprecipitation.

References

Application Notes and Protocols: M435-1279 Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M435-1279 cell line is a proprietary human epithelial cell line developed for use in high-throughput screening and cancer research. These cells are adherent and exhibit robust growth under the specified culture conditions. This document provides detailed protocols for the routine culture, cryopreservation, and characterization of the this compound cell line, along with data on the effects of common culture variables on cell proliferation and viability.

Cell Culture Media and Reagents

ReagentSupplierCatalog NumberStorage
DMEM, high glucose, GlutaMAX™Thermo Fisher Scientific105660162-8°C
Fetal Bovine Serum (FBS), QualifiedThermo Fisher Scientific26140079-20°C
Penicillin-Streptomycin (10,000 U/mL)Thermo Fisher Scientific15140122-20°C
TrypLE™ Express Enzyme (1X), no phenol redThermo Fisher Scientific126040132-8°C
Dulbecco's Phosphate-Buffered Saline (DPBS), no calcium, no magnesiumThermo Fisher Scientific14190144Room Temperature
DMSO, Sterile, Cell Culture GradeSigma-AldrichD2650Room Temperature

This compound Complete Growth Medium:

  • DMEM, high glucose, GlutaMAX™

  • 10% (v/v) Fetal Bovine Serum

  • 1% (v/v) Penicillin-Streptomycin

Protocols

Thawing of Cryopreserved this compound Cells

A critical step to ensure high viability is the rapid thawing of cryopreserved cells.

Protocol:

  • Warm the complete growth medium to 37°C in a water bath.

  • Remove a vial of this compound cells from liquid nitrogen storage.

  • Immerse the vial in the 37°C water bath, ensuring the cap remains above the water line, until only a small ice crystal remains.

  • Wipe the vial with 70% ethanol before opening in a sterile cell culture hood.

  • Gently transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to a T-75 flask.

  • Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Change the medium after 24 hours to remove any residual DMSO.

Thawing_Protocol cluster_prep Preparation cluster_thaw Thawing cluster_culture Culturing Warm_Medium Warm Complete Medium to 37°C Thaw_Vial Thaw Vial in 37°C Water Bath Warm_Medium->Thaw_Vial Remove_Vial Remove Vial from LN2 Remove_Vial->Thaw_Vial Sterilize_Vial Wipe Vial with 70% Ethanol Thaw_Vial->Sterilize_Vial Transfer_to_Tube Transfer Cells to 9 mL Medium Sterilize_Vial->Transfer_to_Tube Centrifuge Centrifuge at 200 x g for 5 min Transfer_to_Tube->Centrifuge Resuspend Resuspend Pellet in 10 mL Medium Centrifuge->Resuspend Plate_Cells Transfer to T-75 Flask Resuspend->Plate_Cells Incubate Incubate at 37°C, 5% CO2 Plate_Cells->Incubate Change_Medium Change Medium after 24 hours Incubate->Change_Medium Viability_Assay_Workflow cluster_seeding Cell Seeding cluster_treatment Compound Treatment cluster_readout Assay Readout Seed_Cells Seed 5,000 cells/well in 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Prepare_Dilutions Prepare Serial Dilutions of Compound X Incubate_24h->Prepare_Dilutions Add_Compound Add Compound X/Vehicle to Wells Prepare_Dilutions->Add_Compound Incubate_48h Incubate for 48 hours Add_Compound->Incubate_48h Add_MTS Add MTS Reagent Incubate_48h->Add_MTS Incubate_2h Incubate for 2 hours Add_MTS->Incubate_2h Read_Absorbance Measure Absorbance at 490 nm Incubate_2h->Read_Absorbance Signaling_Pathway cluster_pathway Proliferation Signaling Pathway Compound_X Compound X Kinase_A Kinase A Compound_X->Kinase_A Inhibits Signal_Transducer_B Signal Transducer B Kinase_A->Signal_Transducer_B Activates Proliferation Cell Proliferation Signal_Transducer_B->Proliferation Promotes

Application Notes and Protocols for M435-1279 in HGC27 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of M435-1279, a potent inhibitor of Ubiquitin-Conjugating Enzyme E2T (UBE2T), in the context of gastric cancer research, with a specific focus on the HGC27 cell line.

Introduction

This compound is a small molecule inhibitor of UBE2T, an enzyme implicated in the progression of gastric cancer.[1] It functions by disrupting the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers.[1][2] Specifically, this compound prevents the UBE2T-mediated ubiquitination and subsequent degradation of the scaffolding protein RACK1 (Receptor for Activated C Kinase 1).[1][3] This stabilization of RACK1 leads to the suppression of the Wnt/β-catenin pathway, thereby inhibiting cancer cell growth and proliferation.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various gastric cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter. The IC50 value in HGC27 cells is 11.88 μM. The compound also demonstrates inhibitory effects against other gastric cancer cell lines such as MKN45 and AGS, and shows lower cytotoxicity in the normal gastric mucosal cell line GES-1. The binding affinity of this compound to its target UBE2T has been determined with a dissociation constant (Kd) of 50.5 μM.

Parameter Cell Line Value Reference
IC50HGC2711.88 μM
IC50MKN456.93 μM
IC50AGS7.76 μM
IC50GES-116.8 μM
Kd (UBE2T)-50.5 μM

Signaling Pathway

This compound modulates the Wnt/β-catenin signaling pathway by targeting UBE2T. In gastric cancer, elevated UBE2T levels lead to the ubiquitination and degradation of RACK1. The loss of RACK1 disrupts the β-catenin destruction complex, resulting in the accumulation and nuclear translocation of β-catenin, which in turn activates downstream target genes promoting cancer progression. This compound inhibits UBE2T, thereby stabilizing RACK1 and suppressing this oncogenic signaling cascade.

M435_1279_Signaling_Pathway cluster_inhibition This compound Action cluster_pathway Wnt/β-catenin Pathway M435_1279 This compound UBE2T UBE2T M435_1279->UBE2T inhibits RACK1 RACK1 UBE2T->RACK1 ubiquitinates Ub_RACK1 Ubiquitinated RACK1 beta_catenin_complex β-catenin Destruction Complex RACK1->beta_catenin_complex stabilizes Degradation Proteasomal Degradation Ub_RACK1->Degradation beta_catenin β-catenin beta_catenin_complex->beta_catenin promotes degradation beta_catenin_nuc Nuclear β-catenin beta_catenin->beta_catenin_nuc translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF activates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression induces Cancer_Progression Gastric Cancer Progression Gene_Expression->Cancer_Progression

Caption: this compound inhibits UBE2T, preventing RACK1 degradation and suppressing Wnt/β-catenin signaling.

Experimental Protocols

Determination of IC50 using MTT Assay

This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC50) of this compound in HGC27 cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • HGC27 cells

  • This compound compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HGC27 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO2 incubator.

    • Trypsinize and count the cells.

    • Seed 5,000 cells per well in 100 µL of culture medium in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0 to 31 μM (e.g., 0, 2, 4, 8, 16, 31 μM). A vehicle control (DMSO) should be included.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

MTT_Assay_Workflow start Start seed_cells Seed HGC27 cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_drug Prepare serial dilutions of this compound incubate_24h->prepare_drug treat_cells Treat cells with this compound incubate_24h->treat_cells prepare_drug->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan crystals with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 490 nm dissolve_formazan->read_absorbance analyze_data Calculate cell viability and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of this compound in HGC27 cells using an MTT assay.

References

M435-1279 Application Notes and Protocols for AGS Gastric Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M435-1279 is a novel small molecule inhibitor targeting the UBE2T ubiquitin-conjugating enzyme. In gastric cancer, particularly in cell lines such as AGS, this compound has been shown to suppress cancer progression by modulating the Wnt/β-catenin signaling pathway.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in treating AGS human gastric adenocarcinoma cells, with a focus on treatment duration and key cellular assays.

Mechanism of Action

This compound inhibits the hyperactivation of the Wnt/β-catenin signaling pathway. It achieves this by preventing the UBE2T-mediated ubiquitination and subsequent degradation of RACK1 (Receptor for Activated C Kinase 1).[3][4] The stabilization of RACK1 interferes with the canonical Wnt signaling cascade, leading to a reduction in the nuclear translocation of β-catenin and the subsequent transcription of Wnt target genes involved in cell proliferation and survival.

Data Presentation

Table 1: In Vitro Efficacy of this compound on AGS Cells
ParameterCell LineThis compound ConcentrationTreatment DurationEffectReference
IC50AGS7.76 µMNot SpecifiedInhibition of cell viability
Cell GrowthAGS0, 2, 4, 8, 16, 31 µM48 hoursSignificant inhibition of cell growth
Cell ViabilityAGS11.8 µM48 hoursInhibition of cell viability

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on AGS cells.

Materials:

  • AGS cells

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed approximately 4,000 AGS cells per well in a 96-well plate and incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 2, 4, 8, 12, 16, 20, 31 µM) diluted in fresh culture medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

  • Incubation: Incubate the treated plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the this compound concentration.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of single AGS cells.

Materials:

  • AGS cells

  • Complete culture medium

  • This compound

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Procedure:

  • Cell Seeding: Seed a low density of AGS cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with the desired concentrations of this compound.

  • Incubation: Incubate the plates for 10-14 days at 37°C and 5% CO2, replacing the medium with fresh medium containing this compound every 2-3 days.

  • Colony Staining: After the incubation period, wash the wells twice with PBS. Fix the colonies with 4% paraformaldehyde for 15 minutes, then stain with Crystal Violet solution for 20-30 minutes.

  • Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

Transwell Migration Assay

This protocol evaluates the effect of this compound on the migratory ability of AGS cells.

Materials:

  • AGS cells

  • Serum-free medium

  • Complete medium (with 10% FBS as a chemoattractant)

  • This compound

  • 24-well Transwell plates with 8 µm pore size inserts

  • Cotton swabs

  • Methanol

  • Crystal Violet solution

Procedure:

  • Cell Preparation: Culture AGS cells to ~80% confluency, then serum-starve them overnight.

  • Assay Setup: Add 600 µL of complete medium to the lower chamber of the Transwell plate.

  • Cell Seeding: Resuspend the serum-starved AGS cells in serum-free medium containing different concentrations of this compound. Seed 1 x 10^5 cells in 200 µL of this suspension into the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes, then stain with Crystal Violet solution for 20 minutes.

  • Washing and Visualization: Wash the inserts with water and allow them to dry. Visualize and count the migrated cells under a microscope.

Western Blotting

This protocol is for analyzing the protein expression levels of key components of the Wnt/β-catenin pathway in this compound-treated AGS cells.

Materials:

  • AGS cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-UBE2T, anti-RACK1, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat AGS cells with this compound for 48 hours. Lyse the cells in RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.

Visualizations

Experimental_Workflow cluster_Assays Cellular Assays start Start: Culture AGS Cells treatment Treat with this compound (Varying Concentrations and Durations) start->treatment viability Cell Viability (MTT Assay) treatment->viability proliferation Proliferation (Colony Formation Assay) treatment->proliferation migration Migration (Transwell Assay) treatment->migration western_blot Western Blotting (Protein Expression Analysis) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis proliferation->data_analysis migration->data_analysis western_blot->data_analysis end End: Determine Efficacy and Mechanism data_analysis->end

References

Application Notes and Protocols for M435-1279 Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M435-1279 is a potent and specific inhibitor of the ubiquitin-conjugating enzyme E2 T (UBE2T).[1][2][3] Its mechanism of action involves the inhibition of UBE2T-mediated ubiquitination and subsequent degradation of Rack1, a scaffolding protein that is a negative regulator of the Wnt/β-catenin signaling pathway.[1][2] By stabilizing Rack1, this compound effectively suppresses the hyperactivation of the Wnt/β-catenin pathway, which is a critical driver in the progression of various cancers, including gastric and colorectal cancer. These application notes provide a detailed framework for designing and executing preclinical animal model studies to evaluate the in vivo efficacy of this compound.

Core Applications

  • In vivo efficacy testing in cancer models with aberrant Wnt/β-catenin signaling.

  • Pharmacodynamic studies to assess target engagement and downstream pathway modulation.

  • Pharmacokinetic profiling to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Toxicology and safety assessments in relevant animal models.

Proposed Animal Model: ApcMin/+ Mouse Model of Intestinal Adenoma

The ApcMin/+ mouse is a well-established and clinically relevant model for studying intestinal tumorigenesis driven by hyperactive Wnt/β-catenin signaling. These mice carry a heterozygous germline mutation in the Apc (Adenomatous polyposis coli) gene, which mirrors the genetic alteration found in human Familial Adenomatous Polyposis (FAP) and a majority of sporadic colorectal cancers. This mutation leads to the spontaneous development of multiple intestinal adenomas, providing a robust system for evaluating the efficacy of Wnt pathway inhibitors like this compound.

Experimental Design and Protocols

1. Animal Husbandry and Acclimation

  • Animal Strain: C57BL/6J-ApcMin/+ mice.

  • Age: 6-8 weeks at the start of the study.

  • Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, controlled temperature, and humidity. Provide free access to standard chow and water.

  • Acclimation: Allow a minimum of one week for acclimatization before the start of any experimental procedures.

2. This compound Formulation and Dosing

  • Formulation: this compound can be formulated for intraperitoneal (i.p.) or oral (p.o.) administration. A common vehicle for in vivo studies is a mixture of DMSO, PEG300, Tween 80, and ddH2O.

    • Example Formulation: To prepare a 1 mg/mL solution, dissolve this compound in DMSO to a stock concentration of 20 mg/mL. For the final dosing solution, mix 5% of the this compound stock, 40% PEG300, 5% Tween 80, and 50% ddH2O.

  • Dosing Regimen:

    • Treatment Group: this compound (e.g., 10, 25, 50 mg/kg), administered daily via i.p. injection or oral gavage.

    • Vehicle Control Group: Administer the vehicle solution at the same volume and frequency as the treatment group.

    • Study Duration: 8-12 weeks.

3. Experimental Workflow

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cluster_analysis Downstream Analysis start Acclimatize ApcMin/+ Mice (1 week) randomize Randomize into Groups (n=10-12/group) start->randomize treatment Daily Dosing: - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) randomize->treatment monitoring Weekly Monitoring: - Body Weight - Clinical Signs treatment->monitoring Weekly euthanasia Euthanasia at Study End (8-12 weeks) monitoring->euthanasia End of Study dissection Intestine Dissection & Polyp Counting euthanasia->dissection tissue_collection Tissue Collection: - Tumors - Normal Tissue dissection->tissue_collection histology Histopathology (H&E) tissue_collection->histology ihc IHC/IF: - β-catenin - Ki67, c-Myc tissue_collection->ihc wb Western Blot: - UBE2T, RACK1 - β-catenin tissue_collection->wb qpcr qPCR: - Axin2, Lgr5 tissue_collection->qpcr

Figure 1: Experimental workflow for the this compound animal model study.

4. Efficacy Assessment

  • Primary Endpoint: Reduction in the number and size of intestinal adenomas.

  • Procedure:

    • At the end of the study, euthanize the mice.

    • Dissect the entire small intestine and colon.

    • Open the intestines longitudinally and wash with phosphate-buffered saline (PBS).

    • Count the number of polyps under a dissecting microscope.

    • Measure the diameter of each polyp using calipers.

5. Pharmacodynamic and Mechanistic Studies

  • Tissue Collection: Collect tumor and adjacent normal tissue samples. Snap-freeze a portion in liquid nitrogen for molecular analysis and fix the remainder in 10% neutral buffered formalin for histology.

  • Histopathology:

    • Embed formalin-fixed, paraffin-embedded (FFPE) tissues.

    • Section the tissues (4-5 µm) and stain with Hematoxylin and Eosin (H&E) to assess tumor morphology and grade.

  • Immunohistochemistry (IHC):

    • Use FFPE sections to assess protein expression and localization.

    • Key Markers:

      • β-catenin: To assess nuclear localization as a marker of Wnt pathway activation.

      • Ki-67: To measure cell proliferation.

      • c-Myc: A downstream target of the Wnt/β-catenin pathway.

  • Western Blotting:

    • Prepare protein lysates from frozen tumor tissues.

    • Probe for UBE2T, Rack1, total and nuclear β-catenin, and downstream targets like Cyclin D1 and c-Myc to confirm the mechanism of action.

  • Quantitative PCR (qPCR):

    • Isolate RNA from frozen tumor tissues.

    • Perform reverse transcription and qPCR to measure the expression of Wnt target genes such as Axin2 and Lgr5.

Data Presentation

Table 1: Tumor Burden Analysis

Treatment GroupNMean Polyp Number (± SEM)Mean Polyp Size (mm ± SEM)Tumor Burden (mm³ ± SEM)
Vehicle Control12
This compound (10 mg/kg)12
This compound (25 mg/kg)12
This compound (50 mg/kg)12

Table 2: Pharmacodynamic Marker Analysis (Tumor Tissue)

Treatment GroupNuclear β-catenin (% positive cells ± SEM)Ki-67 Index (% positive cells ± SEM)Axin2 mRNA Fold Change (vs. Vehicle)
Vehicle Control1.0
This compound (25 mg/kg)

This compound Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in the context of the Wnt/β-catenin signaling pathway.

wnt_pathway cluster_off Wnt OFF State / this compound Action cluster_on Wnt ON State / Hyperactivation ube2t_off UBE2T rack1_off RACK1 (Stable) ube2t_off->rack1_off No Ubiquitination m435 This compound m435->ube2t_off Inhibits destruction_complex Destruction Complex (APC, Axin, GSK3β) rack1_off->destruction_complex Stabilizes beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylates proteasome Proteasomal Degradation beta_catenin_off->proteasome Degradation nucleus_off Nucleus ube2t_on UBE2T rack1_on RACK1 ube2t_on->rack1_on Ubiquitinates rack1_ub RACK1-Ub (Degraded) rack1_on->rack1_ub Degradation ubiquitin Ub destruction_complex_inactive Inactive Destruction Complex beta_catenin_on β-catenin (Accumulates) destruction_complex_inactive->beta_catenin_on Allows accumulation nucleus_on Nucleus beta_catenin_on->nucleus_on tcf_lef TCF/LEF beta_catenin_on->tcf_lef Binds target_genes Target Gene Transcription (c-Myc, Cyclin D1) tcf_lef->target_genes Activates

Figure 2: Mechanism of this compound in the Wnt/β-catenin signaling pathway.

Disclaimer: This document provides a general framework and proposed experimental design. Specific parameters such as dose levels, formulation, and study duration may require optimization based on preliminary studies and the specific research question. All animal experiments should be conducted in accordance with institutional guidelines and regulations.

References

Application Notes and Protocols for the M435-1279 Gastric Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the M435-1279 xenograft model, a valuable tool for studying the efficacy of UBE2T inhibitors in gastric cancer. The protocols outlined below, derived from preclinical studies, offer a framework for reproducing and building upon existing research.

Introduction

Gastric cancer is a significant global health concern, and the dysregulation of cellular signaling pathways is a key driver of its progression.[1][2] The Wnt/β-catenin signaling pathway, when hyperactivated, is critically involved in gastric cancer development.[1][3] this compound is a novel small molecule inhibitor of the ubiquitin-conjugating enzyme E2T (UBE2T).[1] It suppresses the hyperactivation of the Wnt/β-catenin signaling pathway by preventing the UBE2T-mediated ubiquitination and subsequent degradation of the scaffolding protein RACK1. This leads to the suppression of gastric cancer progression. Preclinical evaluation of this compound in a xenograft model using the MKN45 human gastric cancer cell line has demonstrated its potential as a therapeutic agent.

This compound Mechanism of Action

The mechanism of action of this compound in the context of gastric cancer involves the inhibition of UBE2T, which in turn stabilizes RACK1. RACK1 is a key component of the β-catenin destruction complex. By preventing the degradation of RACK1, this compound enhances the destruction of β-catenin, thereby inhibiting the pro-tumorigenic Wnt signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound in gastric cancer models.

Table 1: In Vitro Cytotoxicity of this compound in Gastric Cancer Cell Lines

Cell LineDescriptionIC50 (μM)
GES-1Human Gastric Epithelial16.8
HGC27Human Gastric Cancer11.88
MKN45Human Gastric Cancer6.93
AGSHuman Gastric Cancer7.76

Data represents the half-maximal inhibitory concentration (IC50) after 48 hours of treatment with this compound.

Table 2: In Vivo Efficacy of this compound in MKN45 Xenograft Model

Treatment GroupDosageAdministrationTumor GrowthRACK1 ExpressionKi-67 Expressionβ-catenin Expression
ControlVehicleIntratumor-LowerHigherHigher
This compound5 mg/kg/dayIntratumor (18 days)SlowedHigherLowerLower

This table provides a qualitative summary of the in vivo findings. Detailed quantitative data on tumor volume and weight from the primary study were not publicly available in the searched resources.

Experimental Protocols

Protocol 1: Cell Culture

  • Cell Line Maintenance: Culture MKN45 human gastric cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Protocol 2: this compound Gastric Cancer Xenograft Model

  • Animal Model: Utilize 4-5 week old male BALB/c nude mice.

  • Cell Implantation:

    • Harvest MKN45 cells during the logarithmic growth phase.

    • Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 2 x 10^7 cells/mL.

    • Subcutaneously inject 100 μL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (approximately 75-100 mm³).

    • Measure tumor dimensions using calipers every 3 days and calculate tumor volume using the formula: Volume = (length × width²) / 2.

  • Treatment Administration:

    • Randomly assign mice to a control group and a treatment group.

    • Administer this compound at a dosage of 5 mg/kg/day via intratumoral injection for 18 consecutive days.

    • Administer a vehicle control to the control group following the same schedule.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Excise the tumors, weigh them, and fix a portion in 10% formalin for immunohistochemistry.

    • Snap-freeze the remaining tumor tissue for protein analysis (e.g., Western blot).

Protocol 3: Immunohistochemistry (IHC)

  • Tissue Preparation:

    • Embed formalin-fixed tumors in paraffin and section them into 4 μm slices.

    • Deparaffinize and rehydrate the sections.

  • Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with primary antibodies against RACK1, Ki-67, and β-catenin overnight at 4°C.

  • Secondary Antibody and Detection:

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the staining using a diaminobenzidine (DAB) substrate kit.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

  • Analysis: Quantify the expression of each marker by scoring the intensity and percentage of positive cells.

Visualizations

experimental_workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture MKN45 Cell Culture implantation Subcutaneous Implantation in BALB/c Nude Mice cell_culture->implantation tumor_growth Tumor Growth to 75-100 mm³ implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment This compound (5 mg/kg/day) Intratumor Injection (18 days) randomization->treatment control Vehicle Control randomization->control endpoint Endpoint: Tumor Excision treatment->endpoint control->endpoint tumor_metrics Tumor Volume & Weight endpoint->tumor_metrics ihc Immunohistochemistry (RACK1, Ki-67, β-catenin) endpoint->ihc protein_analysis Western Blot endpoint->protein_analysis

Caption: Experimental workflow for the this compound gastric cancer xenograft model.

signaling_pathway cluster_inhibition This compound Action cluster_ubiquitination Ubiquitination cluster_wnt Wnt/β-catenin Pathway m435 This compound ube2t UBE2T m435->ube2t Inhibits ub_rack1 Ubiquitinated RACK1 ube2t->ub_rack1 Ubiquitination rack1 RACK1 rack1->ub_rack1 destruction_complex β-catenin Destruction Complex rack1->destruction_complex Stabilizes degradation Proteasomal Degradation ub_rack1->degradation degradation->destruction_complex Leads to Destabilization beta_catenin β-catenin destruction_complex->beta_catenin Promotes Degradation nuclear_translocation Nuclear Translocation beta_catenin->nuclear_translocation gene_transcription Target Gene Transcription (Tumor Progression) nuclear_translocation->gene_transcription

References

M435-1279: Application Notes and Protocols for a UBE2T Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M435-1279 is a potent and specific inhibitor of the Ubiquitin-Conjugating Enzyme E2 T (UBE2T).[1][2][3] It functions by disrupting the UBE2T-mediated degradation of the Receptor for Activated C Kinase 1 (RACK1), a key scaffolding protein.[1][4] This inhibition leads to the suppression of hyperactivated Wnt/β-catenin signaling, a pathway frequently dysregulated in various cancers, particularly gastric cancer. These application notes provide detailed information on the solubility and preparation of this compound for experimental use, along with protocols for its application in cell-based assays.

Physicochemical and Solubility Data

This compound is a small molecule with the molecular formula C₁₈H₁₇N₃O₅S₂ and a molecular weight of 419.47 g/mol . Its solubility is a critical factor for its use in various experimental settings.

Solvent/SystemSolubilityMolar Concentration (approx.)Notes
Dimethyl Sulfoxide (DMSO)50 mg/mL119.20 mMUltrasonic assistance may be required for complete dissolution. Use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.
10% DMSO / 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL≥ 4.96 mMThis formulation is suitable for in vivo studies.
WaterInsoluble-
EthanolInsoluble-

Preparation of this compound Solutions

Preparation of Stock Solutions

For in vitro experiments, a high-concentration stock solution in DMSO is recommended.

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 50 mg/mL or 119.20 mM).

  • If necessary, sonicate the solution in a water bath until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.

Preparation of Working Solutions for In Vitro Assays

Dilute the DMSO stock solution with cell culture medium to the final desired concentration immediately before use.

Protocol:

  • Thaw a vial of the this compound DMSO stock solution.

  • Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the final working concentrations.

  • Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Preparation of Formulation for In Vivo Studies

A formulation using sulfobutylether-β-cyclodextrin (SBE-β-CD) can be used to improve the aqueous solubility of this compound for animal administration.

Protocol:

  • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare the final formulation, add 100 µL of the this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.

  • Mix the solution thoroughly until it is clear. This will result in a final concentration of approximately 2.08 mg/mL.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.

Workflow:

cluster_0 Cell Seeding and Treatment cluster_1 MTT Assay A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 48 hours C->D E Add MTT reagent to each well D->E Proceed to assay F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Cell Viability Assay Workflow

Protocol:

  • Seed gastric cancer cells (e.g., HGC27, AGS, MKN45) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium from the DMSO stock solution. A typical concentration range is 0 to 31 µM.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value. This compound has been shown to have IC₅₀ values of 11.88 µM, 6.93 µM, and 7.76 µM in HGC27, MKN45, and AGS cells, respectively.

Mechanism of Action: Inhibition of the Wnt/β-catenin Pathway

This compound exerts its anti-cancer effects by targeting the UBE2T enzyme, which leads to the stabilization of RACK1. RACK1 is a crucial component of the β-catenin destruction complex. By preventing the ubiquitination and subsequent degradation of RACK1, this compound enhances the function of this complex, leading to the phosphorylation and degradation of β-catenin. This, in turn, inhibits the transcription of Wnt target genes that promote cell proliferation.

cluster_Wnt_On Hyperactivated Wnt/β-catenin Signaling (e.g., in Gastric Cancer) cluster_Wnt_Off Wnt/β-catenin Signaling with this compound UBE2T_on UBE2T RACK1_on RACK1 UBE2T_on->RACK1_on Ubiquitinates & Degrades DestructionComplex_on β-catenin Destruction Complex (Inactive) RACK1_on->DestructionComplex_on leads to inactive complex beta_catenin_on β-catenin DestructionComplex_on->beta_catenin_on fails to degrade Nucleus_on Nucleus beta_catenin_on->Nucleus_on Translocates to TCF_LEF_on TCF/LEF Nucleus_on->TCF_LEF_on Binds to GeneTranscription_on Target Gene Transcription (Proliferation) TCF_LEF_on->GeneTranscription_on Activates M435_1279 This compound UBE2T_off UBE2T M435_1279->UBE2T_off Inhibits RACK1_off RACK1 (Stabilized) UBE2T_off->RACK1_off Degradation Blocked DestructionComplex_off β-catenin Destruction Complex (Active) RACK1_off->DestructionComplex_off Stabilizes beta_catenin_off β-catenin (Phosphorylated) DestructionComplex_off->beta_catenin_off Phosphorylates Degradation Proteasomal Degradation beta_catenin_off->Degradation Targeted for

This compound Mechanism of Action

Chemical Synthesis

Information regarding the chemical synthesis protocol for this compound is not publicly available in the reviewed literature. The compound is available for purchase from various chemical suppliers.

Conclusion

This compound is a valuable research tool for investigating the role of UBE2T and the Wnt/β-catenin signaling pathway in cancer biology. Proper handling and preparation of this compound, as outlined in these application notes, are essential for obtaining reliable and reproducible experimental results. The provided protocols offer a starting point for utilizing this compound in cell-based assays to explore its therapeutic potential.

References

Application Notes and Protocols for M435-1279

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

M435-1279 is a potent inhibitor of Ubiquitin-conjugating enzyme E2 T (UBE2T).[1][2][3] By inhibiting UBE2T, this compound prevents the degradation of Receptor for Activated C Kinase 1 (RACK1), which in turn suppresses the hyperactivation of the Wnt/β-catenin signaling pathway.[1][2] This compound is a valuable tool for studying the roles of UBE2T and the Wnt/β-catenin pathway in various cellular processes, including cancer progression. These application notes provide detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo studies.

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Weight 419.47 g/mol
Purity >98% (HPLC)
CAS Number 1359431-16-5
Molecular Formula C18H17N3O5S2
In Vitro Solubility 9 mg/mL in fresh DMSO (21.45 mM)
50 mg/mL in DMSO with sonication (119.20 mM)
In Vivo Solubility ≥ 2.08 mg/mL (4.96 mM) in 10% DMSO + 90% (20% SBE-β-CD in saline)
Storage (Powder) 3 years at -20°C
2 years at -20°C
Storage (Stock Solution) 1 year at -80°C in solvent
6 months at -80°C in solvent
1 month at -20°C in solvent

Experimental Protocols

1. Preparation of this compound Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, but recommended for higher concentrations)

  • Calibrated pipettes

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.195 mg of this compound (Molecular Weight: 419.47 g/mol ).

  • Dissolve in DMSO: Add the appropriate volume of fresh DMSO to the this compound powder. Using the example above, add 1 mL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator to achieve complete dissolution, especially for higher concentrations. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months to a year.

2. Preparation of this compound Formulation for In Vivo Use

Three different formulations for in vivo administration are presented below. The choice of vehicle will depend on the specific experimental design and animal model.

Option A: Formulation with SBE-β-CD

This formulation is suitable for achieving a clear solution for administration.

Materials:

  • This compound DMSO stock solution (e.g., 20.8 mg/mL)

  • 20% (w/v) SBE-β-CD in saline

  • Sterile tubes

Procedure:

  • Prepare a 20% SBE-β-CD solution in saline.

  • To prepare a 1 mL working solution, add 100 µL of a 20.8 mg/mL this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.

  • Mix the solution thoroughly until it is clear.

Option B: Formulation with PEG300 and Tween80

This formulation is an alternative for achieving a clear solution for administration.

Materials:

  • This compound DMSO stock solution (e.g., 1.12 mg/mL)

  • PEG300

  • Tween80

  • ddH2O (double-distilled water)

  • Sterile tubes

Procedure:

  • To prepare a 1 mL working solution, start with 50 µL of a 1.12 mg/mL this compound DMSO stock solution.

  • Add 400 µL of PEG300 and mix until the solution is clear.

  • Add 50 µL of Tween80 and mix until the solution is clear.

  • Add 500 µL of ddH2O to bring the final volume to 1 mL.

  • The mixed solution should be used immediately.

Option C: Formulation with Corn Oil

This formulation results in a suspension suitable for oral administration.

Materials:

  • This compound DMSO stock solution (e.g., 1.12 mg/mL)

  • Corn oil

  • Sterile tubes

Procedure:

  • To prepare a 1 mL working solution, add 50 µL of a 1.12 mg/mL clear this compound DMSO stock solution to 950 µL of corn oil.

  • Mix the solution evenly.

  • The mixed solution should be used immediately for optimal results.

Visualizations

G cluster_start Start cluster_prep Stock Solution Preparation cluster_storage Storage start This compound Powder weigh Weigh this compound start->weigh dmso Anhydrous DMSO dissolve Dissolve in DMSO dmso->dissolve weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot vortex->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for this compound Stock Solution Preparation.

G M435 This compound UBE2T UBE2T M435->UBE2T inhibits RACK1 RACK1 UBE2T->RACK1 mediates ubiquitination of Degradation Degradation RACK1->Degradation BetaCatenin β-catenin RACK1->BetaCatenin suppresses Wnt Wnt Wnt->BetaCatenin activates Hyperactivation Pathway Hyperactivation BetaCatenin->Hyperactivation Progression Cancer Progression Hyperactivation->Progression

Caption: this compound Signaling Pathway.

References

M435-1279 Application Notes: Western Blot Analysis of RACK1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of M435-1279, a potent UBE2T inhibitor, in modulating RACK1 protein levels in cancer cell lines. The provided information is intended to guide researchers in designing and executing experiments to study the effects of this compound on the Wnt/β-catenin signaling pathway through the stabilization of RACK1.

Introduction

This compound is a small molecule inhibitor of the ubiquitin-conjugating enzyme E2 T (UBE2T).[1][2] UBE2T has been identified as a key player in the hyperactivation of the Wnt/β-catenin signaling pathway in certain cancers, such as gastric cancer.[1][2] It mediates the ubiquitination and subsequent proteasomal degradation of the scaffolding protein Receptor for Activated C Kinase 1 (RACK1).[1] By inhibiting UBE2T, this compound prevents the degradation of RACK1, leading to its accumulation. Increased levels of RACK1 suppress the Wnt/β-catenin signaling pathway, which can inhibit cancer progression.

This document outlines a detailed Western blot protocol to detect the upregulation of RACK1 protein expression in response to treatment with this compound.

Key Signaling Pathway

The mechanism of action of this compound involves the disruption of the UBE2T-mediated degradation of RACK1, which in turn inhibits the Wnt/β-catenin signaling pathway.

M435_1279_Pathway cluster_inhibition Inhibition by this compound cluster_degradation Ubiquitination & Degradation cluster_signaling Wnt/β-catenin Pathway UBE2T UBE2T RACK1 RACK1 UBE2T->RACK1 ubiquitinates M435_1279 This compound M435_1279->UBE2T inhibits Proteasome Proteasome RACK1->Proteasome degradation Wnt_beta_catenin Wnt/β-catenin Signaling RACK1->Wnt_beta_catenin inhibits Ub Ubiquitin Cancer_Progression Cancer Progression Wnt_beta_catenin->Cancer_Progression promotes

Caption: this compound inhibits UBE2T, preventing RACK1 degradation and suppressing Wnt/β-catenin signaling.

Quantitative Data Summary

Treatment of gastric cancer cell lines with this compound results in a dose-dependent inhibition of cell viability and an increase in RACK1 protein expression.

Cell LineThis compound IC50 (µM)Reference
HGC2711.88
MKN456.93
AGS7.76
GES-1 (normal gastric epithelial)16.8

In vivo studies have shown that intratumoral injection of this compound (5 mg/kg/day for 18 days) in a mouse xenograft model using MKN45 cells resulted in slower tumor growth and higher RACK1 protein expression in the tumors.

Experimental Workflow

The following diagram illustrates the key steps for performing a Western blot to analyze RACK1 protein levels after this compound treatment.

Western_Blot_Workflow start Seed Gastric Cancer Cells treatment Treat with this compound (e.g., 11.88 µM for 48h) start->treatment lysis Cell Lysis (RIPA buffer with protease inhibitors) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (anti-RACK1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end Results analysis->end

Caption: Workflow for Western blot analysis of RACK1 expression.

Detailed Experimental Protocol: Western Blot for RACK1

This protocol is based on methodologies reported for the analysis of RACK1 expression in gastric cancer cell lines following treatment with this compound.

Materials and Reagents:

  • Gastric cancer cell lines (e.g., HGC27, MKN45, AGS)

  • This compound (dissolved in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gels (e.g., 12%)

  • PVDF membranes

  • Blocking buffer (5% non-fat dry milk in TBST)

  • Primary Antibody: Rabbit anti-RACK1

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed gastric cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of this compound (e.g., a concentration around the IC50 such as 11.88 µM for HGC27 cells) or DMSO as a vehicle control for 48 hours.

  • Cell Lysis and Protein Extraction:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 12% SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-RACK1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Repeat the immunoblotting process for a loading control protein (e.g., GAPDH or β-actin).

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the RACK1 band intensity to the corresponding loading control band intensity for each sample.

Expected Results:

Treatment with this compound is expected to show a dose-dependent increase in the intensity of the RACK1 band compared to the vehicle-treated control cells, indicating an accumulation of the RACK1 protein.

References

Application Notes and Protocols: M435-1279 Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing co-immunoprecipitation (Co-IP) to investigate the effect of M435-1279 on the interaction between UBE2T and RACK1. This compound is an inhibitor of the E2 ubiquitin-conjugating enzyme UBE2T.[1][2] This inhibition prevents the UBE2T-mediated degradation of Receptor for Activated C Kinase 1 (RACK1), which in turn suppresses the hyperactivation of the Wnt/β-catenin signaling pathway.[1][2] The following protocol is designed to qualitatively and quantitatively assess the modulation of the UBE2T-RACK1 interaction by this compound.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound based on available research. This data is crucial for determining appropriate experimental concentrations.

ParameterCell LinesValueReference
IC₅₀ (Cell Viability) GES-116.8 µM[1]
HGC2711.88 µM
MKN456.93 µM
AGS7.76 µM
Binding Affinity (Kd) UBE2T50.5 µM
In Vivo Efficacy Xenograft Model5 mg/kg/day (intratumor)

Signaling Pathway Diagram

The diagram below illustrates the mechanism of action of this compound within the Wnt/β-catenin signaling pathway.

M435_1279_Pathway cluster_inhibition This compound Inhibition cluster_degradation Protein Degradation cluster_wnt Wnt/β-catenin Pathway M435_1279 This compound UBE2T UBE2T M435_1279->UBE2T RACK1 RACK1 UBE2T->RACK1 Mediates Ub Ubiquitination RACK1->Ub Wnt_Signal Wnt Signal Hyperactivation RACK1->Wnt_Signal Inhibits Proteasome Proteasomal Degradation Ub->Proteasome beta_catenin β-catenin Wnt_Signal->beta_catenin Gene_Expression Target Gene Expression beta_catenin->Gene_Expression

Caption: this compound inhibits UBE2T, stabilizing RACK1 and suppressing Wnt signaling.

Experimental Protocol: Co-Immunoprecipitation of UBE2T and RACK1

This protocol details the steps for a co-immunoprecipitation experiment to analyze the interaction between UBE2T and RACK1 in cells treated with this compound.

Materials
  • Cell Lines: HGC27, MKN45, or AGS gastric cancer cells

  • Reagents:

    • This compound (prepared in fresh DMSO)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Phosphate-Buffered Saline (PBS), ice-cold

    • Cell Lysis Buffer (non-denaturing): 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol. Immediately before use, add protease and phosphatase inhibitor cocktails.

    • Primary antibodies: Rabbit anti-UBE2T, Mouse anti-RACK1

    • Isotype control antibodies: Rabbit IgG, Mouse IgG

    • Protein A/G magnetic beads or agarose beads

    • Wash Buffer: Cell Lysis Buffer diluted 1:1 with PBS

    • Elution Buffer: 1X SDS-PAGE sample buffer (e.g., 62.5 mM Tris-HCl pH 6.8, 2% SDS, 10% glycerol, 5% 2-mercaptoethanol, 0.01% bromophenol blue)

Experimental Workflow Diagram

The following diagram outlines the major steps of the co-immunoprecipitation protocol.

Co_IP_Workflow start Start cell_culture 1. Cell Culture & Treatment (e.g., HGC27 cells + this compound) start->cell_culture cell_lysis 2. Cell Lysis (Non-denaturing buffer) cell_culture->cell_lysis pre_clearing 3. Pre-clearing Lysate (with Protein A/G beads) cell_lysis->pre_clearing ip_antibody 4. Immunoprecipitation (Incubate with anti-UBE2T or anti-RACK1 Ab) pre_clearing->ip_antibody bead_capture 5. Immune Complex Capture (Add Protein A/G beads) ip_antibody->bead_capture washing 6. Washing Steps (Remove non-specific binding) bead_capture->washing elution 7. Elution (Release proteins from beads) washing->elution analysis 8. Analysis (Western Blotting) elution->analysis end End analysis->end

Caption: Workflow for the co-immunoprecipitation of UBE2T and RACK1.

Step-by-Step Methodology

1. Cell Culture and Treatment: a. Plate HGC27, MKN45, or AGS cells and grow to 70-80% confluency. b. Treat cells with this compound at a final concentration of 10-20 µM (based on IC₅₀ values) for 24-48 hours. Include a vehicle control (DMSO-treated) group.

2. Cell Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add 1 mL of ice-cold non-denaturing lysis buffer (with inhibitors) to each 10 cm plate. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine the protein concentration using a BCA or Bradford assay.

3. Pre-clearing the Lysate: a. Adjust the protein concentration of the lysate to 1-2 mg/mL with lysis buffer. b. Add 20 µL of Protein A/G beads to 1 mg of protein lysate. c. Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding. d. Pellet the beads by centrifugation (or using a magnetic rack) and transfer the pre-cleared supernatant to a new tube.

4. Immunoprecipitation: a. To the pre-cleared lysate, add 2-5 µg of the primary antibody (e.g., anti-UBE2T). b. In parallel, set up negative controls using an equivalent amount of isotype-matched IgG. c. Incubate on a rotator overnight at 4°C to allow the formation of antibody-antigen complexes.

5. Immune Complex Capture: a. Add 30 µL of fresh Protein A/G beads to each immunoprecipitation reaction. b. Incubate on a rotator for 2-4 hours at 4°C to capture the immune complexes.

6. Washing: a. Pellet the beads by centrifugation or with a magnetic rack and discard the supernatant. b. Wash the beads three to five times with 500 µL of ice-cold Wash Buffer. After each wash, pellet the beads and completely remove the supernatant. This step is critical for reducing background.

7. Elution: a. After the final wash, remove all residual supernatant. b. Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer. c. Boil the samples at 95-100°C for 5-10 minutes to dissociate the immune complexes from the beads. d. Pellet the beads, and carefully collect the supernatant containing the eluted proteins.

8. Analysis by Western Blotting: a. Load the eluted samples onto an SDS-PAGE gel, along with a sample of the input lysate (20-30 µg). b. Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane. c. Probe the membrane with the antibody against the interacting protein (e.g., anti-RACK1) to detect the co-immunoprecipitated protein. d. The membrane can also be probed with the antibody used for the IP (e.g., anti-UBE2T) to confirm the successful pulldown of the target protein.

Expected Results

In the vehicle-treated control group, immunoprecipitation with an anti-UBE2T antibody should successfully pull down RACK1, which can be detected by Western blotting. In the this compound-treated group, the amount of co-immunoprecipitated RACK1 is expected to decrease, demonstrating that the inhibitor disrupts the interaction between UBE2T and RACK1. This would support the mechanism of this compound in preventing RACK1 degradation.

References

Troubleshooting & Optimization

M435-1279 Technical Support Center: Troubleshooting Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming common solubility challenges with the UBE2T inhibitor, M435-1279.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in DMSO. What is the expected solubility?

There are conflicting reports on the solubility of this compound in DMSO. Some suppliers report a high solubility of up to 50 mg/mL (119.20 mM) with the aid of ultrasonication[1][2]. However, other sources indicate a lower solubility of 9 mg/mL (21.45 mM) in fresh, anhydrous DMSO[3]. It is crucial to use fresh, high-quality DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound[3]. If you are experiencing difficulties, consider the quality of your DMSO and try preparing a fresh stock.

Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer for my cell-based assay. How can I prevent this?

Direct dilution of a concentrated DMSO stock of this compound into aqueous media is likely to cause precipitation, as the compound is insoluble in water[3]. To avoid this, it is recommended to work with intermediate dilutions and ensure rapid mixing during the addition to the aqueous buffer. For in vitro experiments, a final DMSO concentration of less than 0.1% is generally recommended to avoid solvent-induced artifacts. If precipitation persists, consider using a formulation with a solubilizing agent like SBE-β-CD.

Q3: I need to prepare this compound for an in vivo animal study. What formulation should I use?

This compound is insoluble in water, so a specific formulation is required for in vivo administration. Two different vehicle formulations have been reported. One option involves a mixture of 10% DMSO and 90% (20% SBE-β-CD in saline). An alternative for oral administration is a homogeneous suspension in CMC-NA (carboxymethyl cellulose sodium). Another injectable formulation consists of DMSO, PEG300, Tween80, and saline. The choice of formulation will depend on the route of administration and the specific requirements of your study.

Q4: How should I store my this compound stock solutions to maintain their stability and solubility?

Proper storage is critical for maintaining the integrity of this compound. Stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months. It is important to protect the solutions from light. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can lead to degradation and decreased solubility.

Quantitative Solubility Data

Solvent/VehicleReported SolubilityMolar ConcentrationNotesReference
DMSO50 mg/mL119.20 mMRequires ultrasonication
DMSO9 mg/mL21.45 mMUse fresh, anhydrous DMSO
20% SBE-β-CD in Saline (with 10% DMSO)≥ 2.08 mg/mL≥ 4.96 mMClear solution
WaterInsoluble--
EthanolInsoluble--

Experimental Protocols

Protocol 1: Preparation of High-Concentration this compound Stock in DMSO

This protocol is based on the higher reported solubility and is suitable for preparing a concentrated stock for subsequent dilutions.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Ultrasonic bath

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a concentration of 50 mg/mL.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Place the tube in an ultrasonic bath and sonicate until the solution is clear. This may take several minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Formulation for In Vivo Studies (SBE-β-CD Method)

This protocol provides a method for preparing a clear solution of this compound suitable for injection in animal models.

Materials:

  • This compound DMSO stock solution (e.g., 20.8 mg/mL)

  • 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline

  • Sterile tubes

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • To prepare a 1 mL working solution of 2.08 mg/mL this compound, add 100 µL of a 20.8 mg/mL this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.

  • Mix the solution thoroughly until it is clear.

  • This formulation results in a final solvent composition of 10% DMSO and 90% (20% SBE-β-CD in saline).

Visual Guides

TroubleshootingWorkflow start Start: this compound Solubility Issue check_dmso Is DMSO fresh and anhydrous? start->check_dmso precipitation Precipitation in aqueous buffer? start->precipitation use_fresh_dmso Use fresh, high-purity DMSO check_dmso->use_fresh_dmso No ultrasonicate Apply ultrasonication check_dmso->ultrasonicate Yes use_fresh_dmso->ultrasonicate dissolved Solubility issue resolved ultrasonicate->dissolved use_solubilizer Use a solubilizing agent (e.g., SBE-β-CD) precipitation->use_solubilizer Yes invivo_prep Preparing for in vivo study? precipitation->invivo_prep No use_solubilizer->dissolved invivo_formulation Use appropriate in vivo formulation (e.g., SBE-β-CD or CMC-NA) invivo_prep->invivo_formulation Yes end Problem Persists: Contact Technical Support invivo_prep->end No invivo_formulation->dissolved

Caption: Troubleshooting workflow for this compound solubility issues.

SignalingPathway M435 This compound UBE2T UBE2T M435->UBE2T inhibits RACK1 RACK1 UBE2T->RACK1 mediates ubiquitination of Degradation Degradation RACK1->Degradation Wnt_beta_catenin Wnt/β-catenin Signaling Pathway Hyperactivation RACK1->Wnt_beta_catenin suppresses

Caption: this compound mechanism of action via the UBE2T/RACK1 axis.

References

Technical Support Center: Optimizing M435-1279 Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing M435-1279 in cytotoxicity experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental design and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the UBE2T enzyme.[1][2] By inhibiting UBE2T, this compound prevents the ubiquitination and subsequent degradation of the scaffold protein RACK1.[1] This leads to the suppression of hyperactivated Wnt/β-catenin signaling, a pathway often dysregulated in cancer.

Q2: What is a recommended starting concentration range for this compound in a cytotoxicity assay?

A2: Based on published data, a common starting concentration range for this compound in cytotoxicity assays is between 0 µM and 31 µM. To determine the IC50 value (the concentration at which 50% of cell viability is inhibited), it is advisable to use a serial dilution. A good starting point would be a 7-point dilution series, for example: 0, 2, 4, 8, 16, 31, and 50 µM.

Q3: What are the known IC50 values for this compound in different cell lines?

A3: The half-maximal inhibitory concentration (IC50) values for this compound have been determined in several gastric cancer cell lines and a normal gastric mucosal cell line after a 48-hour incubation period.

Data Presentation: this compound IC50 Values

Cell LineCell TypeIC50 Value (µM)
HGC27Human Gastric Cancer11.88
AGSHuman Gastric Cancer7.76
MKN45Human Gastric Cancer6.93
GES-1Human Gastric Mucosal Epithelium (Normal)16.8

Q4: How should I prepare and store this compound?

A4: this compound is soluble in DMSO. For long-term storage, it is recommended to store the powdered form at -20°C for up to 3 years. Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to one year to maintain stability. Avoid repeated freeze-thaw cycles.

Q5: What is the recommended solvent and final concentration for in-vitro experiments?

A5: this compound should be dissolved in fresh, high-quality DMSO to prepare a stock solution. For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is not toxic to the cells, typically below 0.5%.

Experimental Protocols

MTT Assay for this compound Cytotoxicity

This protocol is a general guideline for performing a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HGC27, AGS, MKN45)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 48 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
High variability between replicate wells Uneven cell seeding, pipetting errors, edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate or fill them with sterile PBS.
Low or no cytotoxicity observed This compound concentration is too low, incubation time is too short, cell line is resistant, improper drug dissolution.Test a higher concentration range. Increase the incubation period (e.g., up to 72 hours). Verify the sensitivity of your cell line from literature or test a known sensitive cell line as a positive control. Ensure complete dissolution of this compound in DMSO before diluting in media.
Precipitation of this compound in culture medium The compound has low aqueous solubility.Ensure the final DMSO concentration is sufficient to keep the compound in solution but non-toxic to cells. Prepare fresh dilutions for each experiment. Visually inspect the medium for any precipitation before adding to the cells.
High background in MTT assay Contamination of reagents or cultures, interference from phenol red in the medium.Use sterile techniques and check cultures for contamination. Use phenol red-free medium for the MTT assay if high background persists.
Unexpected results with Wnt pathway readouts Off-target effects of the compound, issues with the reporter assay.Confirm the effect on the Wnt pathway by measuring downstream targets (e.g., β-catenin levels) using Western blotting or qPCR. Ensure the reporter cell line is functioning correctly with known Wnt pathway activators and inhibitors.

Mandatory Visualizations

M435_1279_Signaling_Pathway cluster_wnt Wnt/β-catenin Pathway cluster_ube2t UBE2T-RACK1 Axis Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 Co-receptor LRP->Dsh DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dsh->DestructionComplex Inhibition beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylation & Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation TargetGenes Target Gene Expression TCF_LEF->TargetGenes UBE2T UBE2T RACK1 RACK1 UBE2T->RACK1 Ubiquitination & Degradation RACK1->DestructionComplex Stabilization M435_1279 This compound M435_1279->UBE2T Inhibition

Caption: this compound inhibits UBE2T, preventing RACK1 degradation and suppressing Wnt signaling.

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_drug Prepare serial dilutions of this compound incubate_24h->prepare_drug treat_cells Treat cells with this compound incubate_24h->treat_cells prepare_drug->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add MTT reagent incubate_48h->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining this compound cytotoxicity using an MTT assay.

Troubleshooting_Tree cluster_low_effect Low/No Cytotoxicity cluster_high_variability High Variability start Unexpected Results? low_conc Concentration too low? start->low_conc Low Effect seeding_error Uneven cell seeding? start->seeding_error High Variability short_incubation Incubation too short? Increase Concentration Increase Concentration low_conc->Increase Concentration resistant_cells Cell line resistant? Increase Incubation Time Increase Incubation Time short_incubation->Increase Incubation Time Verify Cell Line Sensitivity Verify Cell Line Sensitivity resistant_cells->Verify Cell Line Sensitivity pipetting_error Pipetting inconsistency? Optimize Seeding Protocol Optimize Seeding Protocol seeding_error->Optimize Seeding Protocol edge_effect Edge effects? Standardize Pipetting Standardize Pipetting pipetting_error->Standardize Pipetting Avoid Outer Wells Avoid Outer Wells edge_effect->Avoid Outer Wells

Caption: A decision tree for troubleshooting common issues in cytotoxicity assays.

References

M435-1279 off-target effects screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using M435-1279, a known UBE2T inhibitor that suppresses the Wnt/β-catenin signaling pathway.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals to help anticipate and resolve potential issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of the Ubiquitin-Conjugating Enzyme E2 T (UBE2T). By inhibiting UBE2T, this compound prevents the ubiquitination and subsequent degradation of the scaffolding protein RACK1. This stabilization of RACK1 leads to the suppression of hyperactivated Wnt/β-catenin signaling.

Q2: What are the known binding affinity and effective concentrations of this compound?

A2: this compound binds to UBE2T with a dissociation constant (Kd) of 50.5 μM. In vitro, it has been shown to inhibit the growth of various gastric cancer cell lines. For example, the IC50 values for cell viability after 48 hours of treatment are 11.88 μM for HGC27, 6.93 μM for MKN45, and 7.76 μM for AGS cells.

Q3: I am observing higher than expected cytotoxicity in my cell line, even at concentrations close to the reported IC50. What could be the cause?

A3: While this compound has been reported to have low cytotoxicity in normal gastric mucosal cells, off-target effects or specific sensitivities in your cell line could be a factor. UBE2T is involved in multiple cellular processes, including DNA repair and cell cycle regulation. Inhibition of these processes could lead to cytotoxicity. It is also important to ensure the final concentration of your solvent (e.g., DMSO) is not contributing to cell death.

Q4: My experimental results with this compound are inconsistent. What are some common causes for this?

A4: Inconsistent results can arise from several factors. Ensure your this compound stock solution is properly prepared and stored to avoid degradation. Repeated freeze-thaw cycles should be avoided. Compound solubility can also be an issue; visually inspect for any precipitation in your media. Finally, ensure consistent cell passage numbers and health, as cellular responses can vary with these parameters.

Q5: Are there any known off-target effects of this compound?

A5: Currently, there is limited published data on the specific off-target effects of this compound. However, as with many small molecule inhibitors, off-target interactions are possible, especially at higher concentrations. Given UBE2T's role in broader cellular functions like DNA damage response and apoptosis, it is plausible that this compound could have unintended effects on these pathways.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity

Symptoms:

  • Significant cell death observed at or below the expected efficacious concentration.

  • Discrepancy between the level of Wnt/β-catenin pathway inhibition and the degree of cell death.

Possible Causes:

  • Off-target effects: this compound may be inhibiting other proteins crucial for cell survival in your specific cell model.

  • On-target toxicity: The on-target inhibition of UBE2T might be causing synthetic lethality in cells with specific genetic backgrounds (e.g., deficiencies in DNA repair pathways).

  • Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.

Troubleshooting Workflow:

A Unexpected Cytotoxicity Observed B Step 1: Verify Solvent Toxicity A->B C Run vehicle control at equivalent concentrations B->C D Is solvent toxic? C->D E Lower solvent concentration in experiments D->E Yes F Step 2: Assess Off-Target vs. On-Target Toxicity D->F No G Perform rescue experiment by overexpressing RACK1 F->G H Does RACK1 overexpression rescue phenotype? G->H I Toxicity is likely on-target H->I Yes J Toxicity is likely off-target H->J No K Step 3: Characterize Off-Target Effects J->K L Perform broad-panel kinase/enzyme screening K->L M Identify potential off-targets for further investigation L->M A Lack of Efficacy Observed B Step 1: Confirm Compound Integrity & Solubility A->B C Check stock solution for precipitation. Prepare fresh stock. B->C D Is compound soluble? C->D E Re-dissolve or use alternative solubilization method. D->E No F Step 2: Verify Target Engagement D->F Yes G Perform Western blot for RACK1 and β-catenin. F->G H Is RACK1 stabilized and β-catenin reduced? G->H I Issue may be downstream of target engagement. H->I Yes J Step 3: Investigate Cell Line Resistance H->J No K Sequence key pathway components for mutations. J->K L Consider alternative cell lines. K->L cluster_inhibition This compound Action cluster_wnt Wnt/β-catenin Pathway M435 This compound UBE2T UBE2T M435->UBE2T inhibits RACK1 RACK1 UBE2T->RACK1 ubiquitinates for degradation DestructionComplex Destruction Complex (APC, Axin, GSK3β) RACK1->DestructionComplex stabilizes beta_catenin β-catenin DestructionComplex->beta_catenin phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Wnt_Genes Wnt Target Genes TCF_LEF->Wnt_Genes promotes transcription

References

M435-1279 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

M435-1279 Technical Support Center This guide provides troubleshooting advice and frequently asked questions to address experimental variability and reproducibility issues when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor of the Ubiquitin-Conjugating Enzyme E2 T (UBE2T).[1][2][3] It functions by blocking the UBE2T-mediated ubiquitination and subsequent degradation of the scaffolding protein RACK1.[4] This stabilizes RACK1 levels, which in turn suppresses the hyperactivation of the Wnt/β-catenin signaling pathway, a pathway often dysregulated in gastric cancer.[1]

Q2: What is the recommended solvent and storage for this compound?

A2: For in vitro experiments, this compound can be dissolved in DMSO. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months, protected from light. For in vivo studies, specific formulations involving solvents like PEG300, Tween80, and SBE-β-CD in saline have been used.

Q3: I am observing different IC50 values than what is reported in the literature. What could be the cause?

A3: Discrepancies in IC50 values are a common source of experimental variability. Several factors can contribute to this, including the specific cell line used, cell passage number, confluency at the time of treatment, variations in assay incubation time, and the stability of the compound in your working solutions. The published IC50 values vary significantly between different gastric cancer cell lines. Refer to the "Troubleshooting Inconsistent IC50 Values" guide below for a more detailed breakdown.

Q4: How can I confirm that this compound is active in my cellular model?

A4: Besides assessing cell viability, you can perform a Western blot to measure the levels of key proteins in the Wnt/β-catenin pathway. Following successful treatment with this compound, you should observe an increase in RACK1 protein levels and a corresponding decrease in β-catenin expression.

Data Presentation

Published IC50 Values of this compound in Various Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound has been determined in several gastric cancer cell lines and a normal gastric epithelial cell line after 48 hours of treatment.

Cell LineCell TypeIC50 (µM)Reference
MKN45Human Gastric Cancer6.93
AGSHuman Gastric Cancer7.76
HGC27Human Gastric Cancer11.88
GES-1Human Gastric Epithelial16.8

Troubleshooting Guides

Troubleshooting Inconsistent IC50 Values

This guide helps identify and resolve common causes of variability in cell viability assays.

ObservationPotential CauseRecommended Solution
High well-to-well variability within the same plate. Inconsistent cell seeding, edge effects, or improper mixing of the compound.Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. Ensure the compound is thoroughly mixed into the media before adding to cells.
IC50 values are consistently higher or lower than published data. Different cell line passage number or health. Different serum concentration in media. Assay incubation time differs from the protocol.Use cells with a consistent and low passage number. Ensure the serum lot and concentration are consistent with the protocol. Adhere strictly to the recommended 48-hour incubation time.
Results vary significantly between experiments. Instability of this compound stock or working solutions. Inconsistent cell confluency at the time of treatment.Prepare fresh working dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the DMSO stock. Seed cells to achieve a consistent confluency (e.g., 60-70%) at the start of treatment.
Assay background is high. Contamination (mycoplasma or bacterial). Reagent issue.Regularly test cell cultures for mycoplasma. Ensure all reagents are within their expiration dates and stored correctly.
Troubleshooting Western Blot Results
ObservationPotential CauseRecommended Solution
No change in RACK1 or β-catenin levels after treatment. This compound is inactive or used at a suboptimal concentration. Insufficient treatment time.Verify the concentration and integrity of your this compound stock. Treat cells with a dose at or above the known IC50 for that cell line. Ensure a treatment duration of at least 48 hours.
Weak or no signal for the target protein. Poor antibody quality or incorrect dilution. Insufficient protein loading.Use a validated antibody at the manufacturer's recommended dilution. Perform a protein concentration assay (e.g., BCA) to ensure equal loading of 20-30 µg of protein per lane.
Inconsistent loading control (e.g., GAPDH, β-actin) levels. Pipetting errors during loading. Uneven protein transfer to the membrane.Use a calibrated pipette and carefully load equal volumes. Ensure complete and even contact between the gel and the membrane during transfer.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

This protocol is used to measure the cytotoxic effects of this compound on adherent cancer cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range is 0 to 40 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for RACK1 and β-catenin

This protocol is used to detect changes in protein expression following this compound treatment.

  • Cell Culture and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at the desired concentration (e.g., the IC50 value) for 48 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against RACK1, β-catenin, and a loading control (e.g., GAPDH) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add an ECL (enhanced chemiluminescence) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of target proteins to the loading control.

Mandatory Visualization

M435_1279_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex Inhibits betaCatenin β-catenin DestructionComplex->betaCatenin Phosphorylates for Degradation Proteasome Proteasome betaCatenin->Proteasome Degradation Nucleus Nucleus betaCatenin->Nucleus Translocates RACK1 RACK1 RACK1->DestructionComplex Stabilizes UBE2T UBE2T UBE2T->RACK1 Ubiquitinates for Degradation M435 This compound M435->UBE2T Inhibits TCF_LEF TCF/LEF GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Activates

Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot Analysis start Start: Cell Culture (e.g., MKN45, AGS) seed_plates Seed Cells into 96-well & 6-well plates start->seed_plates treat Treat with this compound (Dose-response & IC50) seed_plates->treat incubate Incubate for 48 hours treat->incubate plate_96 96-well Plate incubate->plate_96 plate_6 6-well Plate incubate->plate_6 mtt_assay Perform MTT Assay plate_96->mtt_assay read_absorbance Read Absorbance (490 nm) mtt_assay->read_absorbance ic50_calc Calculate IC50 read_absorbance->ic50_calc end End: Data Analysis & Interpretation ic50_calc->end lysis Cell Lysis & Protein Quantification plate_6->lysis sds_page SDS-PAGE & Transfer lysis->sds_page blot Blot for RACK1, β-catenin, GAPDH sds_page->blot image Image & Quantify Bands blot->image image->end

Caption: Workflow for assessing the efficacy of this compound in vitro.

References

M435-1279 Technical Support Center: Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of M435-1279 in cell culture media. The following information includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the effective application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and specific inhibitor of the UBE2T enzyme.[1][2] It functions by blocking the UBE2T-mediated ubiquitination and subsequent degradation of the scaffolding protein RACK1.[1][2] This action prevents the hyperactivation of the Wnt/β-catenin signaling pathway, which is implicated in the progression of certain cancers.[1]

Q2: What is the solubility of this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). It is important to use fresh, anhydrous DMSO to prepare stock solutions, as moisture can reduce its solubility. The compound is insoluble in water and ethanol.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month. It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Q4: Has the stability of this compound in cell culture media been determined?

A4: Currently, there is no publicly available data specifically detailing the stability of this compound in various cell culture media such as DMEM or RPMI-1640. The stability of a small molecule in media can be influenced by factors like temperature, pH, and interactions with media components. Therefore, it is recommended to determine its stability under your specific experimental conditions.

Q5: What are the potential consequences of this compound instability in my experiments?

A5: If this compound is unstable in your cell culture medium, its effective concentration will decrease over the incubation period. This can lead to an underestimation of its potency (e.g., an inaccurate IC50 value) and inconsistent experimental results.

This compound Properties and Preparation

PropertyValueSource
Molecular Formula C₁₈H₁₇N₃O₅S₂
Molecular Weight 419.47 g/mol
Solubility in DMSO 9 mg/mL (21.45 mM) or 50 mg/mL (119.20 mM)
Storage of Powder -20°C (3 years)
Storage of Stock Solution -80°C (1 year), -20°C (1 month)

Troubleshooting Guide: this compound Stability and Solubility Issues

This guide will help you address common problems related to the stability and solubility of this compound in your cell culture experiments.

Problem 1: Precipitation observed after adding this compound to cell culture medium.
Potential Cause Recommended Solution
Exceeding Solubility Limit: The final concentration of this compound in the medium is too high.Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. If necessary, lower the final concentration for your experiments.
"Solvent Shock": Rapid dilution of the DMSO stock into the aqueous medium can cause the compound to precipitate.To avoid this, perform a serial dilution of the DMSO stock in pre-warmed (37°C) cell culture medium. Add the diluted compound to the culture dropwise while gently swirling the plate or tube.
Low Quality or Old DMSO: Water content in DMSO can significantly decrease the solubility of hydrophobic compounds.Use fresh, anhydrous, high-purity DMSO for preparing your stock solution.
Interaction with Media Components: Components in the serum or the medium itself may be causing precipitation.Test the solubility of this compound in serum-free medium and in complete medium to see if serum is a contributing factor. If so, consider reducing the serum percentage during the treatment period if your cell line can tolerate it.
Problem 2: Inconsistent or lower-than-expected activity of this compound.
Potential Cause Recommended Solution
Degradation of this compound in Culture Medium: The compound may not be stable at 37°C in the culture medium over the course of your experiment.Perform a stability study to determine the half-life of this compound under your experimental conditions (see the detailed protocol below).
Repeated Freeze-Thaw Cycles: This can lead to the degradation of the compound in your stock solution.Aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles.
Adsorption to Plasticware: Hydrophobic compounds can sometimes adhere to the surface of plastic plates and tubes, reducing the effective concentration.Consider using low-adhesion plasticware for your experiments. You can also pre-incubate the wells with complete medium for a short period before adding the compound.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

This protocol provides a method to visually assess the solubility limit of this compound in your specific cell culture medium.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640), with or without serum, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Vortexer

  • Incubator (37°C)

  • Microscope

Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in anhydrous DMSO. Ensure the compound is fully dissolved by vortexing.

  • Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium in sterile microcentrifuge tubes. Aim for a range of final concentrations that are relevant to your planned experiments (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).

  • Include a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.

  • Incubate the tubes at 37°C for a duration that reflects your typical experiment time (e.g., 24, 48, or 72 hours).

  • Visually inspect each tube for any signs of precipitation (cloudiness, crystals, or film).

  • For a more sensitive assessment, examine a small aliquot from each tube under a microscope to look for micro-precipitates.

  • The highest concentration that remains clear is your approximate maximum soluble concentration under these conditions.

Protocol 2: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in your cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound stock solution in DMSO

  • Your specific cell culture medium, pre-warmed to 37°C

  • Sterile, sealed containers (e.g., cryovials)

  • Incubator (37°C)

  • HPLC or LC-MS system

  • Acetonitrile or other suitable organic solvent for protein precipitation and sample preparation

  • Centrifuge

Procedure:

  • Spike the pre-warmed cell culture medium with this compound to your desired final experimental concentration. Ensure the final DMSO concentration is low (typically ≤ 0.5%).

  • Aliquot the spiked medium into several sterile, sealed containers.

  • Collect the Time 0 (T=0) sample immediately. Process this sample as described in step 5.

  • Incubate the remaining containers at 37°C. Collect samples at various time points relevant to your experiment (e.g., 2, 4, 8, 24, 48, 72 hours).

  • Sample Processing:

    • To each collected sample, add 3 volumes of cold acetonitrile to precipitate proteins.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for analysis.

  • Analyze the samples by HPLC or LC-MS to quantify the concentration of this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This will allow you to determine the degradation rate and half-life of the compound in your specific medium.

Visualizations

This compound Mechanism of Action

M435_1279_Mechanism cluster_Wnt_Off Wnt Signaling OFF cluster_Wnt_On Wnt Signaling ON (Aberrant) cluster_Inhibition This compound Action DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1α) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off Phosphorylation Proteasome_off Proteasome BetaCatenin_off->Proteasome_off Ubiquitination & Degradation UBE2T UBE2T RACK1 RACK1 UBE2T->RACK1 Ubiquitination & Degradation DestructionComplex_inactive Destruction Complex (Inactive) RACK1->DestructionComplex_inactive Stabilizes BetaCatenin_on β-catenin Nucleus Nucleus BetaCatenin_on->Nucleus Translocation GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Activation M435_1279 This compound UBE2T_inhibited UBE2T M435_1279->UBE2T_inhibited Inhibits RACK1_stabilized RACK1 UBE2T_inhibited->RACK1_stabilized Degradation Blocked DestructionComplex_active Destruction Complex (Active) RACK1_stabilized->DestructionComplex_active Stabilization BetaCatenin_degraded β-catenin Degradation DestructionComplex_active->BetaCatenin_degraded Promotes

Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.

Experimental Workflow: Stability Assessment

Stability_Workflow start Start prepare_media Prepare this compound in Cell Culture Medium start->prepare_media aliquot Aliquot into Sealed Vials prepare_media->aliquot t0_sample Collect T=0 Sample aliquot->t0_sample incubate Incubate at 37°C aliquot->incubate process_samples Process Samples (Protein Precipitation) t0_sample->process_samples collect_samples Collect Samples at Time Points incubate->collect_samples collect_samples->process_samples analyze Analyze by HPLC/LC-MS process_samples->analyze calculate Calculate % Remaining vs. T=0 analyze->calculate end End calculate->end Precipitation_Troubleshooting start Precipitation Observed check_concentration Is concentration too high? start->check_concentration check_dmso Is DMSO fresh and anhydrous? check_concentration->check_dmso No solution_lower_conc Solution: Lower the final concentration. check_concentration->solution_lower_conc Yes check_dilution Was serial dilution performed? check_dmso->check_dilution Yes solution_new_dmso Solution: Use fresh, anhydrous DMSO. check_dmso->solution_new_dmso No check_media Does it precipitate in serum-free medium? check_dilution->check_media Yes solution_serial_dilute Solution: Perform serial dilutions in warm media. check_dilution->solution_serial_dilute No solution_reduce_serum Conclusion: Serum may be the cause. Consider reducing serum %. check_media->solution_reduce_serum No solution_media_interaction Conclusion: Media components may be the cause. Consider alternative formulation. check_media->solution_media_interaction Yes

References

Technical Support Center: M435-1279 In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the UBE2T inhibitor M435-1279. The focus of this guide is to address potential in vivo precipitation issues and provide strategies to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a UBE2T inhibitor that blocks the Wnt/β-catenin signaling pathway by preventing the UBE2T-mediated degradation of RACK1.[1][2][3] It is a white to off-white solid with poor solubility in water.[1][4] A summary of its chemical and physical properties is provided in the table below.

Q2: I am observing precipitation of this compound during the preparation of my dosing solution. What should I do?

Precipitation during preparation can be due to several factors, including solvent choice, concentration, and temperature. This compound is known to be insoluble in water and ethanol. It is recommended to use solvents in which the compound has higher solubility, such as DMSO. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. Always ensure that you are not exceeding the solubility limit in your chosen solvent system. It is also recommended to prepare the working solution fresh on the day of use.

Q3: What are the recommended formulations for in vivo studies with this compound to avoid precipitation?

Several formulations have been reported to deliver this compound in vivo. The choice of formulation will depend on the route of administration. For non-oral routes, a common approach involves using a co-solvent system. One such system is a mixture of 10% DMSO and 90% (20% SBE-β-CD in saline), which has been shown to yield a clear solution. For oral administration, a suspension in an aqueous vehicle like CMC-Na is a possible strategy. Lipid-based formulations can also be a promising approach to enhance oral delivery of poorly soluble drugs.

Q4: My in vivo study involves oral administration and I suspect poor bioavailability due to precipitation in the gastrointestinal tract. What strategies can I employ?

Poor oral bioavailability of poorly water-soluble drugs is a common challenge. To overcome this, consider the following formulation strategies:

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can enhance its solubility and dissolution rate. Polymers like HPMC or PVP can be used to stabilize the amorphous form and prevent recrystallization.

  • Lipid-Based Formulations (LBFs): Formulating this compound in lipids, surfactants, and co-solvents can improve its solubilization and absorption. Self-emulsifying drug delivery systems (SEDDS) are a type of LBF that can form fine emulsions in the gut, enhancing drug absorption.

  • Precipitation Inhibitors: The inclusion of polymers or surfactants in the formulation can help maintain a supersaturated state of the drug in the gastrointestinal fluid, preventing precipitation and allowing for enhanced absorption.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock solution with aqueous buffer. This compound is poorly soluble in aqueous solutions. The addition of an aqueous medium can cause the compound to crash out of the DMSO solution.1. Decrease the final concentration of this compound. 2. Increase the percentage of organic co-solvent (e.g., DMSO, PEG300) in the final formulation, keeping in mind animal tolerance. 3. Utilize solubilizing excipients such as cyclodextrins (e.g., SBE-β-CD) in the aqueous phase. 4. Consider a lipid-based formulation if compatible with the route of administration.
Inconsistent results or lower than expected efficacy in vivo. This could be due to in vivo precipitation, leading to variable and low drug exposure.1. Evaluate the formulation's stability and solubility under physiological conditions (e.g., simulated gastric and intestinal fluids). 2. Incorporate precipitation inhibitors (e.g., HPMC, PVP, surfactants) into your formulation to maintain supersaturation. 3. Consider formulating this compound as an amorphous solid dispersion to improve its dissolution rate and solubility. 4. Perform pharmacokinetic studies to determine the drug's absorption and exposure with different formulations.
Difficulty in achieving the desired dose volume for administration. The low solubility of this compound may require a large volume of vehicle to administer the target dose.1. Explore alternative formulation strategies that can achieve a higher drug concentration, such as lipid-based systems or amorphous solid dispersions with high drug loading. 2. Optimize the existing formulation by screening different co-solvents and solubilizing excipients to enhance the solubility of this compound.

Data Presentation

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₈H₁₇N₃O₅S₂
Molecular Weight 419.47 g/mol
CAS Number 1359431-16-5
Appearance White to off-white solid

Table 2: Solubility of this compound

SolventSolubilityNotesReference
DMSO 50 mg/mLRequires sonication
DMSO 9 mg/mL
Water Insoluble
Ethanol Insoluble
10% DMSO / 90% (20% SBE-β-CD in saline) ≥ 2.08 mg/mLClear solution

Experimental Protocols

Protocol 1: Preparation of this compound Formulation with SBE-β-CD for In Vivo Studies

This protocol is based on a formulation reported to yield a clear solution suitable for in vivo use.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin)

  • Saline (0.9% NaCl)

  • Sterile, pyrogen-free water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a 20% (w/v) SBE-β-CD solution in saline:

    • Weigh the appropriate amount of SBE-β-CD powder.

    • Dissolve it in the required volume of saline.

    • Ensure complete dissolution. This solution can be stored at 4°C for up to one week.

  • Prepare a stock solution of this compound in DMSO:

    • Weigh the required amount of this compound powder.

    • Dissolve it in DMSO to achieve a concentration of 20.8 mg/mL.

    • Use sonication to aid dissolution if necessary.

  • Prepare the final dosing solution (e.g., to a final concentration of 2.08 mg/mL):

    • In a sterile microcentrifuge tube, add 900 µL of the 20% SBE-β-CD in saline solution.

    • Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution.

    • Vortex the mixture thoroughly until a clear solution is obtained.

    • This formulation should be prepared fresh on the day of the experiment.

Visualizations

Signaling Pathway of this compound UBE2T UBE2T RACK1 RACK1 UBE2T->RACK1 promotes ubiquitination of Wnt_beta_catenin Wnt/β-catenin Signaling Pathway RACK1->Wnt_beta_catenin suppresses Degradation Degradation RACK1->Degradation Progression Gastric Cancer Progression Wnt_beta_catenin->Progression promotes M435_1279 This compound M435_1279->UBE2T inhibits

Caption: this compound inhibits UBE2T, preventing RACK1 degradation and suppressing Wnt/β-catenin signaling.

Workflow for Preventing In Vivo Precipitation start Start: In vivo experiment with This compound solubility Assess Solubility of this compound (Poor in aqueous media) start->solubility formulation_strategy Select Formulation Strategy solubility->formulation_strategy cosolvent Co-solvent/Excipient (e.g., DMSO, SBE-β-CD) formulation_strategy->cosolvent asd Amorphous Solid Dispersion (ASD) formulation_strategy->asd lbf Lipid-Based Formulation (LBF) formulation_strategy->lbf prepare Prepare Dosing Solution cosolvent->prepare asd->prepare lbf->prepare check_precipitation Check for Precipitation prepare->check_precipitation administer Administer to Animal Model check_precipitation->administer No Precipitation troubleshoot Troubleshoot Formulation check_precipitation->troubleshoot Precipitation end End: Successful Dosing administer->end troubleshoot->formulation_strategy

Caption: A decision-making workflow for selecting a suitable formulation to prevent in vivo precipitation.

Factors Leading to In Vivo Precipitation precipitation In Vivo Precipitation of this compound poor_solubility Poor Aqueous Solubility poor_solubility->precipitation formulation Inadequate Formulation formulation->precipitation supersaturation Supersaturation Collapse formulation->supersaturation ph_shift GI Tract pH Shift ph_shift->precipitation ph_shift->supersaturation dilution Dilution in GI Fluids dilution->precipitation dilution->supersaturation supersaturation->precipitation

Caption: Key factors that can contribute to the in vivo precipitation of poorly soluble compounds.

References

M435-1279 Technical Support Center: Cytotoxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cytotoxicity of the UBE2T inhibitor, M435-1279, in non-cancerous cell lines. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxicity of this compound in non-cancerous cell lines?

A1: Currently, the primary reported cytotoxicity data for this compound in a non-cancerous cell line is for the human gastric mucosal epithelial cell line, GES-1. The IC50 value for this compound in GES-1 cells is 16.8 μM following a 48-hour incubation period[1][2]. It is important to note that GES-1 cells are SV40-transformed human fetal gastric epithelial cells, which may not fully represent the response of primary, non-transformed cells.

Q2: How does the cytotoxicity of this compound in the non-cancerous GES-1 cell line compare to its effect on cancerous cell lines?

A2: this compound generally exhibits lower cytotoxicity in the non-cancerous GES-1 cell line compared to several gastric cancer cell lines. For instance, the IC50 values for the gastric cancer cell lines HGC27, MKN45, and AGS are 11.88 μM, 6.93 μM, and 7.76 μM, respectively[1][2]. This suggests a degree of selectivity for cancer cells, although further studies on a wider range of non-cancerous cell types are needed to confirm this.

Q3: What is the mechanism of action of this compound?

A3: this compound is an inhibitor of the ubiquitin-conjugating enzyme E2 T (UBE2T)[1]. By inhibiting UBE2T, this compound prevents the ubiquitination and subsequent proteasomal degradation of the scaffolding protein RACK1 (Receptor for Activated C Kinase 1). The stabilization of RACK1 leads to the suppression of hyperactivated Wnt/β-catenin signaling, a pathway often dysregulated in cancer.

Q4: Are there any known off-target effects of this compound?

A4: The available literature primarily focuses on the on-target activity of this compound against UBE2T. While the study that identified this compound suggests it provides a balance between growth inhibition and cytotoxicity, comprehensive off-target profiling in a broad panel of kinases or other enzymes has not been extensively reported in the public domain. Researchers should exercise caution and consider performing their own off-target assessments depending on the experimental context.

Troubleshooting Guide

Issue 1: High variability in cytotoxicity assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding and verify cell density and viability (e.g., using a hemocytometer and trypan blue) before plating.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.

  • Possible Cause: this compound precipitation.

    • Solution: this compound is soluble in DMSO. Prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration is consistent across all wells (including vehicle controls) and is below a cytotoxic level for your specific cell line (typically ≤ 0.5%). If precipitation is observed in the media, sonication or gentle warming may aid dissolution, but ensure the compound's stability under these conditions.

Issue 2: No significant cytotoxicity observed in a sensitive cancer cell line.

  • Possible Cause: Inactive this compound compound.

    • Solution: Verify the purity and integrity of your this compound stock. If possible, confirm its activity using a positive control cell line known to be sensitive (e.g., MKN45 or AGS). Proper storage of the compound (typically at -20°C or -80°C, protected from light) is crucial.

  • Possible Cause: Suboptimal assay incubation time.

    • Solution: The reported IC50 values for this compound were determined after a 48-hour incubation. If your incubation time is shorter, you may not observe significant cytotoxicity. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your cell line.

  • Possible Cause: High serum concentration in the culture medium.

    • Solution: Components in fetal bovine serum (FBS) can sometimes bind to small molecules, reducing their effective concentration. If you suspect this is an issue, consider reducing the serum concentration during the treatment period, ensuring that the cells remain healthy for the duration of the assay.

Issue 3: Unexpected cytotoxicity in vehicle control wells.

  • Possible Cause: High concentration of the solvent (e.g., DMSO).

    • Solution: Determine the maximum tolerated DMSO concentration for your non-cancerous cell line by performing a dose-response experiment with DMSO alone. Ensure the final DMSO concentration in all experimental wells does not exceed this level.

  • Possible Cause: Contamination of cell culture.

    • Solution: Regularly check your cell cultures for signs of microbial contamination (e.g., turbidity, color change of the medium, microscopic observation). Perform mycoplasma testing routinely.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCell TypeIC50 (μM)Incubation Time (hours)
GES-1Human Gastric Mucosal Epithelial (Non-cancerous, transformed)16.848
HGC27Human Gastric Cancer11.8848
MKN45Human Gastric Cancer6.9348
AGSHuman Gastric Cancer7.7648

Data sourced from MedchemExpress and MOLNOVA product datasheets referencing Yu Z, et al. Oncogene. 2021.

Experimental Protocols

Detailed Methodology for Cell Viability (MTT) Assay

This protocol is a standard procedure for determining the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Non-cancerous cell line of interest (e.g., GES-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Ensure cell viability is >95%.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for 48 hours (or the desired exposure time) at 37°C and 5% CO₂.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Mandatory Visualizations

M435_1279_Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed non-cancerous cells in 96-well plate incubate1 Incubate for 24h (Cell Adhesion) start->incubate1 treat Add this compound serial dilutions and vehicle control incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan formation) add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability vs. control read->analyze ic50 Determine IC50 value analyze->ic50

Caption: Experimental workflow for determining the cytotoxicity of this compound.

M435_1279_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M435 This compound UBE2T UBE2T M435->UBE2T inhibits RACK1 RACK1 UBE2T->RACK1 ubiquitinates (degradation) DestructionComplex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1) RACK1->DestructionComplex stabilizes beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto phosphorylates for degradation Proteasome Proteasome beta_catenin_cyto->Proteasome degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF co-activates TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes activates transcription CellProliferation Cell Proliferation TargetGenes->CellProliferation promotes

Caption: this compound mechanism of action in the Wnt/β-catenin signaling pathway.

References

Interpreting unexpected M435-1279 results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing M435-1279, a novel inhibitor of the ubiquitin-conjugating enzyme E2 T (UBE2T). By preventing the UBE2T-mediated ubiquitination and subsequent degradation of the scaffolding protein RACK1, this compound effectively suppresses the hyperactivation of the Wnt/β-catenin signaling pathway.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals to navigate potential challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.

Q1: I am not observing the expected decrease in cell viability in my cancer cell line upon treatment with this compound.

A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Compound Solubility and Stability: this compound is insoluble in water and ethanol but has a solubility of 9 mg/mL in fresh DMSO.[1] Ensure your stock solution is properly prepared and stored. Avoid repeated freeze-thaw cycles, which can degrade the compound. For in vitro assays, ensure the final DMSO concentration in your cell culture media is not cytotoxic (typically <0.5%).

  • Cell Line Sensitivity: The sensitivity to this compound can vary between cell lines. Gastric cancer cell lines such as HGC27, AGS, and MKN45 have shown sensitivity to the compound.[2] If you are using a different cell line, it may not have the same dependence on the UBE2T/RACK1/Wnt signaling axis. Consider performing a dose-response experiment over a wide concentration range (e.g., 1 µM to 50 µM) to determine the IC50 for your specific cell line.

  • Wnt/β-catenin Pathway Activation: this compound is most effective in cell lines with hyperactivated Wnt/β-catenin signaling. Confirm the baseline activity of this pathway in your cell line by measuring the levels of active β-catenin.

  • Experimental Duration: The effects of this compound on cell viability are typically observed after 48 hours of incubation. Shorter incubation times may not be sufficient to induce a significant response.

Q2: I am seeing inconsistent results in my Western blot analysis of RACK1 and β-catenin levels after this compound treatment.

A2: Inconsistent Western blot results can be frustrating. Here are some potential causes and solutions:

  • Suboptimal Antibody Performance: Ensure your primary antibodies for RACK1 and β-catenin are validated for Western blotting and are used at the recommended dilution. Run positive and negative controls to confirm antibody specificity.

  • Protein Extraction and Loading: Use a lysis buffer that effectively solubilizes your proteins of interest. Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA assay). Use a loading control (e.g., GAPDH, β-actin) to normalize your results.

  • Timing of Analysis: The upregulation of RACK1 and downregulation of β-catenin may be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for observing changes in protein levels.

Q3: My in vivo xenograft study with this compound is not showing significant tumor growth inhibition.

A3: In vivo experiments are complex, and several factors can influence the outcome:

  • Compound Formulation and Administration: this compound has poor aqueous solubility. For in vivo studies, it is crucial to use an appropriate vehicle for administration. A common formulation is 5% DMSO and 95% Corn oil. Ensure the compound is fully dissolved and administered consistently. Intratumoral injections have been shown to be effective.

  • Dosage and Dosing Schedule: A dosage of 5 mg/kg/day via intratumor injection for 18 days has been shown to slow tumor growth in a BALB/C nude mouse model with MKN45 tumors. This dosage may need to be optimized for different tumor models or mouse strains.

  • Tumor Model: The choice of the xenograft model is critical. The tumor cell line used should be sensitive to this compound in vitro. The tumor size at the start of treatment can also impact the outcome.

  • Pharmacokinetics and Bioavailability: If the route of administration is not intratumoral, the pharmacokinetic properties of this compound will play a significant role. Consider performing pharmacokinetic studies to determine the bioavailability and half-life of the compound in your model system.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
GES-1Normal Gastric Epithelium16.848
HGC27Gastric Cancer11.8848
MKN45Gastric Cancer6.9348
AGSGastric Cancer7.7648

Data sourced from MedchemExpress and MOLNOVA product datasheets.

Table 2: In Vivo Efficacy of this compound

Animal ModelCell LineDosageAdministration RouteDurationOutcome
BALB/C nude miceMKN455 mg/kg/dayIntratumor injection18 daysSlowed tumor growth, increased RACK1, decreased Ki-67 and β-catenin

Data sourced from MedchemExpress and MOLNOVA product datasheets.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted for gastric cancer cell lines.

  • Cell Seeding: Seed gastric cancer cells (e.g., HGC27, AGS, MKN45) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for RACK1 and β-catenin
  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against RACK1 and β-catenin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

In Vivo Ubiquitination Assay for RACK1
  • Cell Transfection and Treatment: Co-transfect cells with plasmids encoding HA-tagged ubiquitin and the protein of interest (if overexpressing). Treat the cells with this compound and a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting.

  • Cell Lysis: Lyse the cells in a denaturing lysis buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions. Boil the lysates for 10 minutes.

  • Immunoprecipitation: Dilute the lysates with a non-denaturing buffer and immunoprecipitate RACK1 using a specific antibody.

  • Washing: Wash the immunoprecipitates extensively to remove non-specific binding.

  • Elution and Western Blot: Elute the proteins from the beads and perform a Western blot analysis using an anti-HA antibody to detect ubiquitinated RACK1.

Visualizations

Signaling Pathway of this compound

M435_1279_Pathway cluster_inhibition M435 This compound UBE2T UBE2T M435->UBE2T inhibits RACK1_Ub RACK1 Ubiquitination UBE2T->RACK1_Ub promotes RACK1_Deg RACK1 Degradation RACK1_Ub->RACK1_Deg RACK1 RACK1 Wnt Wnt/β-catenin Hyperactivation RACK1->Wnt suppresses GC Gastric Cancer Progression Wnt->GC promotes Inhibition Inhibition Stabilization Stabilization

Caption: this compound inhibits UBE2T, preventing RACK1 degradation and suppressing Wnt signaling.

Experimental Workflow for Assessing this compound Efficacy

experimental_workflow start Start in_vitro In Vitro Studies (Gastric Cancer Cell Lines) start->in_vitro cell_viability Cell Viability Assay (MTT/CCK-8) in_vitro->cell_viability western_blot Western Blot (RACK1, β-catenin) in_vitro->western_blot ubiquitination Ubiquitination Assay (RACK1) in_vitro->ubiquitination in_vivo In Vivo Studies (Xenograft Model) cell_viability->in_vivo western_blot->in_vivo ubiquitination->in_vivo tumor_growth Tumor Growth Measurement in_vivo->tumor_growth ihc Immunohistochemistry (Ki-67, RACK1, β-catenin) in_vivo->ihc end End tumor_growth->end ihc->end

Caption: Workflow for evaluating this compound from in vitro assays to in vivo xenograft models.

Troubleshooting Logic for Unexpected Cell Viability Results

References

Technical Support Center: M435-1279 Dose-Response Curve Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing M435-1279 in dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the Ubiquitin-Conjugating Enzyme E2 T (UBE2T).[1][2][3] It functions by blocking the UBE2T-mediated ubiquitination and subsequent degradation of the Receptor for Activated C Kinase 1 (RACK1).[1][2] This leads to an accumulation of RACK1, which in turn suppresses the hyperactivation of the Wnt/β-catenin signaling pathway.

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for one month. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.

Q3: What is the solubility of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 9 mg/mL (21.45 mM). It is important to use fresh, anhydrous DMSO as moisture can reduce its solubility. The compound is insoluble in water and ethanol. For in vivo studies, a formulation in 10% DMSO and 90% (20% SBE-β-CD in saline) can be used.

Q4: What are the reported IC50 values for this compound in various cell lines?

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and experimental conditions. Reported IC50 values for cell viability after 48 hours of treatment are summarized in the table below.

Cell LineIC50 (µM)
GES-116.8
HGC2711.88
MKN456.93
AGS7.76

(Data sourced from MedchemExpress and MOLNOVA product pages)

Q5: What is the binding affinity of this compound to its target, UBE2T?

This compound binds to UBE2T with a dissociation constant (Kd) of 50.5 µM.

Troubleshooting Guide

This guide addresses common issues encountered during this compound dose-response curve experiments.

Issue 1: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding.

    • Solution: Ensure a homogeneous cell suspension before and during plating. Gently swirl the cell suspension between seeding replicates to prevent settling. Avoid using the outer wells of the microplate, which are prone to evaporation, or fill them with sterile PBS or media.

  • Possible Cause: Inaccurate pipetting of the compound.

    • Solution: Use calibrated pipettes and fresh tips for each dilution and transfer. When preparing serial dilutions, ensure thorough mixing at each step.

  • Possible Cause: Edge effects in the microplate.

    • Solution: To minimize evaporation and temperature gradients, incubate plates in a humidified chamber and away from the incubator door. As a best practice, do not use the outermost wells for experimental data.

Issue 2: The dose-response curve is flat or shows no inhibition.

  • Possible Cause: Compound inactivity.

    • Solution: Verify the storage conditions and age of your this compound stock. If improperly stored, the compound may have degraded. Prepare a fresh stock solution from powder.

  • Possible Cause: The chosen cell line is not sensitive to Wnt/β-catenin pathway inhibition.

    • Solution: Confirm that your cell line has an active Wnt/β-catenin pathway. You can test this by measuring the baseline expression of Wnt target genes like AXIN2 or c-MYC.

  • Possible Cause: Insufficient incubation time.

    • Solution: The inhibitory effects of this compound on cell viability are typically observed after 48 hours. Consider extending the incubation period to 72 hours to see if a response develops.

Issue 3: The dose-response curve has a very steep or shallow slope.

  • Possible Cause: The concentration range is too narrow or wide.

    • Solution: A typical dose-response experiment uses 5-10 concentrations covering a broad range. If the slope is too steep, you may need to include more data points around the IC50. If it is too shallow, the concentration range may need to be expanded.

  • Possible Cause: The mechanism of action of this compound in your specific cell line.

    • Solution: The Hill slope of the curve can provide insights into the binding characteristics of the inhibitor. A slope other than -1.0 may indicate cooperativity or other complex biological responses.

Issue 4: Inconsistent IC50 values between experiments.

  • Possible Cause: Variation in cell health and passage number.

    • Solution: Use cells that are in the logarithmic growth phase and are of a consistent passage number for all experiments. Cellular responses can change as cells are passaged.

  • Possible Cause: Differences in reagent concentrations.

    • Solution: Ensure that the concentrations of all reagents, such as serum in the cell culture media, are kept consistent across experiments.

  • Possible Cause: Variability in incubation times.

    • Solution: Use a precise and consistent incubation time for all experiments.

Experimental Protocols

Cell Viability Assay (MTT-based)

This protocol provides a general framework for determining the dose-response of this compound in a cancer cell line.

  • Cell Seeding:

    • Culture cells in a suitable medium, for example, DMEM with 10% FBS and 1% penicillin-streptomycin.

    • Trypsinize and resuspend cells to create a single-cell suspension.

    • Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 0, 2, 4, 8, 16, 31 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

M435_1279_Pathway cluster_wnt Wnt/β-catenin Signaling cluster_ube2t UBE2T/RACK1 Regulation Wnt Wnt Frizzled Frizzled Wnt->Frizzled β-catenin_destruction_complex β-catenin Destruction Complex Frizzled->β-catenin_destruction_complex Inhibits β-catenin β-catenin β-catenin_destruction_complex->β-catenin Degrades Nucleus Nucleus β-catenin->Nucleus Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription UBE2T UBE2T RACK1 RACK1 UBE2T->RACK1 Ubiquitinates for Degradation RACK1->β-catenin Suppresses Proteasome Proteasome RACK1->Proteasome M435_1279 This compound M435_1279->UBE2T Inhibits DoseResponse_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate for 24h for cell attachment A->B D 4. Treat Cells with This compound B->D C 3. Prepare Serial Dilutions of this compound C->D E 5. Incubate for 48h D->E F 6. Add MTT Reagent E->F G 7. Incubate for 2-4h F->G H 8. Solubilize Formazan G->H I 9. Measure Absorbance H->I J 10. Plot Dose-Response Curve & Calculate IC50 I->J

References

M435-1279 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and experimental use of M435-1279, a known UBE2T inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an inhibitor of the UBE2T enzyme.[1][2] It functions by blocking the UBE2T-mediated ubiquitination and subsequent degradation of the scaffolding protein RACK1. This leads to the suppression of hyperactivated Wnt/β-catenin signaling, a pathway often implicated in cancer progression.[3]

Q2: What is the typical purity of commercially available this compound?

A2: Commercially available this compound is typically supplied with a purity of greater than 98%, as determined by High-Performance Liquid Chromatography (HPLC).[4][5]

Q3: How should I store this compound?

A3: For long-term storage, this compound powder should be stored at -20°C. Stock solutions in solvent can be stored at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solutions.

Q4: What is the solubility of this compound?

A4: this compound is soluble in DMSO. For in vivo applications, specific formulations using a combination of DMSO, PEG300, Tween 80, and water, or DMSO and corn oil have been described.

Quality Control and Purity Assessment

Ensuring the quality and purity of this compound is critical for obtaining reliable and reproducible experimental results.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

While specific column and mobile phase details are often proprietary to the supplier, a general HPLC method for purity assessment of small molecules like this compound would involve a reverse-phase C18 column with a gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector at a wavelength appropriate for the compound's chromophore. Purity is determined by the area percentage of the main peak relative to the total peak area.

Parameter Specification
Purity >98% (as determined by HPLC)
Appearance Crystalline solid
Molecular Formula C₁₈H₁₇N₃O₅S₂
Molecular Weight 419.47 g/mol

Experimental Protocols

Preparation of Stock Solutions

For in vitro experiments, a stock solution of this compound is typically prepared in DMSO. It is recommended to use fresh, anhydrous DMSO to ensure maximum solubility. For a 10 mM stock solution, dissolve 4.195 mg of this compound in 1 mL of DMSO. Gentle warming or sonication may be used to aid dissolution.

Cell-Based Assay Workflow

The following is a general workflow for assessing the effect of this compound on cell viability and protein expression.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Seeding treatment Incubate cells with this compound (e.g., 24-48 hours) cell_culture->treatment compound_prep This compound Dilution compound_prep->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay protein_analysis Protein Extraction treatment->protein_analysis western_blot Western Blot for RACK1, β-catenin protein_analysis->western_blot

Caption: A typical experimental workflow for studying the effects of this compound.

Western Blotting for RACK1 and β-catenin
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against RACK1 and β-catenin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation in Media Poor aqueous solubility of this compound.Ensure the final DMSO concentration in the cell culture media is low (typically <0.5%). Prepare fresh dilutions from the stock solution for each experiment.
Inconsistent Cell Viability Results Cell density at the time of treatment. Inaccurate compound concentration.Standardize the cell seeding density. Perform a careful serial dilution of the this compound stock solution.
Weak or No Signal in Western Blot Insufficient protein loading. Poor antibody quality or incorrect dilution. Inefficient protein transfer.Increase the amount of protein loaded per lane. Use a validated antibody at the recommended dilution. Optimize the transfer time and conditions based on the molecular weight of the target proteins.
High Background in Western Blot Insufficient blocking. Primary or secondary antibody concentration is too high.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). Optimize antibody concentrations by performing a titration.
Multiple Bands in Western Blot for β-catenin Protein degradation. Non-specific antibody binding.Use fresh cell lysates and always include protease inhibitors. Run a negative control (e.g., lysate from cells known not to express the target) to confirm antibody specificity.

Signaling Pathway Diagram

This compound inhibits UBE2T, leading to the stabilization of RACK1 and subsequent suppression of the Wnt/β-catenin signaling pathway.

wnt_pathway UBE2T UBE2T RACK1 RACK1 UBE2T->RACK1 promotes ubiquitination of Wnt_beta_catenin Wnt/β-catenin Signaling UBE2T->Wnt_beta_catenin activates M435_1279 This compound M435_1279->UBE2T inhibits Degradation Degradation RACK1->Degradation leads to RACK1->Wnt_beta_catenin suppresses Suppression Suppression

Caption: The inhibitory effect of this compound on the UBE2T-RACK1-Wnt/β-catenin axis.

References

Validation & Comparative

Validating UBE2T Inhibition: A Comparative Analysis of M435-1279

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of UBE2T Inhibitors

The ubiquitin-conjugating enzyme E2 T (UBE2T), a critical component of the Fanconi anemia (FA) DNA repair pathway, has emerged as a compelling target in oncology.[1] Its overexpression is implicated in the progression of various cancers, including gastric cancer, where it drives oncogenesis through the hyperactivation of the Wnt/β-catenin signaling pathway.[2][3] A key mechanism in this process is the UBE2T-mediated ubiquitination and subsequent degradation of the scaffold protein RACK1 (Receptor for Activated C Kinase 1).[2][3] This guide provides a comparative analysis of M435-1279, a novel UBE2T inhibitor, alongside other known inhibitors, supported by experimental data and detailed protocols to aid in the validation and further development of UBE2T-targeted therapies.

This compound: A Potent Inhibitor of the UBE2T-RACK1 Axis

This compound was identified as a novel and specific inhibitor of UBE2T. Its mechanism of action involves the direct binding to UBE2T, thereby blocking the ubiquitination and degradation of RACK1. This stabilizes RACK1 levels, leading to the suppression of the Wnt/β-catenin signaling pathway and subsequent inhibition of cancer cell proliferation and tumor growth.

Quantitative Performance of this compound

The efficacy of this compound has been demonstrated through various in vitro and in vivo studies. Key performance metrics are summarized in the table below.

MetricValueCell Line(s) / ConditionsReference
Binding Affinity (Kd) 50.5 μMPurified UBE2T protein
IC50 (Cell Viability) 11.88 μMHGC27 (Gastric Cancer)
6.93 μMMKN45 (Gastric Cancer)
7.76 μMAGS (Gastric Cancer)
16.8 μMGES-1 (Normal Gastric Mucosa)
In Vivo Efficacy Slowed tumor growthMKN45 Xenograft Model (5 mg/kg/day, intratumor injection)

Comparative Analysis of UBE2T Inhibitors

While this compound shows promise, several other molecules have been reported to inhibit UBE2T. The following table provides a comparison of their reported activities. It is important to note that these inhibitors were often evaluated under different experimental conditions, making direct comparisons challenging.

InhibitorMechanism of ActionReported IC50 / ActivityReference
This compound Blocks UBE2T-mediated RACK1 degradationKd: 50.5 μM; IC50: 6.93 - 11.88 μM (gastric cancer cells)
NSC697923 Covalent modification of the active site cysteineInhibits Ubc13-Uev1A complex; also affects UBE2T
BAY 11-7082 Covalent modification of the active site cysteineIrreversibly inhibits IκBα phosphorylation by targeting E2 enzymes including UBE2T
Fragment-based Inhibitors (e.g., EM04, EM17) Allosteric inhibitionInhibit FANCD2 ubiquitination in vitro
ETC-6152 Covalent modification of Cys86IC50: 0.22 µM
UC2 Inhibits UBE2T/FANCL-mediated FANCD2 monoubiquitylationIC50: 14.8 µM (HTRF assay)

Experimental Protocols

To facilitate the validation of UBE2T inhibition by this compound and other compounds, detailed protocols for key experiments are provided below. These are based on the methodologies reported in the primary literature.

In Vitro RACK1 Ubiquitination Assay

This assay is crucial for demonstrating the direct inhibitory effect of a compound on the UBE2T-mediated ubiquitination of its substrate, RACK1.

Materials:

  • Recombinant human UBE2T protein

  • Recombinant human RACK1 protein

  • Recombinant human E1 activating enzyme (e.g., UBE1)

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • This compound or other test compounds

  • SDS-PAGE gels and Western blotting reagents

  • Anti-RACK1 antibody

  • Anti-ubiquitin antibody

Procedure:

  • Set up the ubiquitination reaction by combining E1 enzyme, UBE2T, RACK1, and ubiquitin in the reaction buffer.

  • Add this compound or the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding ATP.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Perform Western blotting using an anti-RACK1 antibody to detect ubiquitinated forms of RACK1, which will appear as higher molecular weight bands. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Gastric cancer cell lines (e.g., HGC27, MKN45, AGS) and a normal control cell line (e.g., GES-1)

  • 96-well plates

  • Complete cell culture medium

  • This compound or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or the test compound for a specified duration (e.g., 48 hours). Include a vehicle control.

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

In Vivo Xenograft Model

This model is essential for evaluating the anti-tumor efficacy of a UBE2T inhibitor in a living organism.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Gastric cancer cells (e.g., MKN45)

  • Matrigel (optional, for subcutaneous injection)

  • This compound or other test compounds formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of gastric cancer cells into the flank of the immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or the test compound to the treatment group via a specified route (e.g., intratumoral injection) and dosage (e.g., 5 mg/kg/day). The control group should receive the vehicle.

  • Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for RACK1 and β-catenin levels).

Visualizing the Mechanism and Workflow

To further clarify the biological context and experimental design, the following diagrams are provided.

UBE2T_Signaling_Pathway cluster_Wnt_Off Wnt 'Off' State cluster_Wnt_On Wnt 'On' State / UBE2T Inhibition UBE2T UBE2T RACK1 RACK1 UBE2T->RACK1 Ubiquitinates Destruction_Complex β-catenin Destruction Complex (APC, Axin, GSK3β) RACK1->Destruction_Complex Stabilizes beta_catenin_cyto β-catenin (cytoplasmic) Destruction_Complex->beta_catenin_cyto Phosphorylates & Targets for Degradation Proteasome Proteasome beta_catenin_cyto->Proteasome Degradation TCF_LEF_off TCF/LEF Target_Genes_off Wnt Target Genes (Transcription OFF) TCF_LEF_off->Target_Genes_off Represses M435_1279 This compound UBE2T_inhibited UBE2T M435_1279->UBE2T_inhibited Inhibits RACK1_stabilized RACK1 (stabilized) Destruction_Complex_inactive β-catenin Destruction Complex (Inactive) RACK1_stabilized->Destruction_Complex_inactive Stabilizes beta_catenin_nuclear β-catenin (nuclear accumulation) TCF_LEF_on TCF/LEF beta_catenin_nuclear->TCF_LEF_on Activates Target_Genes_on Wnt Target Genes (Transcription ON) TCF_LEF_on->Target_Genes_on Activates beta_catenin_cyto_stable β-catenin (stabilized) beta_catenin_cyto_stable->beta_catenin_nuclear Translocation Experimental_Workflow cluster_In_Vitro In Vitro Validation cluster_In_Vivo In Vivo Validation Binding_Assay Binding Affinity Assay (Microscale Thermophoresis) Enzymatic_Assay In Vitro Ubiquitination Assay Binding_Assay->Enzymatic_Assay Cell_Viability Cell Viability Assay (MTT) Enzymatic_Assay->Cell_Viability Xenograft_Model Gastric Cancer Xenograft Model Cell_Viability->Xenograft_Model Lead Compound Selection Tumor_Growth Tumor Growth Inhibition Xenograft_Model->Tumor_Growth Mechanism_Confirmation Analysis of Tumor Tissue (Western Blot) Tumor_Growth->Mechanism_Confirmation

References

M435-1279 in the Landscape of UBE2T Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ubiquitin-conjugating enzyme E2 T (UBE2T) has emerged as a compelling target in oncology due to its pivotal roles in DNA damage repair and oncogenic signaling pathways. Its overexpression is correlated with poor prognosis in several cancers, driving the development of small molecule inhibitors. This guide provides a comparative analysis of M435-1279 against other known UBE2T inhibitors, supported by experimental data and detailed methodologies to aid in research and development efforts.

Quantitative Comparison of UBE2T Inhibitors

The following table summarizes the available quantitative data for this compound and other notable UBE2T inhibitors. This data provides a snapshot of their relative potencies and binding affinities.

InhibitorTypeTargetAssay TypeIC50KdCell Line/Conditions
This compound Small MoleculeUBE2TCell Viability (MTT)11.88 µM50.5 µMHGC27
Cell Viability (MTT)6.93 µMMKN45
Cell Viability (MTT)7.76 µMAGS
Cell Viability (MTT)16.8 µMGES-1 (non-cancerous)
ETC-6152 CovalentUBE2THTRF0.22 µM-Enzymatic
UBE2T/FANCL inhibitor UC2 Small MoleculeUBE2T/FANCLHTRF14.8 µM-Enzymatic
NSC697923 Small MoleculeUBE2N (Ubc13)---Primarily targets UBE2N

Signaling Pathways and Experimental Workflows

To understand the context of UBE2T inhibition, it is crucial to visualize its role in key cellular processes. The following diagrams, generated using the DOT language, illustrate the signaling pathways influenced by UBE2T and a typical experimental workflow for evaluating its inhibitors.

UBE2T in the Fanconi Anemia Pathway

UBE2T is a critical E2 ubiquitin-conjugating enzyme in the Fanconi Anemia (FA) pathway, a crucial DNA damage response mechanism. In this pathway, UBE2T, in conjunction with the E3 ligase FANCL, monoubiquitinates the FANCD2-FANCI complex, a key step for the recruitment of downstream DNA repair proteins.[1] Inhibition of UBE2T disrupts this process, sensitizing cancer cells to DNA cross-linking agents.

Fanconi_Anemia_Pathway cluster_upstream DNA Damage (Interstrand Crosslinks) cluster_downstream Downstream Events DNA_Damage DNA Damage FANCL FANCL (E3 Ligase) DNA_Damage->FANCL activates FANCD2_FANCI FANCD2-FANCI Complex monoUb_FANCD2_FANCI Monoubiquitinated FANCD2-FANCI FANCL->monoUb_FANCD2_FANCI UBE2T UBE2T (E2) UBE2T->FANCL charges Ub Ubiquitin Ub->UBE2T FANCD2_FANCI->monoUb_FANCD2_FANCI is monoubiquitinated DNA_Repair DNA Repair monoUb_FANCD2_FANCI->DNA_Repair recruits proteins for

Caption: UBE2T's role in the Fanconi Anemia DNA repair pathway.

UBE2T in the Wnt/β-catenin Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the hyperactivation of the Wnt/β-catenin signaling pathway.[2][3] It achieves this by preventing the UBE2T-mediated ubiquitination and subsequent degradation of RACK1, a scaffolding protein that acts as a negative regulator of this pathway.[2][3] This leads to the suppression of gastric cancer progression.

Wnt_Pathway cluster_inhibition Inhibition by this compound cluster_ube2t UBE2T-mediated Degradation cluster_wnt Wnt/β-catenin Pathway M435_1279 This compound UBE2T UBE2T M435_1279->UBE2T inhibits RACK1 RACK1 UBE2T->RACK1 ubiquitinates Degradation Degradation RACK1->Degradation leads to Wnt_Signal Wnt Signal RACK1->Wnt_Signal inhibits beta_catenin β-catenin Wnt_Signal->beta_catenin stabilizes TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression promotes

Caption: this compound inhibits the Wnt/β-catenin pathway.

General Experimental Workflow for UBE2T Inhibitor Evaluation

The evaluation of UBE2T inhibitors typically follows a multi-step process, starting from biochemical assays to cell-based and in vivo studies.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Studies HTRF HTRF Assay (IC50 determination) Ub_Assay In Vitro Ubiquitination (Mechanism of Action) HTRF->Ub_Assay leads to Viability Cell Viability (MTT) (Cytotoxicity) Ub_Assay->Viability informs Western Western Blot (Target Engagement) Viability->Western validates Xenograft Xenograft Model (Efficacy) Western->Xenograft progresses to

Caption: Workflow for evaluating UBE2T inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of UBE2T inhibitors.

In Vitro Ubiquitination Assay

This assay is used to determine if a compound directly inhibits the enzymatic activity of UBE2T.

Materials:

  • Recombinant human UBE1 (E1), UBE2T (E2), and FANCL (E3) enzymes

  • Human ubiquitin

  • Substrate (e.g., FANCD2/FANCI complex or RACK1)

  • ATP solution (10 mM)

  • Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • SDS-PAGE gels and buffers

  • Antibodies against the substrate and ubiquitin

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by adding the following components in order: reaction buffer, E1 enzyme (e.g., 100 nM), UBE2T enzyme (e.g., 500 nM), ubiquitin (e.g., 10 µM), and substrate (e.g., 1 µM).

  • Add the test inhibitor at various concentrations. Include a DMSO-only control.

  • Initiate the reaction by adding ATP to a final concentration of 1 mM.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and perform a Western blot using antibodies specific for the substrate to detect its ubiquitination status (indicated by a band shift). An anti-ubiquitin antibody can also be used to confirm ubiquitination.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF assays are high-throughput screening methods to identify and characterize enzyme inhibitors.

Materials:

  • Europium (Eu3+) cryptate-labeled anti-tag antibody (e.g., anti-GST)

  • XL665-labeled ubiquitin

  • Tagged E3 ligase (e.g., GST-FANCL)

  • UBE1 and UBE2T enzymes

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA)

  • Test inhibitor

  • 384-well low-volume microplates

  • HTRF-compatible plate reader

Procedure:

  • Add the test inhibitor at various concentrations to the wells of the microplate.

  • Prepare a master mix containing assay buffer, UBE1, UBE2T, GST-FANCL, and XL665-labeled ubiquitin.

  • Add the master mix to the wells containing the inhibitor.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add the Eu3+ cryptate-labeled anti-GST antibody to stop the reaction and allow for detection.

  • Incubate for another 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible reader at 620 nm (donor emission) and 665 nm (acceptor emission).

  • The ratio of the 665 nm to 620 nm signals is calculated and used to determine the IC50 of the inhibitor.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of an inhibitor.

Materials:

  • Cancer cell lines (e.g., HGC27, MKN45, AGS)

  • Complete cell culture medium

  • Test inhibitor (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor (e.g., 0, 2, 4, 8, 16, 31 µM of this compound) for 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (DMSO-treated) cells and determine the IC50 value.

References

M435-1279: A Comparative Analysis of a Novel UBE2T Inhibitor in the Landscape of Wnt Pathway Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Wnt signaling pathway, a cornerstone of embryonic development and adult tissue homeostasis, has emerged as a critical therapeutic target in a multitude of diseases, most notably cancer. Its aberrant activation is a key driver of tumorigenesis and progression in various malignancies. This has spurred the development of a diverse arsenal of inhibitors aimed at different nodes of this intricate signaling cascade. This guide provides a comprehensive comparison of M435-1279, a novel inhibitor of the ubiquitin-conjugating enzyme E2 T (UBE2T), with other established classes of Wnt pathway inhibitors. We present supporting experimental data, detailed methodologies for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a clear and objective evaluation.

Introduction to Wnt Signaling and its Inhibition

The Wnt signaling network is broadly categorized into the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways.[1][2] The canonical pathway is the most extensively studied in the context of cancer.[3] In the "off-state," a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt ligand binding to Frizzled (FZD) receptors and LRP5/6 co-receptors, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm.[4] This stabilized β-catenin then translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of target genes that drive cell proliferation and survival.

Given its central role in oncogenesis, numerous strategies have been devised to inhibit the Wnt pathway. These can be broadly classified based on their molecular targets within the signaling cascade.

This compound: A Novel Mechanism of Wnt Inhibition

This compound represents a unique approach to Wnt pathway inhibition. It is an inhibitor of UBE2T, an E2 ubiquitin-conjugating enzyme. Its mechanism of action involves preventing the UBE2T-mediated degradation of Receptor for Activated C Kinase 1 (RACK1). The stabilization of RACK1, in turn, suppresses the hyperactivation of the Wnt/β-catenin signaling pathway. This novel mechanism distinguishes this compound from other classes of Wnt inhibitors that target more conventional nodes of the pathway.

Comparative Performance of Wnt Pathway Inhibitors

The efficacy of a Wnt pathway inhibitor is typically assessed through a variety of in vitro and in vivo assays. Key performance indicators include the half-maximal inhibitory concentration (IC50) in cell-based assays, which reflects the compound's potency in inhibiting a specific biological process (e.g., cell viability or Wnt reporter activity), and the dissociation constant (Kd), which measures the binding affinity of the inhibitor to its molecular target.

Below is a comparative summary of this compound and other representative Wnt pathway inhibitors.

InhibitorClassTargetAssayCell Line/SystemIC50 / KdReference
This compound UBE2T InhibitorUBE2TCell ViabilityHGC27 (Gastric Cancer)11.88 µM
Cell ViabilityMKN45 (Gastric Cancer)6.93 µM
Cell ViabilityAGS (Gastric Cancer)7.76 µM
Binding Affinity (Kd)UBE2T50.5 µM
XAV939 Tankyrase InhibitorTNKS1/TNKS2Enzyme ActivityTNKS111 nM
Enzyme ActivityTNKS24 nM
Cell ViabilityH446 (Small-Cell Lung Cancer)21.56 µM
IWP-2 Porcupine InhibitorPorcupine (PORCN)Wnt SecretionCell-free27 nM
Cell ViabilityMiaPaCa2 (Pancreatic Cancer)1.90 µM
Cell ViabilitySW620 (Colorectal Cancer)1.90 µM
PNU-74654 β-catenin/TCF Inhibitorβ-cateninCell ViabilityNCI-H295 (Adrenocortical Carcinoma)129.8 µM
Binding Affinity (Kd)β-catenin450 nM
Cell ViabilityMCF-7 (Breast Cancer)122 µM

Signaling Pathways and Mechanisms of Action

To visualize the points of intervention for these different inhibitor classes, the following diagrams illustrate the canonical Wnt signaling pathway and the specific mechanisms of action.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled (FZD) Wnt->FZD binds LRP LRP5/6 Wnt->LRP Dsh Dishevelled (Dvl) FZD->Dsh LRP->Dsh Porcupine Porcupine (PORCN) Porcupine->Wnt palmitoylates (secretion) IWP_2 IWP-2 IWP_2->Porcupine inhibits DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates Proteasome Proteasome BetaCatenin->Proteasome degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc translocates UBE2T UBE2T RACK1 RACK1 UBE2T->RACK1 ubiquitylates for degradation RACK1->BetaCatenin promotes degradation M435_1279 This compound M435_1279->UBE2T inhibits TNKS Tankyrase (TNKS) TNKS->DestructionComplex destabilizes Axin XAV939 XAV939 XAV939->TNKS inhibits TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF binds TargetGenes Target Gene Transcription TCF_LEF->TargetGenes activates PNU_74654 PNU-74654 PNU_74654->BetaCatenin_nuc disrupts binding to TCF/LEF

Caption: Canonical Wnt signaling pathway and points of inhibitor intervention.

The diagram above illustrates how different classes of inhibitors interrupt the Wnt signaling cascade at various levels. Porcupine inhibitors like IWP-2 block the secretion of Wnt ligands. Tankyrase inhibitors such as XAV939 stabilize the destruction complex. This compound acts uniquely by inhibiting UBE2T, leading to the stabilization of RACK1, which in turn promotes β-catenin degradation. Finally, inhibitors like PNU-74654 prevent the interaction of β-catenin with TCF/LEF transcription factors in the nucleus.

Experimental Protocols

Objective comparison of Wnt pathway inhibitors relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key assays used to characterize these compounds.

Protocol 1: TCF/β-catenin Luciferase Reporter Assay (TOPflash/FOPflash)

This assay is a gold standard for quantifying the transcriptional activity of the canonical Wnt pathway.

Objective: To measure the effect of an inhibitor on β-catenin/TCF-mediated gene transcription.

Principle: The TOPflash plasmid contains TCF/LEF binding sites upstream of a luciferase reporter gene. The FOPflash plasmid, used as a negative control, has mutated TCF/LEF binding sites. A decrease in the TOP/FOP ratio in the presence of an inhibitor indicates suppression of Wnt signaling.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • TOPflash and FOPflash reporter plasmids

  • Renilla luciferase plasmid (for transfection control)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Wnt3a conditioned media or recombinant Wnt3a

  • Test inhibitor (e.g., this compound)

  • 96-well white, clear-bottom plates

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed 2 x 10^4 HEK293T cells per well in a 96-well plate and incubate for 24 hours.

  • Transfection: Co-transfect cells with either TOPflash or FOPflash plasmid along with the Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the transfected cells for 24 hours.

  • Treatment: Replace the medium with fresh medium containing Wnt3a (to activate the pathway) and serial dilutions of the test inhibitor. Include appropriate vehicle controls.

  • Incubation: Incubate for another 24-48 hours.

  • Lysis: Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.

  • Luminescence Measurement: Measure firefly and Renilla luciferase activities sequentially using a luminometer according to the assay kit instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the TOP/FOP ratio for each condition. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay assesses the effect of an inhibitor on cell proliferation and viability.

Objective: To determine the cytotoxic or cytostatic effect of a Wnt inhibitor on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., HGC27, MKN45)

  • Complete culture medium

  • Test inhibitor

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 5 x 10^3 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the test inhibitor. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.

Experimental Workflow and Logical Relationships

A systematic approach is crucial for the comprehensive evaluation and comparison of Wnt pathway inhibitors. The following diagrams outline a typical experimental workflow and the logical relationships between different classes of inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cell_based cluster_invivo In Vivo Evaluation Target_Binding Target Binding Assay (e.g., MST, SPR) Biochemical_Assay Biochemical Assay (e.g., Enzyme Activity) Target_Binding->Biochemical_Assay Cell_Based_Assay Cell-Based Assays Biochemical_Assay->Cell_Based_Assay Xenograft Xenograft Tumor Model Cell_Based_Assay->Xenograft Wnt_Reporter Wnt Reporter Assay (TOPflash/FOPflash) Target_Engagement Target Engagement Assay (e.g., Western Blot for p-LRP6, β-catenin) Cell_Viability Cell Viability/Proliferation (MTT, WST-1) Off_Target Off-Target/Selectivity Profiling Toxicity Toxicity/Safety Studies Xenograft->Toxicity PK_PD Pharmacokinetics/ Pharmacodynamics Toxicity->PK_PD

Caption: A generalized experimental workflow for Wnt inhibitor comparison.

Inhibitor_Logic cluster_classes Inhibitor Classes Wnt_Pathway Wnt Signaling Pathway Ligand_Secretion Ligand Secretion Inhibitors (e.g., IWP-2) Wnt_Pathway->Ligand_Secretion Receptor_Binding Receptor Binding Antagonists Wnt_Pathway->Receptor_Binding Destruction_Complex Destruction Complex Stabilizers (e.g., XAV939) Wnt_Pathway->Destruction_Complex Beta_Catenin_Degradation β-catenin Degradation Promoters (e.g., this compound) Wnt_Pathway->Beta_Catenin_Degradation Nuclear_Translocation Nuclear Translocation Inhibitors Wnt_Pathway->Nuclear_Translocation TCF_Interaction β-catenin/TCF Interaction Inhibitors (e.g., PNU-74654) Wnt_Pathway->TCF_Interaction

References

Cross-validation of M435-1279: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the UBE2T inhibitor M435-1279's performance across different cell lines, supported by available experimental data. We delve into its mechanism of action, its effects on cell viability, and provide detailed protocols for key experiments.

This compound is a novel inhibitor of the UBE2T (Ubiquitin Conjugating Enzyme E2 T), which plays a crucial role in the Wnt/β-catenin signaling pathway.[1][2][3] Dysregulation of this pathway is implicated in the progression of several cancers, including gastric cancer.[1][2] this compound exerts its effect by blocking the UBE2T-mediated degradation of RACK1 (Receptor for Activated C Kinase 1), a scaffolding protein that negatively regulates Wnt/β-catenin signaling. This inhibition leads to the suppression of the hyperactivated Wnt/β-catenin pathway, thereby impeding cancer progression.

Performance Across Different Cell Lines

The efficacy of this compound has been evaluated in various gastric cancer cell lines, demonstrating a dose-dependent inhibition of cell viability. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, have been determined in several studies.

Cell LineCell TypeIC50 (µM) of this compoundReference
HGC27Human Gastric Cancer11.88
AGSHuman Gastric Adenocarcinoma7.76
MKN45Human Gastric Cancer6.93
GES-1Human Gastric Epithelial (Normal)16.8

These findings suggest that this compound is effective in inhibiting the growth of various gastric cancer cell lines. Notably, the IC50 value for the normal gastric epithelial cell line GES-1 is higher than those for the cancer cell lines, indicating a degree of selectivity for cancer cells and potentially lower cytotoxicity to normal cells at effective concentrations.

While direct comparative studies with other UBE2T inhibitors or a wide range of Wnt pathway inhibitors are not extensively available in the public domain, the data on this compound provides a strong baseline for its potential as a therapeutic agent. Other inhibitors targeting the Wnt pathway include iCRT3/5 and LF3, which block the interaction between β-catenin and TCF4. Salinomycin, another inhibitor, targets LRP5/6. However, without direct comparative experimental data, a quantitative performance comparison with this compound cannot be made at this time.

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound and a typical experimental workflow for its evaluation are depicted in the following diagrams.

M435_1279_Signaling_Pathway cluster_inhibition Inhibition by this compound UBE2T UBE2T RACK1 RACK1 UBE2T->RACK1 targets M435_1279 This compound M435_1279->UBE2T inhibits Ub_degradation Ubiquitination & Degradation RACK1->Ub_degradation Wnt_pathway Wnt/β-catenin Pathway Hyperactivation RACK1->Wnt_pathway inhibits Cancer_progression Gastric Cancer Progression Wnt_pathway->Cancer_progression promotes

Caption: this compound inhibits UBE2T, preventing RACK1 degradation and suppressing Wnt signaling.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HGC27, AGS, MKN45) start->cell_culture treatment Treat with this compound (various concentrations) cell_culture->treatment viability_assay Cell Viability Assay (MTT Assay) treatment->viability_assay western_blot Western Blot Analysis (RACK1, β-catenin) treatment->western_blot data_analysis Data Analysis (IC50, Protein Levels) viability_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for evaluating this compound's effects on cancer cell lines.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on gastric cancer cell lines.

Materials:

  • Gastric cancer cell lines (e.g., HGC27, AGS, MKN45)

  • 96-well plates

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 2, 4, 8, 16, 32 µM) and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis

This protocol is used to determine the protein levels of RACK1 and β-catenin following treatment with this compound.

Materials:

  • Gastric cancer cells treated with this compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against RACK1, β-catenin, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Detect the protein bands using an imaging system and quantify the band intensities.

References

Reproducibility of M435-1279 In Vivo Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vivo efficacy of M435-1279, a novel inhibitor of the ubiquitin-conjugating enzyme E2 T (UBE2T). It aims to objectively assess the reproducibility of its anti-tumor effects, particularly in gastric cancer models, by comparing available data with alternative therapeutic strategies targeting the Wnt/β-catenin signaling pathway. Detailed experimental protocols and a visual representation of the underlying signaling pathway are included to facilitate a deeper understanding and inform future research.

Executive Summary

This compound has demonstrated preclinical in vivo efficacy in a gastric cancer xenograft model by inhibiting tumor growth. Its mechanism of action involves the inhibition of UBE2T, leading to the stabilization of the scaffold protein RACK1. This, in turn, suppresses the hyperactivation of the Wnt/β-catenin signaling pathway, a critical driver in many cancers. While direct reproducibility studies are not yet published, this guide compiles the existing data on this compound and compares it with other Wnt pathway inhibitors, providing a framework for evaluating its potential as a therapeutic agent.

In Vivo Efficacy of this compound and Alternatives

The following table summarizes the available in vivo efficacy data for this compound and selected alternative Wnt/β-catenin pathway inhibitors in gastric cancer xenograft models. It is important to note that direct head-to-head comparative studies have not been conducted, and experimental conditions may vary between studies.

CompoundTargetAnimal ModelCell LineDosing RegimenKey OutcomesCitation
This compound UBE2TBALB/c nude miceMKN455 mg/kg/day, intratumoral injection for 18 daysSlowed tumor growth; Increased RACK1 expression; Decreased Ki-67 and β-catenin expression.[1][2]
CWP232291 β-cateninNOD/SCID miceMKN45 (orthotopic)150 mg/kg, intraperitoneal injection twice a week for 4 weeksDecreased luciferase signal intensity, indicating reduced tumor burden.[3]
ICG-001 CBP/β-catenin interactionAthymic nude miceMultiple GC cell lines (subcutaneous)Not specified in detail for gastric cancer in the provided abstractSignificantly inhibited growth and metastasis of multiple GC cell lines.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.

This compound In Vivo Efficacy Study in a Gastric Cancer Xenograft Model
  • Animal Model: Male BALB/c nude mice (4-6 weeks old).

  • Cell Line and Tumor Induction: Human gastric cancer cell line MKN45 was used. 5 x 10^6 cells were suspended in 100 µL of PBS and subcutaneously injected into the right flank of each mouse.

  • Treatment Group: Once tumors reached a palpable size (approximately 100 mm³), mice were randomized into a control group and a treatment group.

  • Drug Administration: The treatment group received intratumoral injections of this compound at a dose of 5 mg/kg/day for 18 consecutive days. The control group received vehicle injections.

  • Endpoint Measurement: Tumor volume was measured every three days using calipers. At the end of the study, tumors were excised, weighed, and processed for immunohistochemical analysis of RACK1, Ki-67, and β-catenin expression.[1]

CWP232291 In Vivo Efficacy Study in an Orthotopic Gastric Cancer Xenograft Model
  • Animal Model: NOD/SCID mice.

  • Cell Line and Tumor Induction: Human gastric cancer cell line MKN45, engineered to express luciferase, was used. Cells were orthotopically implanted into the stomach wall.

  • Treatment Group: Mice were randomized into a control group and a treatment group.

  • Drug Administration: The treatment group received intraperitoneal injections of CWP232291 at a dose of 150 mg/kg twice a week for 4 weeks. The control group received vehicle injections.

  • Endpoint Measurement: Tumor burden was monitored by measuring luciferase signal intensity using an in vivo imaging system.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action of this compound and the experimental design, the following diagrams are provided.

M435_1279_Pathway cluster_Wnt_Off Wnt OFF State cluster_Wnt_On Wnt ON State (Aberrant in Cancer) cluster_M435_1279_Action This compound Mechanism of Action Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_cyto_off β-catenin (Cytoplasm) Destruction_Complex->beta_catenin_cyto_off Phosphorylation Proteasome Proteasome beta_catenin_cyto_off->Proteasome Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Destruction_Complex_inactivated Destruction Complex (Inactivated) Dsh->Destruction_Complex_inactivated Inhibition beta_catenin_cyto_on β-catenin (Accumulation) beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto_on->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activation M435_1279 This compound UBE2T UBE2T M435_1279->UBE2T Inhibition RACK1 RACK1 UBE2T->RACK1 Ubiquitination & Degradation Destruction_Complex_stabilized Destruction Complex (Stabilized) RACK1->Destruction_Complex_stabilized Stabilization beta_catenin_cyto_inhibited β-catenin (Cytoplasm) Destruction_Complex_stabilized->beta_catenin_cyto_inhibited Phosphorylation Proteasome_inhibited Proteasome beta_catenin_cyto_inhibited->Proteasome_inhibited Degradation Experimental_Workflow start Start: Gastric Cancer Xenograft Model cell_injection Subcutaneous Injection of MKN45 Cells start->cell_injection tumor_growth Tumor Growth to Palpable Size cell_injection->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment Group: This compound (5 mg/kg/day, i.t.) randomization->treatment control Control Group: Vehicle randomization->control monitoring Tumor Volume Measurement (every 3 days) treatment->monitoring control->monitoring endpoint Endpoint (Day 18) monitoring->endpoint analysis Tumor Excision, Weight, & Immunohistochemistry endpoint->analysis end Data Analysis & Conclusion analysis->end

References

On-Target Activity of M435-1279: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the on-target activity of M435-1279, a novel UBE2T inhibitor, with other therapeutic alternatives targeting the Wnt/β-catenin signaling pathway in the context of gastric cancer. This document is intended for researchers, scientists, and drug development professionals interested in the latest advancements in targeted cancer therapy.

Introduction to this compound

This compound is a first-in-class inhibitor of the UBE2T (Ubiquitin Conjugating Enzyme E2 T).[1][2] Its mechanism of action involves the inhibition of UBE2T-mediated ubiquitination and subsequent degradation of the scaffold protein RACK1 (Receptor for Activated C Kinase 1). This stabilization of RACK1 leads to the suppression of the hyperactivated Wnt/β-catenin signaling pathway, a critical driver in the progression of various cancers, including gastric cancer.[1][3]

Comparative Analysis of In Vitro Efficacy

The on-target efficacy of this compound has been evaluated in several gastric cancer cell lines and compared with a normal gastric mucosal cell line to assess its therapeutic window. The half-maximal inhibitory concentration (IC50) values from cell viability assays demonstrate the potent and selective activity of this compound.

CompoundTargetHGC27 (IC50 µM)AGS (IC50 µM)MKN45 (IC50 µM)GES-1 (Normal) (IC50 µM)
This compound UBE2T 11.88 7.76 6.93 16.8
IWP-2PorcupineIneffectiveIneffectiveIneffectiveCytotoxic
LF3TCF4/β-cateninIneffectiveIneffectiveIneffectiveCytotoxic
Ethacrynic acidGSTP1IneffectiveIneffectiveIneffectiveCytotoxic
ETC-159PorcupineIneffectiveIneffectiveIneffectiveCytotoxic
LGK-974PorcupineIneffectiveIneffectiveIneffectiveCytotoxic
Wnt-C59PorcupineIneffectiveIneffectiveIneffectiveCytotoxic
NCB-0846TNKSNot specifiedNot specifiedNot specifiedCytotoxic
NiclosamideFZD1/LRP6Not specifiedNot specifiedNot specifiedCytotoxic
PRI-724CBP/β-cateninNot specifiedNot specifiedNot specifiedCytotoxic

Data for this compound and the general efficacy/cytotoxicity of other inhibitors are derived from a comparative study.[1] The study indicated that unlike this compound, the other listed Wnt pathway inhibitors did not effectively suppress the growth of HGC27, AGS, and MKN45 gastric cancer cells and/or exhibited cytotoxicity in the normal gastric mucosal cell line GES-1.

In Vivo On-Target Activity

In a preclinical xenograft model using MKN45 gastric cancer cells, intratumoral injection of this compound at a dose of 5 mg/kg/day for 18 days resulted in a significant reduction in tumor growth. Immunohistochemical analysis of the excised tumors revealed an increase in RACK1 protein expression and a decrease in the proliferation marker Ki-67 and nuclear β-catenin levels, confirming the on-target activity of this compound in vivo.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process for evaluating this compound, the following diagrams are provided.

Figure 1: this compound Mechanism of Action.

Cell_Viability_Workflow arrow arrow start Start seed_cells Seed gastric cancer cells (HGC27, AGS, MKN45) and normal cells (GES-1) in 96-well plates start->seed_cells add_compounds Add this compound and alternative compounds at varying concentrations seed_cells->add_compounds incubate Incubate for 48 hours at 37°C, 5% CO2 add_compounds->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm using a microplate reader solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 2: Cell Viability Assay Workflow.

Comparison_Logic M435 This compound Target Target M435->Target UBE2T Efficacy_Cancer Efficacy in Gastric Cancer Cells M435->Efficacy_Cancer High Efficacy_Normal Cytotoxicity in Normal Gastric Cells M435->Efficacy_Normal Low Alternatives Alternative Wnt Pathway Inhibitors Alternatives->Target Porcupine, TCF/β-catenin, etc. Alternatives->Efficacy_Cancer Low/Ineffective Alternatives->Efficacy_Normal High Conclusion Conclusion Efficacy_Cancer->Conclusion Efficacy_Normal->Conclusion

Figure 3: Logical Comparison Framework.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Gastric cancer cell lines (HGC27, AGS, MKN45) and the normal gastric mucosal cell line (GES-1) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound or alternative compounds for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. IC50 values are calculated using non-linear regression analysis.

In Vivo Xenograft Study
  • Cell Implantation: 5 x 10⁶ MKN45 cells are subcutaneously injected into the flank of athymic nude mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100 mm³).

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives intratumoral injections of this compound (5 mg/kg/day) for 18 consecutive days. The control group receives vehicle injections.

  • Monitoring: Tumor volume and body weight are measured every three days.

  • Endpoint Analysis: At the end of the treatment period, tumors are excised, weighed, and processed for immunohistochemical analysis of RACK1, Ki-67, and β-catenin expression.

RACK1 Ubiquitination Assay
  • Cell Culture and Treatment: HEK293T cells are co-transfected with plasmids expressing HA-Ubiquitin, Flag-RACK1, and Myc-UBE2T. Cells are then treated with this compound or a vehicle control for 24 hours. To inhibit proteasomal degradation, cells are treated with MG132 (10 µM) for 4 hours before harvesting.

  • Cell Lysis: Cells are lysed in a buffer containing protease and deubiquitinase inhibitors.

  • Immunoprecipitation: Cell lysates are incubated with anti-Flag antibody-conjugated beads overnight at 4°C to immunoprecipitate Flag-RACK1.

  • Washing: The beads are washed multiple times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: The immunoprecipitated proteins are eluted and separated by SDS-PAGE. The presence of ubiquitinated RACK1 is detected by Western blotting using an anti-HA antibody. Total RACK1 levels are detected using an anti-Flag antibody.

Conclusion

The available data indicates that this compound is a potent and selective inhibitor of the Wnt/β-catenin pathway in gastric cancer cells. Its unique mechanism of targeting UBE2T and stabilizing RACK1 provides a significant therapeutic window compared to other Wnt pathway inhibitors that have demonstrated lower efficacy or higher toxicity in the tested gastric cancer models. The on-target activity of this compound, confirmed in both in vitro and in vivo studies, positions it as a promising candidate for further development in the treatment of gastric cancer.

References

A Researcher's Guide to the Comparative Analysis of RACK1 Protein Levels

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the multifaceted role of the Receptor for Activated C Kinase 1 (RACK1), accurate and reliable quantification of its protein levels is paramount. This guide provides a comparative analysis of various commercially available antibodies for the detection of RACK1, alongside alternative methodologies, to assist in the selection of the most appropriate tools for your experimental needs.

Initially, it is important to clarify a common point of confusion. The compound M435-1279 is not an antibody used for the detection of RACK1. Instead, it is a small molecule inhibitor of UBE2T, an enzyme involved in the ubiquitination and subsequent degradation of RACK1. Therefore, this compound is a tool to modulate RACK1 protein levels, rather than to measure them.

This guide will focus on the primary methods for RACK1 protein level analysis: antibody-based detection and mass spectrometry.

Comparative Analysis of Commercially Available RACK1 Antibodies

The selection of a primary antibody is a critical step in any immunoassay. The following tables summarize the key features of several commercially available RACK1 antibodies from various suppliers. The performance of an antibody can be application-dependent, and validation in your specific experimental context is always recommended.

Antibody Supplier Catalog No. Type Host Immunogen Validated Applications Citations
RACK1 (B-3) Santa Cruz Biotechnologysc-17754Monoclonal (IgG2a κ)MouseAmino acids 131-317 of human RACK1WB, IP, IF, IHC(P), ELISA, FCM92[1]
RACK1; GNB2L1 Proteintech27592-1-APPolyclonalRabbitHuman RACK1; GNB2L1 fusion proteinWB, IHCNot specified
Anti-RACK1 Abcamab62735PolyclonalRabbitSynthetic Peptide within Human RACK1 aa 1-50IP, WB, ICC/IF11
Anti-RACK1 Abcamab166796PolyclonalGoatSynthetic Peptide within Human RACK1 aa 100-150WB, IHC-P1
RACK1 Recombinant Thermo Fisher ScientificMA5-34809Recombinant Monoclonal (JG40-26)RabbitRecombinant protein within Human RACK1 aa 190-317WB, IHC(P), ICC/IF, FlowNot specified
RACK1 Polyclonal Thermo Fisher ScientificPA5-79319PolyclonalRabbitE. coli-derived human RACK1 recombinant proteinWB, ICC/IF, FlowNot specified

Note: The number of citations can be an indicator of an antibody's usage and performance within the scientific community, but it does not guarantee suitability for all applications.

Alternative Method: Mass Spectrometry-Based Quantification

For absolute and highly sensitive quantification of RACK1 protein levels, mass spectrometry (MS)-based proteomics offers a powerful alternative to antibody-based methods. Techniques such as Sequential Window Acquisition of all THeoretical fragment-ion spectra (SWATH-MS) can provide comprehensive and quantitative data on the proteome, including RACK1.[2] This approach does not rely on the specificity of an antibody and can distinguish between different protein isoforms and post-translational modifications.

Method Principle Advantages Disadvantages
Antibody-based (WB, ELISA, etc.) Specific antigen-antibody bindingRelatively low cost, high throughput for some assays (ELISA), well-established protocols.Dependent on antibody specificity and performance, semi-quantitative (WB), potential for cross-reactivity.
Mass Spectrometry (e.g., SWATH-MS) Measures mass-to-charge ratio of peptidesHigh specificity and sensitivity, absolute quantification possible, can identify post-translational modifications, does not require a specific antibody.Higher cost, requires specialized equipment and expertise, lower throughput compared to ELISA.

Experimental Protocols

Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are general methodologies for key experiments used in the analysis of RACK1 protein levels.

Western Blotting Protocol for RACK1 Detection

This protocol provides a general workflow for the detection of RACK1 by Western blotting.

  • Sample Preparation: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • Gel Electrophoresis: Denature protein samples by boiling in Laemmli sample buffer. Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel (e.g., 10-12% gel).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary RACK1 antibody at the recommended dilution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Immunohistochemistry (IHC) Protocol for RACK1

This protocol outlines the steps for detecting RACK1 in paraffin-embedded tissue sections.

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating the slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) at 95-100°C for 20-30 minutes.

  • Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific binding sites with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with the primary RACK1 antibody at the recommended dilution overnight at 4°C in a humidified chamber.

  • Detection: Use a labeled polymer-based detection system or a biotin-streptavidin-HRP system for signal amplification.

  • Chromogen Development: Add a chromogen substrate (e.g., DAB) and incubate until the desired color intensity is reached.

  • Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a coverslip.

Immunoprecipitation (IP) of RACK1

This protocol describes the immunoprecipitation of RACK1 from cell lysates.

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease inhibitors.

  • Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the primary RACK1 antibody overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G agarose beads and incubate for 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using a RACK1 antibody.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context of RACK1, the following diagrams are provided.

G Workflow for RACK1 Antibody Comparison via Western Blot cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Analysis Lysate_A Cell/Tissue Lysate A SDS_PAGE SDS-PAGE Lysate_A->SDS_PAGE Lysate_B Cell/Tissue Lysate B Lysate_B->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Antibody 1 vs. Antibody 2) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection Comparison Compare Band Specificity, Signal Intensity, and Background Detection->Comparison

Caption: A generalized workflow for the comparative evaluation of different RACK1 antibodies using Western blotting.

G Simplified RACK1-UBE2T-Wnt/β-catenin Signaling Pathway UBE2T UBE2T RACK1 RACK1 UBE2T->RACK1 Ubiquitination Proteasome Proteasome RACK1->Proteasome Degradation beta_catenin β-catenin RACK1->beta_catenin Stabilizes Destruction Complex Ub Ubiquitin Ub->UBE2T Wnt_signaling Wnt Signaling Activation beta_catenin->Wnt_signaling Degradation Degradation Stabilization Stabilization M435_1279 This compound M435_1279->UBE2T Inhibits

Caption: The signaling pathway illustrating UBE2T-mediated degradation of RACK1 and its impact on Wnt/β-catenin signaling.

References

M435-1279: A Novel UBE2T Inhibitor with Potential for Synergistic Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

M435-1279, a novel and specific inhibitor of the UBE2T enzyme, has demonstrated promising preclinical activity as a monotherapy in gastric cancer models. Its mechanism of action, which involves the suppression of the Wnt/β-catenin signaling pathway, presents a strong rationale for its investigation in combination with other cancer therapies. While direct experimental data on this compound in synergistic applications is not yet extensively published, this guide provides a comparative overview of its potential based on its mechanism and data from studies on similar pathway inhibitors.

This compound Monotherapy Performance

This compound functions by inhibiting the E2 ubiquitin-conjugating enzyme UBE2T. This inhibition prevents the degradation of the scaffolding protein RACK1, which in turn suppresses the hyperactivation of the Wnt/β-catenin signaling pathway.[1][2][3] This pathway is a critical driver in the progression of several cancers.

Table 1: Preclinical Activity of this compound Monotherapy in Gastric Cancer
MetricCell LinesResultCitation
IC₅₀ HGC27, AGS, MKN456.93 - 11.88 µM[4]
In Vivo Efficacy Gastric Cancer CDX ModelSlower tumor growth[1]
Mechanism Gastric Cancer CellsInhibition of RACK1 ubiquitination, suppression of Wnt/β-catenin pathway

Potential Synergy with Other Cancer Therapies

The Wnt/β-catenin pathway is a known mediator of resistance to both chemotherapy and immunotherapy. Therefore, inhibiting this pathway with agents like this compound holds the potential to sensitize cancer cells to these treatments and enhance their efficacy.

Synergy with Chemotherapy

Preclinical studies with other Wnt/β-catenin pathway inhibitors have demonstrated synergistic effects when combined with standard chemotherapeutic agents. For instance, the inhibition of this pathway has been shown to enhance the activity of taxanes (e.g., paclitaxel) and platinum-based drugs (e.g., carboplatin) in various cancer models. The proposed mechanism involves the dual disruption of cell division processes and the prevention of chemotherapy-induced activation of the Wnt pathway.

Table 2: Representative Preclinical Synergy of Wnt Pathway Inhibitors with Chemotherapy
Wnt InhibitorChemotherapyCancer ModelObserved EffectCitation
IpafriceptPaclitaxel + CarboplatinOvarian CancerIncreased overall response rate
LGK974PaclitaxelOvarian CancerEnhanced tumor cell death and inhibited proliferation
XAV939CisplatinSmall Cell Lung CancerDose-dependent decrease in proliferation
JW-74-Colorectal CancerReduction of tumor growth and cell cycle arrest
Synergy with Immunotherapy

The Wnt/β-catenin signaling pathway has been implicated in creating an immunosuppressive tumor microenvironment by preventing the infiltration of T-cells. Inhibition of this pathway can potentially convert "cold" tumors (lacking immune cells) into "hot" tumors that are more responsive to immune checkpoint inhibitors like anti-PD-1 antibodies.

Table 3: Representative Preclinical Synergy of Wnt Pathway Inhibitors with Immunotherapy
Wnt InhibitorImmunotherapyCancer ModelObserved EffectCitation
OMP-54F28/OMP-18R5anti-PD-1MelanomaSuppressed primary tumor growth, eliminated metastases
DCR-BCATanti-PD-1 + Epacadostat (IDO1 inhibitor)4T1 (Wnt-activated)Tumor regression, increased CD8+ T cells
β-catenin inhibitorImmune Checkpoint InhibitorNeuroblastomaSynergistic reduction in tumor size

Experimental Protocols

While specific protocols for this compound combination studies are not available, the following are representative methodologies for evaluating the synergy of Wnt pathway inhibitors with other cancer therapies. These would require adaptation for this compound.

In Vitro Synergy Assessment

Objective: To determine if the combination of a Wnt inhibitor and another therapeutic agent results in a synergistic, additive, or antagonistic effect on cancer cell viability.

Methodology:

  • Cell Culture: Plate cancer cells in 96-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a matrix of concentrations of the Wnt inhibitor and the combination drug, both alone and in combination. Include a vehicle-only control.

  • Viability Assay: After a set incubation period (e.g., 72 hours), assess cell viability using an MTS or similar assay.

  • Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical animal model.

Methodology:

  • Animal Model: Implant human cancer cells subcutaneously into immunocompromised mice (for chemotherapy studies) or syngeneic tumor cells into immunocompetent mice (for immunotherapy studies).

  • Treatment Groups: Once tumors reach a palpable size, randomize mice into treatment groups: Vehicle control, Wnt inhibitor alone, combination drug alone, and the combination of both drugs.

  • Drug Administration: Administer drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint Analysis: At the end of the study, excise tumors for downstream analysis, such as immunohistochemistry for proliferation and apoptosis markers, or flow cytometry for immune cell infiltration.

Visualizing the Pathways and Workflows

This compound Signaling Pathway

M435_1279_Pathway This compound Mechanism of Action cluster_inhibition Inhibition by this compound cluster_wnt Wnt/β-catenin Pathway M435_1279 This compound UBE2T UBE2T M435_1279->UBE2T inhibits Degradation RACK1 Degradation UBE2T->Degradation promotes RACK1 RACK1 beta_catenin_degradation β-catenin Degradation RACK1->beta_catenin_degradation promotes Degradation->RACK1 beta_catenin β-catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates beta_catenin_degradation->beta_catenin Gene_Expression Target Gene Expression (Proliferation, Survival) TCF_LEF->Gene_Expression induces

Caption: this compound inhibits UBE2T, preventing RACK1 degradation and promoting β-catenin degradation.

Experimental Workflow for Synergy Assessment

Synergy_Workflow General Workflow for Synergy Assessment cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Dose_Response Dose-Response Curves (Single Agents) Cell_Culture->Dose_Response Combination_Screen Combination Matrix (this compound + Other Drug) Dose_Response->Combination_Screen Synergy_Analysis Combination Index (CI) Calculation Combination_Screen->Synergy_Analysis Animal_Model Xenograft or Syngeneic Mouse Model Synergy_Analysis->Animal_Model Proceed if synergistic Treatment Treatment Groups: - Vehicle - this compound - Other Drug - Combination Animal_Model->Treatment Tumor_Monitoring Tumor Volume & Body Weight Measurement Treatment->Tumor_Monitoring Endpoint Endpoint Analysis: - IHC - Flow Cytometry Tumor_Monitoring->Endpoint

Caption: A typical workflow for evaluating the synergistic potential of a drug combination.

References

Safety Operating Guide

Proper Disposal Procedures for M435-1279: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive guide to the proper disposal procedures for M435-1279, a UBE2T inhibitor. By adhering to these protocols, you can maintain a safe laboratory environment and ensure regulatory compliance.

This compound is an inhibitor of the ubiquitin-conjugating enzyme E2 T (UBE2T) and is primarily used in research settings to investigate its role in the Wnt/β-catenin signaling pathway.[1][2][3] As with any chemical reagent, understanding its properties is the first step toward safe handling and disposal.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This information is crucial for a preliminary hazard assessment.

PropertyValue
Chemical Formula C18H17N3O5S2
Molecular Weight 419.47 g/mol
CAS Number 1359431-16-5
Appearance Solid powder
Solubility Soluble in DMSO

General Disposal Principles

Currently, specific disposal instructions for this compound are not publicly available from manufacturers or in regulatory documents. Therefore, it is essential to follow standard laboratory procedures for chemical waste disposal. The overriding principle is that no laboratory activity should commence without a clear plan for the disposal of all generated waste, both hazardous and non-hazardous.[4]

The general workflow for chemical waste disposal involves:

  • Identification and Classification: Determine the hazards associated with the waste.

  • Segregation: Keep different types of waste in separate, designated containers.

  • Labeling: Clearly label all waste containers with their contents and associated hazards.

  • Storage: Store waste safely and securely prior to disposal.

  • Professional Disposal: Arrange for collection and disposal by a licensed waste management service.[5]

Step-by-Step Disposal Protocol for this compound

This protocol addresses the disposal of pure this compound and solutions in Dimethyl Sulfoxide (DMSO), a common solvent for this compound.

Waste Identification and Hazard Assessment
  • This compound (Solid): As a novel chemical compound with limited toxicological data, this compound should be treated as hazardous waste.

  • This compound in DMSO: DMSO is a combustible liquid that can facilitate the absorption of other chemicals through the skin. Therefore, solutions of this compound in DMSO must also be treated as hazardous chemical waste.

Required Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate PPE:

  • Safety goggles

  • Chemical-resistant gloves (Butyl gloves are recommended when working with DMSO)

  • Laboratory coat

Waste Segregation and Collection
  • Solid Waste:

    • Collect any unused or waste this compound powder in a clearly labeled, sealed container.

    • Contaminated materials such as weighing boats, pipette tips, and gloves should also be placed in this container.

    • The container should be labeled as "Hazardous Chemical Waste" and include the name "this compound".

  • Liquid Waste (this compound in DMSO):

    • Collect all liquid waste containing this compound and DMSO in a designated, leak-proof, and chemically resistant container.

    • Do not mix this waste with other types of chemical waste unless you have confirmed their compatibility.

    • The container must be clearly labeled as "Hazardous Chemical Waste: this compound in DMSO".

Decontamination of Labware
  • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (such as ethanol, if compatible with your experimental setup) to remove any this compound residue. The rinsate must be collected and disposed of as hazardous liquid waste. Following the initial rinse, wash the glassware with an appropriate detergent and water.

  • Empty Containers: The original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of as non-hazardous waste, though it is good practice to deface the label.

Storage and Disposal
  • Store the sealed and labeled waste containers in a designated, secure area, away from heat and ignition sources.

  • Follow your institution's procedures for arranging the collection and disposal of chemical waste through a certified hazardous waste management company.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation cluster_1 Waste Identification cluster_2 Segregation & Collection cluster_3 Storage & Disposal A This compound Waste Generated B Solid (Powder, Contaminated PPE) or Liquid (in DMSO)? A->B C Collect in Labeled 'Hazardous Solid Waste' Container B->C Solid D Collect in Labeled 'Hazardous Liquid Waste (DMSO)' Container B->D Liquid E Store in Designated Secure Area C->E D->E F Arrange for Professional Disposal E->F

Caption: A workflow diagram for the proper disposal of this compound.

Signaling Pathway of this compound

This compound is an inhibitor of UBE2T, which plays a role in the Wnt/β-catenin signaling pathway. UBE2T promotes the ubiquitination and subsequent degradation of RACK1. The degradation of RACK1 leads to the hyperactivation of the Wnt/β-catenin pathway. By inhibiting UBE2T, this compound prevents the degradation of RACK1, thereby suppressing the Wnt/β-catenin signaling pathway.

The diagram below illustrates the mechanism of action of this compound within this signaling cascade.

G cluster_0 This compound Mechanism of Action M435 This compound UBE2T UBE2T M435->UBE2T inhibits Ub_RACK1 Ubiquitinated RACK1 UBE2T->Ub_RACK1 promotes ubiquitination of RACK1 RACK1 RACK1 RACK1->Ub_RACK1 Degradation Degradation Ub_RACK1->Degradation Wnt Wnt/β-catenin Pathway Hyperactivation Degradation->Wnt leads to

Caption: The inhibitory effect of this compound on the UBE2T/RACK1 axis.

By adhering to these detailed procedures and understanding the mechanism of this compound, laboratory professionals can ensure both personal safety and the integrity of their research environment. Always consult your institution's specific safety guidelines and chemical hygiene plan.

References

Comprehensive Safety and Handling Protocols for M435-1279

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential, immediate safety and logistical information for the handling and disposal of M435-1279. The following procedural, step-by-step guidance is designed to directly address key operational questions, ensuring the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical when handling this compound to minimize exposure and ensure personal safety. The required level of protection depends on the specific laboratory procedure being performed.

Table 1: Recommended Personal Protective Equipment for this compound

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Safety glasses with side shieldsNitrile glovesLaboratory coatNot required if performed in a certified chemical fume hood
Solution Preparation Chemical splash gogglesNitrile glovesLaboratory coatNot required if performed in a certified chemical fume hood
Cell Culture Application Chemical splash gogglesNitrile glovesLaboratory coatNot required if performed in a certified biological safety cabinet
Spill Cleanup Face shield and chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or suitAir-purifying respirator with appropriate cartridges

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risks and ensuring regulatory compliance. The following workflow and disposal plan outlines the necessary steps for the safe management of this compound in the laboratory.

cluster_prep Pre-Handling cluster_handling Handling cluster_disposal Disposal A Review Safety Data Sheet B Prepare and verify fume hood/BSC A->B C Don appropriate PPE B->C D Weigh and prepare this compound solution C->D E Perform experiment D->E F Securely label and store all materials E->F G Segregate waste by type F->G H Place in labeled, sealed containers G->H I Arrange for hazardous waste pickup H->I

Caption: Safe Handling and Disposal Workflow for this compound.

Table 2: Disposal Plan for this compound Waste

Waste Type Container Labeling Storage and Disposal
Solid Waste (gloves, wipes) Lined, sealed plastic container"Hazardous Solid Waste: this compound"Store in a designated satellite accumulation area.
Liquid Waste (solutions, rinsates) Leak-proof, sealed chemical waste container"Hazardous Liquid Waste: this compound"Store in a designated satellite accumulation area.
Sharps (needles, serological pipettes) Puncture-resistant sharps container"Hazardous Sharps Waste: this compound"Store in a designated satellite accumulation area.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are essential for reproducibility and safety. The following is a representative protocol for preparing a stock solution.

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Don all required PPE as specified in Table 1.

    • Tare a sterile microcentrifuge tube on an analytical balance.

  • Weighing:

    • Carefully weigh 5 mg of this compound powder into the tared tube.

    • Record the exact weight.

  • Solubilization:

    • Based on the molecular weight of this compound, calculate the volume of DMSO required for a 10 mM solution.

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.

  • Mixing and Storage:

    • Vortex the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C in properly labeled cryovials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.